molecular formula C70H115N25O17 B12354112 DAPK Substrate Peptide

DAPK Substrate Peptide

Número de catálogo: B12354112
Peso molecular: 1578.8 g/mol
Clave InChI: DTEBSHTZDDUPBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DAPK Substrate Peptide is a useful research compound. Its molecular formula is C70H115N25O17 and its molecular weight is 1578.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C70H115N25O17

Peso molecular

1578.8 g/mol

Nombre IUPAC

2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)

Clave InChI

DTEBSHTZDDUPBW-UHFFFAOYSA-N

SMILES canónico

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Specificity of Death-Associated Protein Kinase: A Technical Guide to its Substrate Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of cellular signaling, the specificity of protein kinases is paramount to maintaining cellular homeostasis and orchestrating appropriate responses to various stimuli. Death-Associated Protein Kinase (DAPK), a calcium/calmodulin-dependent serine/threonine kinase, plays a critical role in mediating a range of cellular processes including apoptosis, autophagy, and tumor suppression. Understanding the molecular determinants of DAPK's substrate recognition is fundamental for elucidating its biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the DAPK substrate peptide sequence, the experimental methodologies used for its identification, and its implications in key signaling pathways.

The this compound Sequence: A Highly Specific Recognition Motif

The primary substrate peptide sequence for DAPK was identified through pioneering work involving positional scanning synthetic peptide libraries. This unbiased approach led to the discovery of a specific and efficient peptide substrate.

The optimal this compound sequence is:

Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe

(KKRPQRRYSNVF) [1][2][3]

This sequence is characterized by a preponderance of basic residues (Lys and Arg) upstream of the phosphorylation site (Ser). The presence of a tyrosine residue adjacent to the serine phosphorylation site is also a notable feature.

Quantitative Analysis of DAPK Substrate Interaction

The interaction between DAPK and its substrate peptide has been quantified, providing valuable insights into the enzyme's catalytic efficiency. The key kinetic parameter, the Michaelis constant (Km), reflects the substrate concentration at which the reaction rate is half of the maximum.

SubstrateSequenceKm (μM)Source
This compoundKKRPQRRYSNVF9Velentza et al., 2001[1][3]
Myosin II regulatory light chain (MLC)-1.3Bialik & Kimchi, 2006
Beclin-1 (Bcl-2 binding domain)--Zalckvar et al., 2009
MCM3 (Ser160)--Mor et al., 2008[4]

Note: While MLC, Beclin-1, and MCM3 are known physiological substrates of DAPK, the precise Km values for their interacting peptide sequences are not as readily available as for the optimized synthetic peptide.

Experimental Protocol: Identification of the this compound Sequence using a Positional Scanning Peptide Library

The determination of the optimal DAPK substrate sequence was a result of a meticulous experimental process designed to probe the kinase's preferences at each position relative to the phosphorylation site. The following is a detailed methodology based on the approach described in the foundational research by Velentza et al. (2001).

Objective: To identify the preferred amino acid residues at positions -5 to +4 relative to a central serine residue for phosphorylation by DAPK.

Materials:

  • Recombinant active DAPK enzyme

  • Positional scanning synthetic peptide library

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 μM ATP)

  • Phosphocellulose paper

  • Scintillation counter

  • Phosphorimager

Methodology:

  • Peptide Library Synthesis: A positional scanning library is synthesized. This library consists of multiple pools of peptides. In each pool, one position relative to the central serine is fixed with a specific amino acid, while all other positions contain a degenerate mixture of amino acids.

  • Kinase Reaction:

    • For each pool of the peptide library, a kinase reaction is set up in a microtiter plate.

    • To each well, add the kinase buffer, a specific peptide pool, recombinant active DAPK, and [γ-³²P]ATP.

    • The reaction is initiated by the addition of the radiolabeled ATP and incubated at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Spotting:

    • The kinase reaction is terminated by the addition of an equal volume of 75 mM phosphoric acid.

    • Aliquots of the terminated reaction mixture are spotted onto phosphocellulose paper.

  • Washing:

    • The phosphocellulose paper is washed extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • A final wash is performed with acetone to dry the paper.

  • Quantification:

    • The amount of radioactivity incorporated into the peptides on the phosphocellulose paper is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • The level of phosphorylation for each peptide pool is determined. A higher radioactive signal indicates a greater preference for the fixed amino acid at that specific position.

    • By comparing the results from all the pools, the optimal amino acid at each position relative to the serine phosphorylation site is identified.

  • Consensus Sequence Assembly and Validation:

    • The optimal amino acids at each position are compiled to generate a consensus substrate sequence.

    • A synthetic peptide corresponding to this optimal sequence is then synthesized and validated as a DAPK substrate in a standard in vitro kinase assay to determine its kinetic parameters (e.g., Km and Vmax).

DAPK Signaling Pathways and Experimental Workflows

The identification of DAPK's substrate specificity has been instrumental in mapping its role in cellular signaling. Below are diagrams illustrating a key DAPK-mediated signaling pathway and the experimental workflow for substrate identification.

DAPK_Signaling_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α) CaM Ca2+/Calmodulin Apoptotic_Stimuli->CaM activates DAPK DAPK CaM->DAPK activates Beclin1 Beclin-1 DAPK->Beclin1 phosphorylates (T119) Apoptosis Apoptosis DAPK->Apoptosis MLC Myosin Light Chain DAPK->MLC phosphorylates Vps34_Complex Vps34 Complex Beclin1->Vps34_Complex activates Bcl2 Bcl-2 Bcl2->Beclin1 inhibits Autophagy Autophagy Vps34_Complex->Autophagy Membrane_Blebbing Membrane Blebbing MLC->Membrane_Blebbing

Caption: DAPK-mediated signaling in autophagy and apoptosis.

Experimental_Workflow Start Start: Positional Scanning Peptide Library Kinase_Assay In Vitro Kinase Assay with DAPK and [γ-³²P]ATP Start->Kinase_Assay Phosphorylation Phosphorylation of Peptide Pools Kinase_Assay->Phosphorylation Quantification Quantification of ³²P Incorporation Phosphorylation->Quantification Analysis Data Analysis: Determine Preferred Residues Quantification->Analysis Consensus Derive Consensus Substrate Sequence Analysis->Consensus Validation Synthesize and Validate Optimal Peptide Consensus->Validation End End: Validated DAPK Substrate Sequence Validation->End

Caption: Experimental workflow for DAPK substrate identification.

Conclusion and Future Directions

The identification of the this compound sequence has been a significant milestone in understanding the molecular basis of its function. This knowledge has facilitated the development of specific assays to measure DAPK activity and has provided a framework for identifying its physiological substrates. Future research will likely focus on leveraging this information for the design of potent and selective DAPK inhibitors, which hold therapeutic promise for a variety of diseases, including cancer and neurodegenerative disorders. Furthermore, proteomic approaches guided by the known substrate motif will continue to uncover novel DAPK substrates, further expanding our understanding of its complex role in cellular regulation.

References

DAPK Substrate Peptides: A Technical Guide to Their Function in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (CaM)-regulated serine/threonine kinase that functions as a critical mediator of cell death and tumor suppression.[1][2] It participates in apoptosis induced by a variety of stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[3][4] The pro-apoptotic function of DAPK1 is intrinsically linked to its catalytic activity, which involves the phosphorylation of downstream substrate proteins that, in turn, execute the apoptotic program.[2][5] Understanding the specific substrates of DAPK1 and the functional consequences of their phosphorylation is paramount for elucidating its role in cellular homeostasis and for the development of novel therapeutic strategies targeting apoptosis pathways.

This technical guide provides an in-depth overview of key DAPK1 substrates involved in apoptosis, detailing the signaling pathways, quantitative data on their interactions, and the experimental protocols used to study them.

Key DAPK Substrates and Their Signaling Pathways in Apoptosis

DAPK1-mediated apoptosis is not a linear process but a complex network of signaling events initiated by the phosphorylation of specific substrates. These events often converge on the regulation of the Bcl-2 family of proteins and the p53 tumor suppressor, pivotal regulators of the intrinsic apoptotic pathway.

Beclin-1: Linking Apoptosis and Autophagy

Beclin-1 is a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, essential for the initiation of autophagy. It is also a BH3-only protein that interacts with anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-XL, which sequester Beclin-1 and inhibit its autophagic function.[6][7]

DAPK1 can directly phosphorylate Beclin-1 at Threonine 119 (T119), a critical residue within its BH3 domain.[7][8] This phosphorylation event weakens the interaction between Beclin-1 and its inhibitors Bcl-2/Bcl-XL, promoting the dissociation of the complex.[6][7][9] The liberated Beclin-1 is then free to induce autophagy, a process that can, under certain cellular contexts, lead to or contribute to programmed cell death.[1][10] This provides a direct mechanistic link between DAPK1 activation and the autophagic/apoptotic machinery.

G DAPK DAPK1 Beclin Beclin-1 DAPK->Beclin Phosphorylates (T119) Autophagy Autophagy / Apoptosis Beclin->Autophagy Bcl2 Bcl-2 / Bcl-XL Beclin_Bcl2 Beclin-1:Bcl-2 Complex Bcl2->Beclin_Bcl2 Beclin_Bcl2->Beclin Dissociation Beclin_Bcl2->Bcl2 Inhibition

DAPK1 phosphorylation of Beclin-1 promotes its dissociation from Bcl-2.
p53: A Direct Target for Apoptotic Induction

The tumor suppressor protein p53 is a central regulator of cell fate, capable of inducing cell cycle arrest or apoptosis in response to cellular stress. DAPK1 can directly phosphorylate p53, thereby activating its apoptotic functions.[11][12] In mice, activated DAPK1 phosphorylates p53 at Serine 23 (pS23), which corresponds to Serine 20 in human p53.[13] This phosphorylation is mediated by a direct binding interaction between the DAPK1 death domain and the DNA-binding motif of p53.[11][13]

This modification enhances the transcriptional induction of pro-apoptotic genes, such as Bax.[11] Furthermore, DAPK1-mediated suppression of integrin activity can activate a p53-dependent apoptotic pathway, suggesting that DAPK1 can engage p53 through multiple mechanisms.[12]

G Stimuli Apoptotic Stimuli (e.g., loss of adhesion) DAPK DAPK1 Stimuli->DAPK p53 p53 DAPK->p53 Phosphorylates (pS23) Bax Bax Gene Transcription p53->Bax Apoptosis Apoptosis Bax->Apoptosis

DAPK1 activates p53-mediated apoptosis through direct phosphorylation.
Protein Kinase D (PKD): An Intermediary Kinase

In response to oxidative stress, DAPK1 can initiate a kinase cascade involving Protein Kinase D (PKD).[1] DAPK1 phosphorylates and activates PKD, which in turn can phosphorylate other substrates, such as the lipid kinase Vps34, to promote autophagy.[1][10] This pathway represents an alternative, indirect mechanism by which DAPK1 can influence cell fate decisions.

G Stress Oxidative Stress DAPK DAPK1 Stress->DAPK PKD PKD DAPK->PKD Phosphorylates Vps34 Vps34 PKD->Vps34 Phosphorylates Autophagy Autophagy Vps34->Autophagy

DAPK1 initiates a kinase cascade through PKD to induce autophagy.
Tropomyosin-1 (TPM1): A Cytoskeletal Substrate

Tropomyosin-1 (TPM1) is an actin-binding protein that plays a role in regulating the stability of the actin cytoskeleton. DAPK1-mediated phosphorylation of TPM1 is involved in sensitizing cells to anoikis, a form of apoptosis that occurs when cells detach from the extracellular matrix.[14] This function is critical in preventing the survival and proliferation of detached cells, thereby suppressing metastatic potential.

Quantitative Analysis of DAPK Substrate Interactions

The following table summarizes the known DAPK1 substrates involved in apoptosis and the quantitative or qualitative effects of their phosphorylation.

SubstratePhosphorylation SiteEffect of PhosphorylationFunctional ConsequenceReferences
Beclin-1 Threonine 119 (T119)Weakens interaction with Bcl-2 and Bcl-XL.Promotes dissociation from inhibitors, inducing autophagy/apoptosis.[6][7][9]
p53 Serine 23 (mouse)Increases transcriptional activity.Upregulates pro-apoptotic genes like Bax.[11][12][13]
Protein Kinase D (PKD) Not specifiedActivates PKD kinase activity.Initiates a downstream kinase cascade to induce autophagy.[1][10]
Tropomyosin-1 (TPM1) Not specifiedModulates cytoskeletal function.Sensitizes cells to anoikis (detachment-induced apoptosis).[14]
Myosin II Light Chain Not specifiedUsed as a generic substrate to measure DAPK1 kinase activity in vitro.Serves as a standard for kinase activity assays.[5]
MCM3 Serine 160 (S160)Efficient and specific phosphorylation by DAPK1 in vitro and in vivo.Potential role in linking cell cycle and apoptosis; function under investigation.[15]

Experimental Protocols for Studying DAPK Substrates

Investigating DAPK1 substrates requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.

Experimental Workflow for Substrate Identification

A common strategy for identifying novel kinase substrates involves a multi-step proteomics approach. This workflow combines affinity purification of the kinase with in vitro phosphorylation of a complex protein lysate, followed by mass spectrometric identification of phosphorylated peptides.

G Lysate Cell Lysate Preparation IP Immunoprecipitation of DAPK1 Lysate->IP KinaseAssay In Vitro Kinase Assay Lysate->KinaseAssay Substrate Source IP->KinaseAssay Kinase Source Digestion Proteolytic Digestion (e.g., Trypsin) KinaseAssay->Digestion Enrichment Phosphopeptide Enrichment (e.g., IMAC) Digestion->Enrichment MS LC-MS/MS Analysis Enrichment->MS Analysis Data Analysis & Substrate Identification MS->Analysis

References

Decoding the DAPK Interactome: A Technical Guide to Substrate Discovery and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play pivotal roles in multiple cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2] The identification of its direct substrates is crucial for elucidating its signaling pathways and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the methodologies employed for the discovery and validation of DAPK substrates, presents a summary of key substrates identified to date, and details relevant signaling pathways.

Core Methodologies for DAPK Substrate Identification

The identification of bona fide DAPK substrates has been a challenging endeavor, necessitating the development and application of sophisticated experimental strategies.[3] Modern approaches often integrate in vitro kinase assays with high-throughput proteomic techniques to identify and validate direct phosphorylation targets.

A general workflow for identifying DAPK substrates involves several key stages, from initial screening to in vivo validation.

DAPK_Substrate_Identification_Workflow cluster_1 Candidate Identification cluster_2 Validation Proteomics Screen High-Throughput Proteomics Screen [1] MS Mass Spectrometry (LC-MS/MS) [1, 6] Proteomics Screen->MS Identify potential substrates Kinase Assay In Vitro Kinase Assay [3, 4] InVivo_P In Vivo Phosphorylation Analysis [1] MS->InVivo_P Validate in cellular context Functional_Assay Functional Assays InVivo_P->Functional_Assay Assess biological relevance DAPK_p53_Pathway DAPK1 DAPK1 p53 p53 DAPK1->p53 Phosphorylates (Ser20) Apoptosis Apoptosis p53->Apoptosis Induces DAPK_Beclin1_Pathway DAPK1 DAPK1 Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates Autophagy Autophagy Beclin1->Autophagy Initiates

References

DAPK Substrate Peptide for In Vitro Kinase Assay: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of substrate peptides used in in vitro kinase assays for Death-Associated Protein Kinase (DAPK), a key regulator of apoptosis and autophagy. It covers synthetic and endogenous substrate peptides, detailed experimental protocols, and the signaling context of DAPK phosphorylation.

Introduction to DAPK and its Substrates

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in multiple cell death and survival pathways.[1] Its activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for drug discovery. In vitro kinase assays are essential tools for studying DAPK1 function and for screening potential inhibitors. The choice of a suitable substrate peptide is critical for the accuracy and reliability of these assays.

DAPK1 recognizes and phosphorylates specific protein substrates, leading to downstream signaling events. While a number of endogenous substrates have been identified, synthetic peptides are often employed in in vitro assays for their purity, consistency, and ease of use.

DAPK Substrate Peptides

Synthetic DAPK Substrate Peptide

A widely used tool in DAPK1 research is a synthetic peptide substrate. This peptide has been optimized for DAPK1 recognition and phosphorylation, offering a reliable and reproducible substrate for in vitro kinase assays.

Endogenous DAPK1 Substrate Peptides

Several key proteins are phosphorylated by DAPK1 in vivo. Peptides derived from the phosphorylation sites of these endogenous substrates can also be used in in vitro kinase assays to study specific protein-protein interactions and phosphorylation events.

  • p53: DAPK1 phosphorylates the tumor suppressor protein p53, a crucial event in apoptosis. The phosphorylation occurs at Serine 23 in mice, which corresponds to Serine 20 in human p53.[2]

  • NMDA Receptor Subunit NR2B: In the context of neuronal cell death, DAPK1 phosphorylates the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor at Serine 1303.[3]

  • Beclin-1: DAPK1 is a key regulator of autophagy through its phosphorylation of Beclin-1 at Threonine 119, which is located in its BH3 domain.[4][5][6][7]

Quantitative Data on DAPK Substrate Peptides

Substrate PeptideSequencePhosphorylation SiteKm (µM)VmaxReference
Synthetic DAPK SubstrateKKRPQRRYSNVFTyrosine9Not Reported[1]
Beclin-1 (aa 108-127)(Sequence not specified)Threonine 119Not ReportedNot Reported[4][6]
p53 (murine)QETFSGLSerine 23Not ReportedNot Reported[2]
NR2B(Sequence not specified)Serine 1303Not ReportedNot Reported[3]

Note: While phosphorylation of the Beclin-1 derived peptide by DAPK has been shown to be dose-dependent, specific kinetic constants (Km and Vmax) have not been reported in the reviewed literature. Similarly, while the phosphorylation sites for p53 and NR2B are known, the kinetic parameters for the corresponding peptide substrates in a DAPK1 in vitro assay are not available in the reviewed literature.

Experimental Protocols for DAPK In Vitro Kinase Assay

Below are two detailed protocols for performing a DAPK1 in vitro kinase assay, one based on a generic radiolabeled method and another adapted from a commercial luminescent assay kit.

General Radiolabeled In Vitro Kinase Assay

This protocol describes a classic method for measuring kinase activity using a radiolabeled ATP isotope.

Materials:

  • Recombinant active DAPK1 enzyme

  • This compound

  • Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100

  • ATP (10 mM stock)

  • [γ-³²P]ATP (10 µCi/µl)

  • Stopping Solution: 75 mM phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the Kinase Reaction Mix: For each reaction, prepare a 25 µL reaction mix containing:

    • 5 µL of 5X Kinase Assay Buffer

    • 2.5 µL of 100 µM this compound

    • Recombinant DAPK1 (amount to be optimized by titration)

    • Nuclease-free water to 20 µL

  • Initiate the Kinase Reaction:

    • Prepare the ATP mix by diluting [γ-³²P]ATP in 10 mM cold ATP to achieve a final concentration of 500 µM with a specific activity of ~500 cpm/pmol.

    • Add 5 µL of the ATP mix to the kinase reaction mix.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction:

    • Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

    • Immediately wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid.

    • Perform a final wash with acetone and let the paper air dry.

  • Measure Phosphorylation:

    • Place the dry P81 paper in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

Luminescent-Based In Vitro Kinase Assay (Adapted from Promega's ADP-Glo™ Assay)

This protocol is based on the principle of measuring ADP produced during the kinase reaction.[8]

Materials:

  • Recombinant active DAPK1 enzyme

  • This compound

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Set up the Kinase Reaction:

    • Add 5 µL of a solution containing the this compound and ATP in kinase assay buffer to each well of a white plate.

    • Add 2.5 µL of DAPK1 enzyme in kinase assay buffer to initiate the reaction. The optimal enzyme concentration should be determined empirically.

    • Add 2.5 µL of a test compound or vehicle control.

    • Incubate at room temperature for 60 minutes.

  • Terminate the Kinase Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Detect ADP Production:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration.

Mandatory Visualizations

DAPK1 Signaling Pathways

// Nodes Apoptotic_Stimuli [label="Apoptotic Stimuli\n(e.g., IFN-γ, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagic_Stimuli [label="Autophagic Stimuli\n(e.g., Starvation)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAPK1 [label="DAPK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NR2B [label="NMDA Receptor (NR2B)", fillcolor="#FBBC05", fontcolor="#202124"]; Beclin1 [label="Beclin-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Cell_Death [label="Neuronal Cell Death", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2/Bcl-xL", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Apoptotic_Stimuli -> DAPK1 [color="#202124"]; Autophagic_Stimuli -> DAPK1 [color="#202124"]; DAPK1 -> p53 [label=" phosphorylates Ser20/23", color="#202124"]; DAPK1 -> NR2B [label=" phosphorylates Ser1303", color="#202124"]; DAPK1 -> Beclin1 [label=" phosphorylates Thr119", color="#202124"]; p53 -> Apoptosis [color="#202124"]; NR2B -> Neuronal_Cell_Death [color="#202124"]; Beclin1 -> Autophagy [color="#202124"]; Bcl2 -> Beclin1 [arrowhead=tee, color="#202124", label=" inhibits"]; DAPK1 -> Bcl2 [style=invis]; {rank=same; Apoptotic_Stimuli; Autophagic_Stimuli} {rank=same; p53; NR2B; Beclin1} {rank=same; Apoptosis; Neuronal_Cell_Death; Autophagy} }

Caption: DAPK1 signaling pathways in apoptosis and autophagy.

Experimental Workflow for DAPK In Vitro Kinase Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reaction_Mix [label="1. Prepare Kinase Reaction Mix\n(DAPK1, Substrate Peptide, Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate_Reaction [label="2. Initiate Reaction\n(Add ATP/γ-³²P-ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="3. Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="4. Stop Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="5. Detect Phosphorylation\n(e.g., Scintillation Counting or Luminescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="6. Analyze Data\n(Calculate Kinase Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Reaction_Mix; Prepare_Reaction_Mix -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Detection; Detection -> Analyze_Data; Analyze_Data -> End; }

Caption: General workflow for a DAPK in vitro kinase assay.

References

An In-depth Technical Guide on the Role of DAPK in Tumor Suppression Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Death-Associated Protein Kinase (DAPK) is a crucial calcium/calmodulin-regulated serine/threonine kinase that functions as a pivotal tumor suppressor.[1][2][3][4] Its activity is intricately linked to the regulation of fundamental cellular processes including apoptosis, autophagy, and the suppression of metastasis.[1][2][5] The functional inactivation of DAPK, frequently observed in a multitude of human cancers, is primarily orchestrated through epigenetic silencing via promoter hypermethylation.[6][7][8][9] This guide provides a comprehensive overview of the signaling pathways governed by DAPK, details the experimental methodologies used to investigate its function, and presents quantitative data on its role in cancer.

Introduction to DAPK

DAPK is a 160 kDa protein that belongs to a family of serine/threonine kinases.[9] It was first identified in a screen for genes involved in interferon-γ-induced cell death.[1][2] Structurally, DAPK comprises a kinase domain, a calmodulin-regulatory domain, ankyrin repeats, a cytoskeleton-binding region, and a death domain, all of which are critical for its diverse cellular functions.[1][2] As a key regulator of programmed cell death, DAPK participates in both type I (caspase-dependent) apoptosis and type II (caspase-independent) autophagic cell death.[1][2][10] Its role as a tumor suppressor is underscored by its ability to inhibit tumor growth and metastasis by promoting these cell death pathways.[1][2][5]

DAPK Signaling Pathways in Tumor Suppression

DAPK exerts its tumor-suppressive functions through a complex network of signaling pathways. These pathways are often interconnected and culminate in the induction of cell death or the inhibition of cell migration and invasion.

DAPK-Mediated Apoptosis

DAPK is a positive mediator of apoptosis induced by various stimuli, including interferon-γ, TNF-α, and Fas ligand.[1][9][10] It can trigger apoptosis through both p53-dependent and independent mechanisms.

  • p53-Dependent Apoptosis: DAPK can activate the p53 tumor suppressor protein.[3][11][12] This activation can occur through direct phosphorylation of p53 or indirectly by inducing the expression of p19ARF, which in turn inhibits MDM2, a negative regulator of p53.[1][12][13] Activated p53 then transcribes pro-apoptotic genes, leading to cell death. A positive feedback loop exists where p53 can also increase the transcription of DAPK.[11][12]

  • Anoikis Induction: Anoikis is a form of apoptosis that occurs when cells detach from the extracellular matrix. DAPK plays a crucial role in sensitizing cells to anoikis, thereby preventing metastatic dissemination.[14][15] It achieves this by regulating cytoskeletal dynamics and suppressing integrin-mediated survival signals.[14][15][16] DAPK's interaction with talin and its phosphorylation of tropomyosin-1 are key events in this process.[14][16]

DAPK_Apoptosis_Pathway Extracellular_Stimuli IFN-γ, TNF-α, FasL DAPK1 DAPK1 Extracellular_Stimuli->DAPK1 Loss_of_ECM_Attachment Loss of ECM Attachment (Anoikis) Loss_of_ECM_Attachment->DAPK1 p19ARF p19ARF DAPK1->p19ARF induces p53 p53 DAPK1->p53 phosphorylates & activates Integrin Integrin Signaling DAPK1->Integrin inhibits MDM2 MDM2 p19ARF->MDM2 inhibits MDM2->p53 inhibits p53->DAPK1 positive feedback Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., Puma, Noxa) p53->Pro_Apoptotic_Genes transcriptionally activates Caspase_Activation Caspase Activation Pro_Apoptotic_Genes->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Integrin->Apoptosis inhibits

DAPK-mediated apoptosis signaling pathways.
DAPK-Mediated Autophagy

DAPK is also a key regulator of autophagy, a cellular process of self-digestion that can either promote cell survival or lead to a form of programmed cell death.[1][2][17] DAPK promotes the initiation of autophagy through two primary mechanisms that converge on the Beclin 1-Vps34 complex, which is essential for autophagosome formation.[17]

  • Phosphorylation of Beclin 1: DAPK can directly phosphorylate Beclin 1, a core component of the Vps34 complex.[17] This phosphorylation disrupts the inhibitory interaction between Beclin 1 and Bcl-2, thereby liberating Beclin 1 to participate in the induction of autophagy.[17]

  • Activation of Vps34 via a Kinase Cascade: DAPK can phosphorylate and activate Protein Kinase D (PKD), which in turn phosphorylates and activates Vps34, the catalytic subunit of the Class III PI3K complex.[17]

DAPK_Autophagy_Pathway Cellular_Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) DAPK1 DAPK1 Cellular_Stress->DAPK1 Beclin1 Beclin 1 DAPK1->Beclin1 phosphorylates PKD PKD DAPK1->PKD phosphorylates & activates Vps34_Complex Vps34 Complex Beclin1->Vps34_Complex activates Bcl2 Bcl-2 Bcl2->Beclin1 inhibits PKD->Vps34_Complex phosphorylates & activates Autophagosome_Formation Autophagosome Formation Vps34_Complex->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy

DAPK-mediated autophagy induction pathways.
DAPK in Metastasis Suppression

DAPK acts as a metastasis suppressor through multiple mechanisms that extend beyond its cell death-inducing functions.[5] It plays a critical role in regulating cell motility and invasion.[1][5][18]

  • Inhibition of Cell Motility: DAPK can inhibit cell migration by disrupting the establishment of cell polarity, a prerequisite for directed movement.[18][19] It achieves this by interfering with the interaction between the talin head domain and integrins, thereby suppressing the integrin-Cdc42 polarity pathway.[18]

  • Regulation of Cytoskeleton: DAPK interacts with and phosphorylates cytoskeletal components, such as myosin light chain, leading to alterations in cell morphology and motility.[5][14]

DAPK_Metastasis_Suppression DAPK1 DAPK1 Talin Talin DAPK1->Talin inhibits interaction with Integrin Myosin_Light_Chain Myosin Light Chain DAPK1->Myosin_Light_Chain phosphorylates Integrin Integrin Cdc42_Pathway Cdc42 Polarity Pathway Integrin->Cdc42_Pathway activates Cell_Polarization Cell Polarization Cdc42_Pathway->Cell_Polarization Cell_Migration_Invasion Cell Migration & Invasion Cell_Polarization->Cell_Migration_Invasion Metastasis Metastasis Cell_Migration_Invasion->Metastasis Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Myosin_Light_Chain->Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement->Cell_Migration_Invasion inhibits

DAPK's role in the suppression of metastasis.

Quantitative Data on DAPK in Cancer

The inactivation of DAPK is a common event in a wide range of human cancers. This is predominantly due to the hypermethylation of the CpG islands in its promoter region, leading to transcriptional silencing.[6][7][9][20]

Cancer TypeFrequency of DAPK Promoter Hypermethylation (%)Reference
Lung Cancer40.5 (average)[9]
Laryngeal SCC42.3[21]
Brain Metastases53.6[7]
Gastric Cancer~69[20]
LymphomaVaries (significant proportion)[20][22]
Breast CancerVariable[23]
Bladder, Kidney, Head and Neck, Thyroid, Ovarian CancersFrequently observed[4]

It is important to note that while promoter methylation is a primary mechanism of DAPK silencing, its expression can also be regulated at the post-transcriptional and post-translational levels.[6][8][9] Studies have shown that the correlation between DAPK DNA methylation status and its mRNA or protein expression is not always direct, suggesting the involvement of other regulatory mechanisms.[23]

Experimental Protocols for Studying DAPK

Investigating the function of DAPK requires a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

DAPK Kinase Activity Assay

This assay measures the phosphotransferase activity of DAPK.

  • Principle: Immunoprecipitated or recombinant DAPK is incubated with a substrate (e.g., myosin light chain) and ATP. The amount of phosphorylated substrate is then quantified.

  • Methodology:

    • Lyse cells and immunoprecipitate endogenous or overexpressed DAPK using a specific antibody.

    • Wash the immunoprecipitates extensively to remove non-specific proteins.

    • Resuspend the beads in kinase buffer containing a suitable substrate (e.g., recombinant myosin II regulatory light chain) and ATP (often radiolabeled [γ-³²P]ATP or unlabeled ATP for subsequent detection with a phospho-specific antibody).[24]

    • Incubate the reaction at 30°C for a specified time.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Detect the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.[24]

    • Alternatively, non-radioactive methods like ADP-Glo™ Kinase Assay can be used, which measure the amount of ADP produced in the kinase reaction.[25]

Apoptosis Assays

These assays are used to determine if DAPK expression induces apoptosis.

  • Principle: To quantify the number of cells undergoing apoptosis following DAPK expression or activation.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Transfect cells with a DAPK expression vector or a control vector.

    • At a specified time post-transfection, harvest the cells.

    • Wash the cells with PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Other Methods: Caspase activity assays (measuring the activity of executioner caspases like caspase-3) and TUNEL assays (detecting DNA fragmentation) can also be employed.[24]

Autophagy Assays

These assays are used to monitor the induction of autophagy by DAPK.

  • Principle: To detect the formation of autophagosomes, a hallmark of autophagy.

  • Methodology (LC3-II Conversion):

    • Transfect cells with a DAPK expression vector or a control vector.

    • Lyse the cells at various time points post-transfection.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against LC3.

    • During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

  • Other Methods: Electron microscopy to visualize autophagosomes and the use of fluorescently-tagged LC3 (e.g., GFP-LC3) to observe puncta formation by fluorescence microscopy are also common techniques.

DAPK Promoter Methylation Analysis

This is used to assess the epigenetic silencing of the DAPK gene.

  • Principle: To determine the methylation status of the CpG islands in the DAPK promoter.

  • Methodology (Methylation-Specific PCR - MSP):

    • Isolate genomic DNA from tumor and normal tissues.

    • Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

    • Perform PCR using two sets of primers: one specific for the methylated DNA sequence and another for the unmethylated sequence.

    • Analyze the PCR products by gel electrophoresis. The presence of a product with the methylated-specific primers indicates methylation, and a product with the unmethylated-specific primers indicates an unmethylated promoter.

Experimental_Workflow_DAPK_Function Start Tumor & Normal Tissues/ Cancer Cell Lines DNA_RNA_Protein_Extraction DNA, RNA, Protein Extraction Start->DNA_RNA_Protein_Extraction Cell_Culture Cell Culture Experiments (Transfection with DAPK) Start->Cell_Culture DNA Genomic DNA DNA_RNA_Protein_Extraction->DNA RNA mRNA DNA_RNA_Protein_Extraction->RNA Protein Protein Lysate DNA_RNA_Protein_Extraction->Protein MSP Methylation-Specific PCR (MSP) DNA->MSP qRT_PCR qRT-PCR RNA->qRT_PCR Western_Blot_DAPK Western Blot (DAPK Expression) Protein->Western_Blot_DAPK Methylation_Status DAPK Promoter Methylation Status MSP->Methylation_Status mRNA_Expression DAPK mRNA Expression Level qRT_PCR->mRNA_Expression Protein_Expression DAPK Protein Expression Level Western_Blot_DAPK->Protein_Expression Kinase_Assay DAPK Kinase Activity Assay Cell_Culture->Kinase_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Cell_Culture->Apoptosis_Assay Autophagy_Assay Autophagy Assays (LC3 Conversion) Cell_Culture->Autophagy_Assay Migration_Assay Cell Migration/Invasion Assays Cell_Culture->Migration_Assay Kinase_Activity DAPK Kinase Activity Kinase_Assay->Kinase_Activity Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction Autophagy_Induction Autophagy Induction Autophagy_Assay->Autophagy_Induction Migration_Inhibition Inhibition of Migration/Invasion Migration_Assay->Migration_Inhibition

Workflow for investigating DAPK's tumor-suppressive functions.

Therapeutic Implications and Future Directions

The frequent inactivation of DAPK in cancer makes it an attractive target for therapeutic intervention. Strategies aimed at restoring DAPK function in tumor cells are being actively explored.

  • Demethylating Agents: Drugs that inhibit DNA methyltransferases, such as 5-azacytidine and decitabine, have been shown to restore DAPK expression in cancer cells by reversing promoter hypermethylation.[9]

  • Gene Therapy: Preclinical studies have demonstrated that delivering a functional DAPK gene, for instance via mRNA liposomes, can suppress tumor growth and enhance sensitivity to chemotherapy in models of ovarian cancer.[26]

  • Small Molecule Activators: The development of specific small molecules that can directly activate DAPK's kinase activity represents a promising therapeutic avenue.[3]

However, the role of DAPK can be context-dependent. In some cancers with mutant p53, high DAPK1 expression has been associated with increased tumor growth and worse outcomes, potentially through activation of the mTOR/S6K pathway.[27][28] This highlights the importance of understanding the specific genetic background of a tumor when considering DAPK-targeted therapies.

Future research should focus on further elucidating the complex regulatory networks that govern DAPK activity and its downstream signaling pathways in different cancer types. This will be crucial for the development of effective and personalized therapeutic strategies that leverage the tumor-suppressive power of DAPK.

References

Death-Associated Protein Kinase (DAPK) Substrate Recognition and Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular processes, including apoptosis, autophagy, and tumor suppression. Its catalytic activity and substrate specificity are critical determinants of its biological function. The Michaelis constant (Km), a measure of the affinity of an enzyme for its substrate, is a key parameter in understanding the kinetics of DAPK-mediated phosphorylation. This technical guide provides an in-depth overview of DAPK substrate peptide Km values, their significance, detailed experimental protocols for their determination, and a visualization of the relevant signaling pathways.

This compound Km Values

Substrate NameSequenceKm (µM)Significance
This compoundKKRPQRRYSNVF9[1][2][3][4]This synthetic peptide serves as a standard substrate for in vitro DAPK kinase assays, facilitating the screening of DAPK inhibitors and activators.
Peptide 38KKRPQRRYSNVF6.8A study utilizing this peptide provided detailed kinetic analysis of DAPK, highlighting the importance of specific residues for substrate binding and catalysis.

Note: While DAPK is known to phosphorylate several endogenous proteins, including Myosin Light Chain (MLC), Beclin-1, and p53, specific Km values for these interactions are not widely reported in the literature. The biological significance of these phosphorylation events is, however, well-documented and discussed in the "Significance of DAPK Substrate Phosphorylation" section.

Significance of DAPK Substrate Phosphorylation

The phosphorylation of specific substrates by DAPK is a critical event in the regulation of cellular pathways leading to apoptosis and autophagy. The affinity of DAPK for these substrates, reflected in their Km values, dictates the efficiency and timing of these signaling cascades.

  • Apoptosis: DAPK-mediated phosphorylation of the p53 tumor suppressor protein can enhance its pro-apoptotic functions. DAPK can also phosphorylate the regulatory light chain of myosin II, leading to membrane blebbing, a characteristic feature of apoptosis.

  • Autophagy: DAPK plays a crucial role in initiating autophagy through the phosphorylation of Beclin-1. This phosphorylation event disrupts the inhibitory interaction between Beclin-1 and Bcl-2/Bcl-xL, allowing the formation of the autophagosome.

  • Tumor Suppression: By promoting apoptosis and autophagy, DAPK acts as a tumor suppressor. The loss of DAPK expression or activity, often observed in various cancers, can lead to uncontrolled cell proliferation and resistance to cell death.

The affinity of DAPK for its substrates ensures a tightly regulated response to various cellular stresses and stimuli, thereby maintaining cellular homeostasis.

Experimental Protocols

Determining the Km value of a DAPK substrate is crucial for understanding its interaction with the kinase and for the development of therapeutic modulators. The following is a generalized protocol for a DAPK kinase assay using radiolabeled ATP, a standard method for kinetic analysis.

Protocol: In Vitro DAPK Kinase Assay for Km Determination

1. Materials and Reagents:

  • Recombinant active DAPK1

  • This compound (e.g., KKRPQRRYSNVF)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Non-radiolabeled ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

2. Experimental Procedure:

  • Prepare Substrate and ATP Solutions: Prepare a series of dilutions of the this compound in kinase assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km. Prepare a stock solution of ATP containing a known concentration of non-radiolabeled ATP and a tracer amount of [γ-³²P]ATP. The final ATP concentration in the assay should be kept constant and ideally at a saturating level (e.g., 100-200 µM) when determining the Km for the peptide substrate.

  • Set up the Kinase Reaction: In a microcentrifuge tube or a 96-well plate, combine the following components on ice:

    • Kinase assay buffer

    • Varying concentrations of the this compound

    • Recombinant active DAPK1 (the amount should be optimized to ensure linear reaction kinetics over the chosen time course)

  • Initiate the Reaction: Start the reaction by adding the ATP solution to each tube/well. Mix gently and incubate at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The phosphate groups in the paper will bind the phosphorylated peptide.

  • Wash the P81 Paper: Wash the P81 papers multiple times with the stopping solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP. A final wash with ethanol can be performed to aid in drying.

  • Quantify Phosphorylation: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Initial Velocity (V₀): Convert the counts per minute (CPM) values into moles of phosphate incorporated per unit time (e.g., pmol/min) using the specific activity of the [γ-³²P]ATP. This represents the initial velocity (V₀) of the reaction at each substrate concentration.

  • Determine Km and Vmax: Plot the initial velocity (V₀) against the substrate concentration. The data should fit the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S])

    Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten model and determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally more accurate.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks involving DAPK and the workflow for kinetic analysis can provide a clearer understanding of the kinase's function and the methods used to study it.

DAPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_dapk DAPK Activation cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes Interferon_gamma Interferon-γ DAPK DAPK Interferon_gamma->DAPK TNF_alpha TNF-α TNF_alpha->DAPK Fas_Ligand Fas Ligand Fas_Ligand->DAPK Cellular_Stress Cellular Stress (e.g., ER stress, DNA damage) Cellular_Stress->DAPK p53 p53 DAPK->p53 phosphorylates Beclin1 Beclin-1 DAPK->Beclin1 phosphorylates MLC Myosin Light Chain DAPK->MLC phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Membrane_Blebbing Membrane Blebbing MLC->Membrane_Blebbing Membrane_Blebbing->Apoptosis

Caption: DAPK Signaling Pathways in Apoptosis and Autophagy.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_quantification Quantification cluster_analysis Data Analysis Reagents Prepare Reagents: - DAPK Enzyme - Substrate Dilutions - Radiolabeled ATP Incubation Incubate at 30°C Reagents->Incubation Initiate Reaction Spotting Spot on P81 Paper Incubation->Spotting Stop Reaction Washing Wash to Remove Unincorporated ATP Spotting->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate V₀ Determine Km & Vmax (Michaelis-Menten Plot) Counting->Analysis

Caption: Experimental Workflow for DAPK Km Determination.

References

Decoding DAPK: A Technical Guide to Substrate Peptide Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Death-Associated Protein Kinase (DAPK) substrate peptides, focusing on their molecular characteristics and the methodologies for their study.

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2] Its function is intricately linked to the phosphorylation of a variety of substrate proteins. Understanding the molecular weight and properties of these substrates, along with the signaling pathways they participate in, is crucial for elucidating the mechanisms of DAPK-mediated cellular regulation and for the development of targeted therapeutics.

DAPK Substrate Peptide: Molecular Weight and Properties

A commercially available synthetic peptide serves as a well-characterized substrate for in vitro DAPK kinase assays. This peptide facilitates the study of DAPK1 enzymatic activity and the screening of potential inhibitors.

PropertyValueReference
Molecular Weight 1578.82 Da--INVALID-LINK--
1692.84 Da (TFA salt)--INVALID-LINK--
Formula C70H115N25O17--INVALID-LINK--
C72H116F3N25O19 (TFA salt)--INVALID-LINK--
Amino Acid Sequence Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe--INVALID-LINK--
Kinetic Constant (Km) 9 µM--INVALID-LINK--

Endogenous DAPK1 Substrates

DAPK1 phosphorylates a range of endogenous proteins, thereby modulating their function and influencing cellular fate. The table below summarizes key physiological substrates of DAPK1.

SubstrateMolecular Weight (Human)Phosphorylation Site(s)Key Biological Role
Beclin-1 51.9 - 54.1 kDaThreonine 119 (T119)Autophagy Induction[1][2][3]
Tuberous Sclerosis 2 (TSC2) ~200 kDaSerine 939 (S939)mTORC1 Signaling[4][5][6][7][8]
Myosin Light Chain 9 (MLC9) 19.9 kDaNot explicitly defined for DAPK1Cytoskeletal Dynamics
Protein Kinase D (PKD) Not specified in resultsNot specified in resultsAutophagy[9]
p53 Not specified in resultsNot specified in resultsApoptosis[10]

DAPK Signaling Pathways

DAPK1 is a central node in signaling pathways that govern cell death and survival. Its activation by stimuli such as interferon-gamma, TNF-alpha, and Fas leads to the phosphorylation of downstream targets, culminating in either apoptosis or autophagy.[11]

DAPK_Signaling_Pathway Stimuli Apoptotic/Autophagic Stimuli (IFN-γ, TNF-α, Fas) DAPK1 DAPK1 Stimuli->DAPK1 Beclin1 Beclin-1 DAPK1->Beclin1 P TSC2 TSC2 DAPK1->TSC2 P MLC Myosin Light Chain DAPK1->MLC P p53 p53 DAPK1->p53 P CaM Ca2+/Calmodulin CaM->DAPK1 Autophagy Autophagy Beclin1->Autophagy mTORC1 mTORC1 Signaling TSC2->mTORC1 Cytoskeleton Cytoskeletal Reorganization MLC->Cytoskeleton Apoptosis Apoptosis p53->Apoptosis DAPK_Substrate_ID_Workflow CellLysate Cell Lysate (Source of potential substrates) KinaseReaction In Vitro Kinase Reaction (+ Active DAPK1, ATP-γ-S) CellLysate->KinaseReaction Alkylation Alkylation of Thiophosphorylated Peptides KinaseReaction->Alkylation Enrichment Enrichment of Thiophosphopeptides (e.g., using iodoacetyl-agarose) Alkylation->Enrichment MS LC-MS/MS Analysis Enrichment->MS DataAnalysis Data Analysis and Substrate Identification MS->DataAnalysis

References

DAPK Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

<_/content>

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that are pivotal regulators of cellular signaling pathways, primarily those governing cell death and survival.[1][2][3] The DAPK family consists of five members: DAPK1, DAPK2 (DRP-1), DAPK3 (ZIPK), DRAK1, and DRAK2.[3] These kinases share significant homology within their catalytic domains and are implicated in a wide array of cellular processes, including apoptosis, autophagy, and tumor suppression.[1][4][5] Dysregulation of DAPK signaling is linked to various pathologies, including cancer and neurodegenerative diseases, making this family of kinases a critical area of study for therapeutic intervention.[1][2] This guide provides a detailed overview of the core DAPK signaling pathways, quantitative data, and key experimental protocols.

DAPK1: The Archetype of the DAPK Family

DAPK1 is the most extensively studied member of the family. It is a large, 160 kDa multi-domain protein comprising an N-terminal kinase domain, a CaM-regulatory domain, ankyrin repeats, a ROC-COR domain, and a C-terminal death domain.[6][7][8] This complex structure allows DAPK1 to act as a crucial integration point for various stress signals, translating them into distinct cellular outcomes.[1]

DAPK1 Signaling Pathways

DAPK1 is a versatile inducer of cell death, primarily through apoptosis (Type I cell death) and autophagy (Type II cell death).[1] Its activation is tightly regulated by a variety of upstream signals and post-translational modifications.

Upstream Activation:

DAPK1 is activated in response to numerous stimuli, including:

  • Cytokines: Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Fas ligand.[1][6]

  • ER Stress: DAPK1 is a critical component of the endoplasmic reticulum stress-induced cell death pathway.[1]

  • Loss of Matrix Attachment (Anoikis): DAPK activity is required for cell death induced by matrix detachment.[5]

  • Oncogene Expression: Hyperproliferation driven by oncogenes can activate DAPK-mediated cell death.[5]

The activation mechanism often involves the dephosphorylation of an inhibitory autophosphorylation site at Serine 308 (Ser308).[6] This dephosphorylation, which can be mediated by phosphatases like PP2A, increases DAPK1's affinity for CaM, leading to its full activation in the presence of calcium.[1][6] Additionally, phosphorylation at Tyrosine 491 and 492 by Src family kinases can enhance its activity.[6]

Downstream Effectors and Cellular Outcomes:

Once activated, DAPK1 phosphorylates a range of downstream substrates to execute its cellular functions:

  • Apoptosis:

    • p53-dependent apoptosis: Under conditions like DNA damage, DAPK1 can translocate to the nucleus and participate in p53-dependent apoptosis.[6] Overexpression of active DAPK1 can increase levels of p53 and its downstream targets like Mdm2 and p21.[1]

    • Death Receptor Signaling: The death domain of DAPK1 facilitates interactions with components of the TNF and Fas receptor signaling complexes, linking it to extrinsic apoptosis pathways.[1][6]

    • NMDA Receptor Modulation: In the context of neuronal cell death (e.g., ischemic stroke), DAPK1 is recruited to the NMDA receptor subunit NR2B (GRINB), phosphorylating it at Ser-1303.[6][9] This enhances injurious calcium influx, leading to excitotoxicity.[6][9]

  • Autophagy:

    • Beclin-1 Phosphorylation: DAPK1 directly phosphorylates Beclin-1 (BECN1) at Threonine 119 in its BH3 domain.[6][9] This phosphorylation disrupts the inhibitory interaction between Beclin-1 and Bcl-2 or Bcl-2L1, freeing Beclin-1 to initiate autophagosome formation.[6][9]

    • PKD/Vps34 Pathway: DAPK1 can phosphorylate and activate Protein Kinase D (PKD), which in turn activates the lipid kinase Vps34, a key component in the initiation of autophagy.[6][10]

  • Cytoskeletal Reorganization:

    • DAPK1 is localized to the cytoskeleton and can phosphorylate Myosin Light Chain (MLC) and Tropomyosin (TPM1).[6][9] This leads to actomyosin contractility, resulting in membrane blebbing, a characteristic feature of apoptosis.[6]

Below is a diagram illustrating the core DAPK1 signaling pathways.

DAPK1_Signaling_Pathway DAPK1 Signaling Pathways cluster_upstream Upstream Signals cluster_dapk1 DAPK1 Regulation cluster_downstream Downstream Pathways & Effectors cluster_outcomes Cellular Outcomes TNF-α TNF-α PP2A PP2A TNF-α->PP2A IFN-γ IFN-γ IFN-γ->PP2A ER Stress ER Stress ER Stress->PP2A Loss of Anchorage Loss of Anchorage Loss of Anchorage->PP2A DAPK1_inactive DAPK1 (Inactive) pS308 DAPK1_active DAPK1 (Active) DAPK1_active->DAPK1_inactive autophosphorylation Beclin1 Beclin-1 DAPK1_active->Beclin1 P Bcl2 Bcl-2 DAPK1_active->Bcl2 releases p53 p53 DAPK1_active->p53 P MLC Myosin Light Chain (MLC) DAPK1_active->MLC P NR2B NMDA Receptor (NR2B subunit) DAPK1_active->NR2B P PP2A->DAPK1_inactive dephosphorylates Ser308 Ca2+/CaM Ca2+/CaM Ca2+/CaM->DAPK1_active binds & activates Autophagy Autophagy Beclin1->Autophagy Bcl2->Beclin1 Apoptosis Apoptosis p53->Apoptosis Membrane Blebbing Membrane Blebbing MLC->Membrane Blebbing Neuronal Death Neuronal Death NR2B->Neuronal Death Ca2+ influx

Caption: Core DAPK1 signaling pathways leading to autophagy, apoptosis, and other cellular events.

Other DAPK Family Members

While DAPK1 is the most characterized, other family members have distinct and overlapping functions.

  • DAPK2 (DRP-1): Shares high homology with DAPK1's kinase domain and also possesses a CaM-regulatory domain.[4] It is implicated in pro-inflammatory responses and apoptotic cell death.[3]

  • DAPK3 (ZIPK): Lacks a CaM-regulatory domain and its activity is CaM-independent.[4] It can be activated by DAPK1 and shares substrates like MLC, also leading to membrane blebbing.[4][11]

  • DRAK1 and DRAK2: These are DAPK-related apoptosis-inducing protein kinases. Their specific roles and regulation are less understood but they are known to be involved in cell death regulation.[3]

Quantitative Data on DAPK Signaling

Quantitative analysis is essential for understanding the dynamics of DAPK signaling and for the development of targeted therapeutics.

Table 1: DAPK1 Expression in Cancer

DAPK1 expression is frequently silenced in various cancers, often through promoter hypermethylation, which is a hallmark of its role as a tumor suppressor.[12] However, in some contexts, high DAPK1 expression is associated with poor prognosis.[13][14]

Cancer TypeDAPK1 Expression StatusCommon MechanismPrognostic Significance (High Expression)Reference
B-cell MalignanciesDownregulatedPromoter HypermethylationFavorable[12]
Liver CancerDownregulatedPromoter HypermethylationFavorable[14][15]
Renal CancerDownregulatedPromoter HypermethylationFavorable[15]
ER-negative Breast CancerUpregulatedUnknownUnfavorable (especially in p53-mutant tumors)[13][16]
Gastric CancerUpregulatedUnknownUnfavorable (promotes metastasis)[14]
Table 2: Known DAPK1 Protein-Protein Interactions

DAPK1's multi-domain structure facilitates a wide range of protein-protein interactions (PPIs) that are critical for its function and regulation.

Interacting ProteinDAPK1 DomainFunctional ConsequenceReference
Calmodulin (CaM)CaM-regulatory DomainCa2+-dependent activation of kinase activity[4]
Beclin-1 (BECN1)Kinase DomainPhosphorylation of Beclin-1, induction of autophagy[9]
Tuberous Sclerosis 2 (TSC2)Death DomainTSC2 promotes DAPK1 degradation via the lysosome pathway[1][17]
p53Kinase DomainPhosphorylation and activation of p53[6]
GRINB (NMDA receptor 2B)N-terminusPhosphorylation, enhanced Ca2+ influx, excitotoxicity[9]
Protein Kinase D (PRKD1)Kinase DomainPhosphorylation and activation of PRKD1 under oxidative stress[9]
Microtubule-associated protein 1B (MAP1B)Not specifiedStimulates DAPK-dependent autophagy and membrane blebbing[18]

Experimental Protocols

Studying DAPK signaling requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for two key experiments.

In Vitro DAPK1 Kinase Assay

This protocol is used to measure the enzymatic activity of purified DAPK1 by quantifying the phosphorylation of a substrate.

Objective: To determine the kinase activity of DAPK1 or to screen for inhibitors.

Materials:

  • Recombinant active DAPK1 protein

  • Substrate: Myosin Light Chain (MLC) or a synthetic peptide substrate (e.g., ZIPtide)[19]

  • Kinase Reaction Buffer: 50 mM MOPS (pH 7.0), 10 mM MgAc, 0.6 mM CaCl₂, 1 mM DTT, 1.2 µM Calmodulin[20]

  • [γ-³²P]ATP (radiolabeled) or ATP and an ADP detection kit (e.g., ADP-Glo™)

  • Microcentrifuge tubes, incubator, 96-well plates

  • Phosphocellulose paper or SDS-PAGE equipment

  • Scintillation counter or plate reader

Workflow Diagram:

Kinase_Assay_Workflow DAPK1 Kinase Assay Workflow start Start prep_reagents 1. Prepare Reagents (Kinase, Substrate, Buffer, ATP) start->prep_reagents setup_rxn 2. Set up Reaction Mix (Buffer, Substrate, DAPK1, Inhibitor if any) prep_reagents->setup_rxn initiate_rxn 3. Initiate Reaction (Add ATP) setup_rxn->initiate_rxn incubate 4. Incubate (e.g., 30 min at 30°C) initiate_rxn->incubate stop_rxn 5. Stop Reaction (e.g., add EDTA or spot on paper) incubate->stop_rxn detect_signal 6. Detect Phosphorylation (Radiolabeling or Luminescence) stop_rxn->detect_signal analyze 7. Analyze Data (Calculate activity or IC50) detect_signal->analyze end End analyze->end

Caption: A generalized workflow for performing an in vitro DAPK1 kinase assay.

Step-by-Step Procedure (using ADP-Glo™ Assay):

  • Reagent Preparation: Prepare Kinase Reaction Buffer. Dilute DAPK1 enzyme, substrate (e.g., 5 µM peptide), and ATP (e.g., 5 µM) to desired concentrations in the buffer.[21] Prepare a serial dilution of the test inhibitor in DMSO, then dilute in buffer.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of inhibitor solution (or DMSO for control).

  • Kinase Addition: Add 2.5 µL of DAPK1 enzyme solution (e.g., 3 ng per reaction) to each well.[21]

  • Initiate Reaction: Add 5 µL of the substrate/ATP solution to each well to start the reaction. The final volume is 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour.[19]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal correlates directly with the amount of ADP formed and thus with DAPK1 activity.[21]

  • Analysis: For inhibitor screening, plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

Co-Immunoprecipitation (Co-IP) for DAPK1 Interaction Partners

This protocol is used to isolate DAPK1 and its binding partners from a cell lysate to validate a suspected protein-protein interaction.

Objective: To determine if Protein X interacts with DAPK1 in vivo.

Materials:

  • Cultured cells expressing DAPK1 and the protein of interest.

  • Ice-cold PBS.

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.[22]

  • Antibodies: Anti-DAPK1 antibody for immunoprecipitation, and antibodies against DAPK1 and the suspected interacting protein (Protein X) for Western blotting. A non-specific IgG for control.

  • Protein A/G magnetic beads or agarose resin.[23]

  • SDS-PAGE and Western blotting equipment.

Step-by-Step Procedure:

  • Cell Lysis: Wash cultured cells twice with ice-cold PBS. Lyse the cells by adding 1 mL of ice-cold Co-IP Lysis Buffer per 10⁷ cells.[22][23] Incubate on ice for 15-30 minutes with gentle agitation.

  • Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[24] Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator.[22] Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-4 µg of the anti-DAPK1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG to a separate aliquot of lysate.

    • Incubate overnight at 4°C with gentle rotation.[25]

  • Immune Complex Capture: Add 30-50 µL of Protein A/G bead slurry to each tube and incubate for 2-4 hours at 4°C with rotation to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Lysis Buffer to remove non-specifically bound proteins.[23]

  • Elution: After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 30-50 µL of 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis by Western Blot:

    • Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.

    • Run a small fraction of the initial cell lysate ("Input") alongside the Co-IP samples.

    • After electrophoresis, transfer the proteins to a membrane and perform Western blotting.

    • Probe separate blots (or a stripped and re-probed blot) with antibodies against DAPK1 and the suspected interacting protein (Protein X). A successful Co-IP will show a band for Protein X in the lane where DAPK1 was immunoprecipitated, but not in the IgG control lane.

Conclusion

The DAPK family of kinases, particularly DAPK1, are central players in the signaling networks that control cell fate. Their roles as both tumor suppressors and, in certain contexts, promoters of cell survival and metastasis, highlight the complexity of their regulation and function.[12] A deep understanding of the DAPK signaling pathways, supported by robust quantitative data and precise experimental methodologies, is critical for researchers in both basic science and drug development. Targeting DAPK signaling holds therapeutic promise for a range of diseases, from cancer to neurodegenerative disorders, making continued investigation in this field a high priority.

References

A Technical Guide to DAPK Substrate Peptides for Studying Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (CaM)-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] As a positive mediator of programmed cell death induced by signals like interferon-gamma (IFN-γ), its activity is tightly regulated.[1][3] The catalytic function of DAPK1 is crucial for its roles in both physiological and pathological processes, making it a significant target for therapeutic intervention in diseases ranging from cancer to neurodegeneration.[4][5]

This guide provides an in-depth overview of synthetic peptide substrates used to measure the catalytic activity of DAPK1, offering detailed experimental protocols and contextual signaling information for researchers, scientists, and drug development professionals.

DAPK1 Substrate Peptides and Kinetic Data

The use of a specific and efficient peptide substrate is fundamental for the accurate in vitro assessment of DAPK1 kinase activity. Several synthetic peptides have been developed and characterized for this purpose. These peptides typically contain the optimal phosphorylation consensus sequence for DAPK1, allowing for sensitive and reproducible measurements.

Two commonly used peptide substrates are presented below, along with their reported kinetic parameters. This data is essential for designing kinase assays and for the comparative analysis of enzyme inhibitors.

Peptide Name/IdentifierSequenceKm (µM)kcat (min⁻¹)kcat/Km (µM⁻¹min⁻¹)Reference
DAPK Substrate PeptideKKRPQRRYSNVF9Not ReportedNot Reported[6][7][8]
Peptide 38KKRPQRRYSNVF6.88312.2[9]
DAPK1 SubstrateKKLNRTLSFAEPGNot ReportedNot ReportedNot Reported[10]

Table 1: Summary of common DAPK1 substrate peptides and their associated kinetic constants. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax, reflecting the affinity of the enzyme for the substrate.

Experimental Protocols for DAPK1 Kinase Activity Assays

The catalytic activity of DAPK1 is typically measured by quantifying the transfer of a phosphate group from ATP to a substrate peptide. The two most common methods are the radiometric assay, which uses radiolabeled ATP, and luminescence-based assays that measure ADP production.

Radiometric Kinase Assay ([³²P] or [³³P])

This classic method offers high sensitivity and is considered a gold standard for kinase activity measurement. It directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP or [γ-³³P]-ATP into the substrate peptide.

Methodology

  • Materials and Reagents:

    • Recombinant human DAPK1 catalytic domain

    • This compound (e.g., Peptide 38: KKRPQRRYSNVF)

    • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl[9]

    • ATP solution (200 µM)

    • [γ-³²P]-ATP or [γ-³³P]-ATP (2.5 µCi per reaction)[9]

    • Phosphoric acid (e.g., 75 mM) for stopping the reaction

    • P81 phosphocellulose paper

    • Scintillation counter and scintillation fluid

  • Protocol Steps:

    • Prepare a reaction mixture containing the assay buffer and varying concentrations of the substrate peptide (e.g., 2.5 µM to 50 µM for kinetic analysis).[9]

    • Add the ATP solution and [γ-³²P]-ATP to the reaction mixture.

    • Initiate the reaction by adding the DAPK1 enzyme.

    • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 12 minutes), ensuring that less than 10-15% of the substrate is consumed to maintain initial velocity conditions.[9]

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in phosphoric acid.

    • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

    • Analyze the data by plotting the incorporated radioactivity against the substrate concentration and fitting the results to the Michaelis-Menten equation to determine Km and Vmax.[9]

Luminescence-Based Kinase Assay (ADP-Glo™)

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to the kinase activity.[3]

Methodology

  • Materials and Reagents:

    • Recombinant human DAPK1

    • This compound

    • Kinase Buffer (specific to the kit, e.g., Promega ADP-Glo™)

    • ATP solution

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • White, opaque 384-well assay plates

    • Luminometer

  • Protocol Steps:

    • Set up the kinase reaction in a 384-well plate by adding the kinase buffer, DAPK1 enzyme, substrate peptide, and any inhibitors being tested.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a set time (e.g., 60 minutes).[3]

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]

    • Convert the ADP generated during the kinase reaction into ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light generated is proportional to the concentration of ADP produced and thus reflects the DAPK1 kinase activity.

Visualizing Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for a DAPK1 kinase assay, applicable to both radiometric and non-radiometric methods.

G cluster_prep 1. Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. Detection & Analysis p1 Prepare Assay Buffer & Reagents p2 Prepare Substrate & ATP Dilutions p3 Prepare DAPK1 Enzyme r1 Combine Enzyme, Buffer, & Substrate p3->r1 r2 Initiate with ATP r1->r2 r3 Incubate (e.g., 25-30°C) r2->r3 d1 Stop Reaction & Separate Products r3->d1 d2 Measure Signal (Radioactivity/Luminescence) d1->d2 d3 Data Analysis (e.g., Michaelis-Menten) d2->d3

A generalized workflow for conducting a DAPK1 kinase activity assay.

DAPK1 Signaling Pathway Context

DAPK1 functions as a critical node in cellular signaling, integrating various stress signals to elicit responses like apoptosis and autophagy. Understanding its upstream activators and downstream substrates is vital for interpreting activity data.

DAPK_Pathway IFNg IFN-γ DAPK1 DAPK1 IFNg->DAPK1 TNFa TNF-α TNFa->DAPK1 FasL FasL FasL->DAPK1 ER_Stress ER Stress ER_Stress->DAPK1 p53 p53 DAPK1->p53 phosphorylates NR2B GluN2B (NR2B) (at Ser-1303) DAPK1->NR2B phosphorylates Beclin1 Beclin-1 (at Thr-119) DAPK1->Beclin1 phosphorylates MLC Myosin Light Chain (MLC) DAPK1->MLC phosphorylates Apoptosis Apoptosis p53->Apoptosis Excitotoxicity Neuronal Excitotoxicity NR2B->Excitotoxicity Autophagy Autophagy Beclin1->Autophagy MembraneBlebbing Membrane Blebbing MLC->MembraneBlebbing Apoptosis->MembraneBlebbing

A simplified diagram of the DAPK1 signaling pathway showing key upstream activators and downstream substrates.

DAPK1 is activated by various stimuli, including death receptor ligands (TNF-α, FasL) and cellular stress.[1][11] Once active, it phosphorylates several key proteins to execute its cellular functions. For example, DAPK1 can phosphorylate the tumor suppressor p53, contributing to apoptosis.[4] It also phosphorylates Beclin-1, promoting the induction of autophagy.[12] In the context of neurological damage, DAPK1 phosphorylates the NMDA receptor subunit GluN2B (NR2B), leading to injurious calcium influx and neuronal death.[4][12]

References

The DAPK Interactome: A Technical Guide to Identification and Substrate Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including apoptosis, autophagy, and inflammation. The founding member, DAPK1, is a multidomain protein that acts as a critical signaling node, integrating various cellular stress signals to determine cell fate. Its dysregulation has been implicated in numerous pathologies, ranging from cancer to neurodegenerative diseases, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth exploration of the DAPK interactome and the methodologies for identifying its substrates. We present a summary of known interactors and substrates in clearly structured tables, detail the experimental protocols for their identification, and visualize the complex signaling networks and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers actively engaged in DAPK-related studies and for professionals in the field of drug development seeking to modulate DAPK activity.

Data Presentation: DAPK1 Interactors and Substrates

The following tables summarize the currently identified interacting partners and substrates of DAPK1, along with their functional significance and key phosphorylation sites. While extensive research has been conducted to identify these interactions, quantitative binding affinity data, such as dissociation constants (Kd), are not widely available in the literature for many protein-protein interactions.

Table 1: DAPK1 Interacting Proteins
Interacting ProteinFunction of InteractionInteracting Domain on DAPK1Experimental Method(s)
Calmodulin (CaM) Ca2+-dependent activation of DAPK1 kinase activity.[1]Calmodulin-binding domainCalorimetry, Modeling[2]
GluN2B (NR2B) Mediates ischemic neuronal death by enhancing Ca2+ influx.[3][4]Catalytic Domain (binds to amino acids 1292-1304 of NR2B)[1][3]Co-immunoprecipitation, Affinity binding assay[3]
p53 Phosphorylation of p53 by DAPK1, leading to apoptosis.[5][6]Death Domain (binds to the DNA binding motif of p53)[7]Yeast two-hybrid, Co-immunoprecipitation[8]
Tuberous Sclerosis 2 (TSC2) Positive regulation of mTORC1 signaling.Death DomainNot specified in abstracts
Beclin-1 Phosphorylation of Beclin-1 by DAPK1 promotes autophagy.[9]Not specified in abstractsNot specified in abstracts
ZIP kinase (DAPK3) Phosphorylation of ZIP kinase by DAPK1 enhances its pro-apoptotic activity.Not specified in abstractsNot specified in abstracts
Pin1 DAPK1 phosphorylates and inhibits the oncogenic activity of Pin1.[5]ROC-COR domain[5]In vitro and in vivo phosphorylation assays[5]
Extracellular signal-regulated kinase (ERK) ERK phosphorylates DAPK1, enhancing its catalytic activity.Death DomainNot specified in abstracts
KLHL20 Adaptor for Cullin3-ROC1 ubiquitin E3 ligase, mediates DAPK1 degradation.[10]Death Domain[10]Not specified in abstracts
Microtubule affinity regulating kinases (MARK1/2) DAPK1 activates MARK1/2, leading to microtubule destabilization.[1]Death Domain[1]Not specified in abstracts
DANGER Inhibits the catalytic activity of DAPK1.[7]Not specified in abstractsYeast two-hybrid[7]
Table 2: DAPK1 Substrates
SubstratePhosphorylation Site(s)Functional ConsequenceExperimental Method(s)
Myosin Light Chain (MLC) Not specifiedInduces membrane blebbing during apoptosis.[9]In vitro kinase assay
Beclin-1 Thr119Promotes dissociation from Bcl-XL, inducing autophagy.[7]Not specified in abstracts
p53 Ser23 (mouse) / Ser20 (human)Induces expression of pro-apoptotic genes.[7][8]In vivo phosphorylation assays[8]
GluN2B (NR2B) Ser1303Enhances NMDA receptor channel conductance.[3][4]In vitro and in vivo phosphorylation assays[3]
MCM3 Ser160Implicated in novel functions of DAPK1.In vitro proteomics-based assay, Mass spectrometry
Pin1 Ser71Blocks nuclear localization and inhibits its oncogenic functions.[5]In vitro and in vivo phosphorylation assays[5]
Tau Ser262Mediates dendritic spine injuries in ischemic stroke.[10]Not specified in abstracts
NDRG2 Ser350Promotes neuronal cell death.Phospho-peptide library screening

Experimental Protocols

Detailed methodologies are crucial for the successful identification and validation of DAPK interactors and substrates. The following sections provide comprehensive protocols for key experimental techniques.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful genetic method to identify protein-protein interactions.

Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., DAPK1 or a specific domain) is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for selection and identification of interacting partners.

Detailed Protocol:

  • Vector Construction:

    • Clone the full-length DAPK1 cDNA or specific domains of interest (e.g., kinase domain, death domain) into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

    • Utilize a pre-made cDNA library from the tissue or cell type of interest cloned into a prey vector (e.g., pGADT7), which fuses the library proteins to the GAL4 activation domain.

  • Yeast Transformation:

    • Transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait plasmid. Select for transformants on appropriate synthetic defined (SD) medium lacking the corresponding auxotrophic marker (e.g., Tryptophan, SD/-Trp).

    • Verify that the bait protein does not auto-activate the reporter genes by plating the bait-containing yeast on selective media (SD/-Trp/-His and SD/-Trp/-Ade) and performing a β-galactosidase assay.

  • Library Screening (Yeast Mating):

    • Grow a liquid culture of the bait-containing yeast strain and a culture of the prey library-containing yeast strain (e.g., Y187).

    • Mix the two cultures and allow them to mate for 20-24 hours at 30°C with gentle shaking.

    • Plate the mated yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

  • Identification of Positive Interactors:

    • Isolate plasmids from the positive yeast colonies.

    • Transform the isolated plasmids into E. coli for amplification.

    • Purify the prey plasmids and sequence the cDNA insert to identify the interacting protein.

  • Validation of Interactions:

    • Co-transform the identified prey plasmid with the original bait plasmid into fresh yeast and re-test for reporter gene activation.

    • Perform a "bait-swap" experiment, cloning the identified interactor into the bait vector and DAPK1 into the prey vector to confirm the interaction.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a widely used technique to study protein-protein interactions in a cellular context.

Principle: An antibody specific to a "bait" protein (e.g., DAPK1) is used to pull down the bait protein from a cell lysate. If other proteins ("prey") are bound to the bait, they will also be pulled down. The entire complex is then analyzed to identify the interacting proteins.

Detailed Protocol:

  • Cell Lysis:

    • Culture cells of interest to an appropriate confluency.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add a primary antibody specific for DAPK1 to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using an antibody against the suspected interacting protein or by mass spectrometry for unbiased identification of interacting partners.

Mass Spectrometry (MS) for Interactor and Substrate Identification

Mass spectrometry is a powerful analytical technique for identifying and quantifying proteins in complex mixtures.

Principle: Following enrichment of DAPK1 and its potential interactors (e.g., via Co-IP) or substrates (e.g., via in vitro kinase assay with subsequent purification of phosphorylated proteins), the proteins are digested into peptides. These peptides are then separated, ionized, and their mass-to-charge ratios are measured. The resulting mass spectra are used to identify the amino acid sequences of the peptides and, consequently, the proteins from which they originated.

Detailed Protocol (Post-Enrichment):

  • Protein Digestion (In-gel or In-solution):

    • In-gel Digestion: Run the enriched protein sample on an SDS-PAGE gel. Excise the protein band(s) of interest. Destain, reduce, alkylate, and digest the proteins within the gel slice using a protease like trypsin.

    • In-solution Digestion: Elute the protein complexes from the beads under denaturing conditions. Reduce, alkylate, and digest the proteins in solution with trypsin.

  • Peptide Desalting and Concentration:

    • Clean up the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with MS analysis.

    • Elute the peptides in a small volume of a high organic solvent solution.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

    • Separate the peptides based on their hydrophobicity using a reverse-phase column with a gradient of increasing organic solvent.

    • As peptides elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio of the intact peptides.

    • The most abundant peptides are selected for fragmentation (MS2), and the mass-to-charge ratios of the fragment ions are measured.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to compare the experimental MS2 spectra against a protein sequence database.

    • The software identifies the peptides and, by extension, the proteins present in the original sample.

    • For quantitative proteomics, label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC, TMT) can be employed to compare protein abundance between different conditions.

In Vitro Kinase Assay

This assay is used to determine if a protein is a direct substrate of DAPK1.

Principle: Recombinant, active DAPK1 is incubated with a purified candidate substrate protein in the presence of ATP. Phosphorylation of the substrate is then detected.

Detailed Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT):

      • Recombinant active DAPK1.

      • Purified candidate substrate protein.

      • ATP (can be radiolabeled [γ-³²P]ATP for autoradiography or "cold" ATP for detection with a phospho-specific antibody).

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection of Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • If using [γ-³²P]ATP: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

    • If using cold ATP: Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated form of the substrate.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key DAPK1 signaling pathways and the experimental workflows for identifying its interactome and substrates.

DAPK1-Mediated Apoptosis Signaling Pathway

DAPK1_Apoptosis_Pathway Stress_Signals Cellular Stress (e.g., IFN-γ, TNF-α) DAPK1 DAPK1 Stress_Signals->DAPK1 Activates p53 p53 DAPK1->p53 Phosphorylates (Ser20/23) Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates (Thr119) Bcl2 Bcl-2 DAPK1->Bcl2 Inhibits interaction with Beclin-1 MLC Myosin Light Chain DAPK1->MLC Phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Bcl2->Beclin1 Inhibits Membrane_Blebbing Membrane Blebbing MLC->Membrane_Blebbing Membrane_Blebbing->Apoptosis

Caption: DAPK1 signaling in apoptosis and autophagy.

Experimental Workflow for DAPK1 Interactome Identification

DAPK1_Interactome_Workflow cluster_Y2H Yeast Two-Hybrid cluster_CoIP Co-Immunoprecipitation Bait DAPK1-BD Bait Mating Yeast Mating Bait->Mating Prey_Library cDNA-AD Prey Library Prey_Library->Mating Selection Selection on Selective Media Mating->Selection Sequencing_Y2H Sequencing of Positive Clones Selection->Sequencing_Y2H Candidate_Interactors Candidate DAPK1 Interactors Sequencing_Y2H->Candidate_Interactors Cell_Lysate Cell Lysate IP Immunoprecipitation with anti-DAPK1 Ab Cell_Lysate->IP Elution Elution of Protein Complexes IP->Elution MS_Analysis Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis Data_Analysis Database Search & Protein Identification MS_Analysis->Data_Analysis Data_Analysis->Candidate_Interactors

Caption: Workflow for identifying DAPK1 interacting proteins.

Experimental Workflow for DAPK1 Substrate Identification

DAPK1_Substrate_Workflow cluster_Kinase_Assay In Vitro Kinase Assay cluster_Phosphoproteomics Phosphoproteomics Recombinant_DAPK1 Recombinant Active DAPK1 Kinase_Reaction Kinase Reaction Recombinant_DAPK1->Kinase_Reaction Candidate_Substrate Purified Candidate Substrate Candidate_Substrate->Kinase_Reaction ATP [γ-³²P]ATP or cold ATP ATP->Kinase_Reaction Detection Detection of Phosphorylation Kinase_Reaction->Detection Validated_Substrate Validated DAPK1 Substrate Detection->Validated_Substrate Cell_Culture Cells with varying DAPK1 activity Lysis_Digestion Lysis & Trypsin Digestion Cell_Culture->Lysis_Digestion Phosphopeptide_Enrichment Phosphopeptide Enrichment (e.g., TiO₂) Lysis_Digestion->Phosphopeptide_Enrichment MS_Analysis_Phospho LC-MS/MS Analysis Phosphopeptide_Enrichment->MS_Analysis_Phospho Data_Analysis_Phospho Identification & Quantification of Phosphosites MS_Analysis_Phospho->Data_Analysis_Phospho Potential_Substrates Potential DAPK1 Substrates Data_Analysis_Phospho->Potential_Substrates

Caption: Workflow for identifying DAPK1 substrates.

Conclusion

The study of the DAPK interactome is a dynamic and expanding field. The identification of novel interacting partners and substrates continues to provide deeper insights into the complex regulatory mechanisms of DAPK and its diverse cellular functions. The methodologies outlined in this guide, from genetic screens in yeast to advanced proteomic analyses, represent the core experimental approaches that have been instrumental in building our current understanding. As our knowledge of the DAPK signaling network grows, so too will the opportunities for developing targeted therapies for a range of human diseases. This technical guide serves as a foundational resource to aid researchers in navigating the complexities of the DAPK interactome and in designing robust experimental strategies to further unravel the critical roles of this important kinase family.

References

DAPK Substrate Peptides: A Technical Guide to Their Role in Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (CaM)-regulated serine/threonine kinase that functions as a critical mediator of cell death pathways, including apoptosis and autophagy.[1][2][3] Initially identified through a functional genetic screen for proteins essential for interferon-gamma (IFN-γ)-induced cell death, DAPK1 is now recognized as a key tumor suppressor.[1][2][4] Its pro-apoptotic activity is linked to a variety of stimuli, including IFN-γ, TNF-α, Fas ligand, and TGF-β.[5][6][7] The kinase activity of DAPK1 is indispensable for its cell death-inducing functions.[2][8] Consequently, the identification and characterization of its downstream substrate peptides are paramount to understanding the molecular mechanisms by which DAPK1 executes cell death and to developing targeted therapeutics for diseases like cancer and neurodegenerative disorders.[4][9]

DAPK1 Activation and Regulation

The catalytic activity of DAPK1 is tightly controlled by multiple mechanisms. Under basal conditions, DAPK1 is kept in an inactive state through autophosphorylation at Serine 308 (Ser308) within its CaM-regulatory domain.[10][11] This phosphorylation event creates an autoinhibitory loop, blocking the substrate-binding cleft.[12]

Activation of DAPK1 is a multi-step process:

  • Dephosphorylation: In response to apoptotic stimuli like TNF-α or ceramide, DAPK1 is rapidly dephosphorylated at Ser308, often by protein phosphatase 2A (PP2A).[3][10][13] This dephosphorylation is a prerequisite for activation.[10]

  • Calmodulin Binding: The removal of the phosphate group at Ser308 increases DAPK1's affinity for Ca2+/CaM.[2][10] The binding of the Ca2+/CaM complex to the autoregulatory domain induces a conformational change that fully opens the catalytic site, allowing access to substrates.[2][12]

  • Activating Phosphorylation: Extracellular signal-regulated kinase (ERK) can phosphorylate DAPK1 at Serine 735 (Ser735), which enhances its catalytic activity, creating a positive feedback loop that promotes apoptosis.[3][5][6]

Key DAPK Substrates in Cell Death

The pro-apoptotic function of DAPK1 is executed through the phosphorylation of a diverse array of substrate proteins. This phosphorylation can alter the substrate's activity, localization, or interaction with other proteins, ultimately converging on cell death pathways. A proteomics-based assay has been a key method for identifying novel DAPK substrates from cell lysates.[14]

Quantitative Data on DAPK Substrates
SubstratePhosphorylation SiteUpstream Stimulus / ContextFunctional OutcomeReferences
Myosin II Regulatory Light Chain (RLC) Ser19Apoptotic stimuli (e.g., TNF-α)Promotes membrane blebbing and cell detachment, hallmarks of apoptosis.[4][8][10]
p53 Ser23 (mouse)ER Stress, Oncogenic StressActivates p53-mediated transcription of pro-apoptotic genes (e.g., Bax) and induces necrosis through interaction with cyclophilin D in mitochondria.[15][16]
N-myc Downstream-Regulated Gene 2 (NDRG2) Ser350Ceramide, Aβ treatmentInduces caspase-dependent neuronal cell death. Implicated in Alzheimer's disease pathology.[4][13]
MCM3 (Minichromosome Maintenance 3) Ser160Increased intracellular Ca2+Efficiently and specifically phosphorylated in vitro and in vivo. The direct link to a specific cell death phenotype is an area of ongoing research.[14]
DAPK1 (autophosphorylation) Ser308Basal state (inactivation)Inhibits kinase activity by blocking the CaM binding site. Dephosphorylation is required for activation.[10][11]
DAPK1 (by ERK) Ser735Mitogenic signals, Apoptotic StressEnhances DAPK1 catalytic activity, creating a positive feedback loop for apoptosis.[3][5][6]
Beclin-1 Thr119 (in the BH3 domain)Autophagy inductionPhosphorylation disrupts the inhibitory interaction between Beclin-1 and Bcl-2/Bcl-XL, releasing Beclin-1 to initiate autophagy.[17]
Syntaxin 1A Not SpecifiedGeneralIdentified as a DAPK1 substrate; its phosphorylation is believed to modulate vesicle fusion and neurotransmitter release, with potential implications in neuronal apoptosis.[17]

Signaling Pathways and Logical Relationships

The phosphorylation of specific substrates by DAPK1 initiates distinct downstream signaling cascades that culminate in either apoptosis or autophagic cell death.

DAPK_Apoptotic_Pathway Stimuli Apoptotic Stimuli (IFN-γ, TNF-α, FasL) DAPK_inactive Inactive DAPK1 (p-Ser308) Stimuli->DAPK_inactive Dephosphorylates Ser308 CaM Ca2+/Calmodulin CaM->DAPK_inactive Binds & Activates ERK ERK DAPK_active Active DAPK1 ERK->DAPK_active Phosphorylates Ser735 (Activation Loop) DAPK_inactive->DAPK_active p53 p53 DAPK_active->p53 Phosphorylates RLC Myosin II RLC DAPK_active->RLC Phosphorylates p53_p Phospho-p53 (Ser23) p53->p53_p RLC_p Phospho-RLC (Ser19) RLC->RLC_p Bax Bax Transcription p53_p->Bax Blebbing Membrane Blebbing RLC_p->Blebbing Apoptosis Apoptosis Bax->Apoptosis Blebbing->Apoptosis

Caption: DAPK1-mediated apoptotic signaling pathway.

DAPK_Autophagy_Pathway Stimuli Autophagic Stimuli (e.g., Starvation, ER Stress) DAPK_active Active DAPK1 Stimuli->DAPK_active Activates Beclin_Bcl2 Beclin-1 : Bcl-2/XL (Inactive Complex) DAPK_active->Beclin_Bcl2 Phosphorylates Beclin-1 Bcl2 Bcl-2 / Bcl-XL Beclin_Bcl2->Bcl2 Beclin_p Phospho-Beclin-1 (Thr119) Beclin_Bcl2->Beclin_p Beclin Beclin-1 Vps34 Vps34 Complex (Autophagosome Initiation) Beclin_p->Vps34 Activates Autophagy Autophagic Cell Death Vps34->Autophagy

Caption: DAPK1-mediated autophagic cell death pathway.

Experimental Protocols and Workflows

The identification and validation of DAPK substrates involve a multi-step process combining proteomics, biochemistry, and cell biology.

Experimental Workflow for DAPK Substrate Identification

DAPK_Substrate_Workflow Step1 1. Substrate Source (Peptide Array or Cell Lysate) Step2 2. In Vitro Kinase Assay (+ Active DAPK1, ATP) Step1->Step2 Step3 3. Phosphorylation Detection (Mass Spectrometry / Antibody) Step2->Step3 Step4 4. Candidate Identification (Bioinformatics Analysis) Step3->Step4 Step5 5. In Vivo / In Situ Validation (Co-IP, Phospho-specific Ab) Step4->Step5 Step6 6. Functional Characterization (Cell Death Assays, Mutagenesis) Step5->Step6

Caption: Workflow for DAPK substrate identification.

Key Experimental Methodologies

1. In Vitro DAPK Kinase Assay (Luminescence-Based)

This protocol is adapted for a high-throughput format to measure DAPK activity or screen for inhibitors.

  • Principle: Measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.[18]

  • Materials:

    • Recombinant active DAPK1 enzyme.

    • DAPK Substrate Peptide (e.g., a synthetic peptide with a known Km, or a protein substrate like Myosin RLC).[8][19]

    • Kinase Buffer (e.g., 50 mM MOPS, pH 7, 10 mM MgAc, 0.6 mM CaCl₂, 1.2 µM CaM, 1 mM DTT).[8]

    • ATP solution.

    • ADP-Glo™ Kinase Assay Kit (or similar).

    • 384-well low-volume assay plates.

  • Procedure:

    • Dilute the DAPK1 enzyme, substrate peptide, and ATP to desired concentrations in Kinase Buffer.

    • In a 384-well plate, add 1 µl of the test compound (or DMSO vehicle control).

    • Add 2 µl of the DAPK1 enzyme solution to each well.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and measure ADP production by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ATP to light. Incubate for 30 minutes.

    • Record the luminescence using a plate reader. The signal positively correlates with DAPK1 activity.[18]

2. Immunoprecipitation (IP) - Kinase Assay

This method is used to measure the activity of endogenous or overexpressed DAPK1 from cell lysates.[10]

  • Principle: DAPK1 is first isolated from a complex protein mixture (cell lysate) using a specific antibody. The immunoprecipitated kinase is then tested for its ability to phosphorylate a substrate in vitro.

  • Procedure:

    • Cell Lysis: Lyse cells (e.g., HeLa cells treated with TNF-α) in a suitable lysis buffer (e.g., CHAPS lysis buffer).[10]

    • Immunoprecipitation: Incubate the cell lysate with an anti-DAPK1 antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-DAPK1 complex.

    • Washing: Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific proteins.

    • Kinase Reaction: Resuspend the beads in kinase buffer containing a substrate (e.g., Myosin II RLC) and [γ-³²P]ATP or cold ATP.[8][10]

    • Incubation: Incubate at 30°C for 15-30 minutes.

    • Detection:

      • Radiometric: Stop the reaction with SDS-PAGE sample buffer, run the samples on an SDS-PAGE gel, and detect the phosphorylated substrate by autoradiography.[8]

      • Western Blot: If using cold ATP, run the samples on a gel and transfer to a membrane. Detect the phosphorylated substrate using a phospho-specific antibody (e.g., anti-phospho-RLC Ser19).[10]

3. Cell Death Quantification Assay (Caspase Activity)

This assay quantifies the execution phase of apoptosis by measuring the activity of key effector caspases.[10]

  • Principle: Caspases (e.g., caspase-3, -8, -9) are proteases that are activated during apoptosis. Their activity can be measured using a colorimetric or fluorometric substrate that releases a detectable molecule upon cleavage.

  • Procedure:

    • Cell Collection: Collect both adherent and floating cells after treatment to ensure all apoptotic cells are included.

    • Lysis: Lyse the cells in a CHAPS-based lysis buffer.

    • Assay Reaction: Add the cell lysate to a microplate well containing a specific caspase substrate (e.g., Ac-DEVD-pNA for caspase-3).

    • Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.

    • Measurement: Read the absorbance or fluorescence on a plate reader. The signal is proportional to the caspase activity in the sample.[10]

    • Control: Include a negative control for each sample containing a specific caspase inhibitor (e.g., Ac-DEVD-CHO) to measure non-specific background.[10]

Conclusion

DAPK1 orchestrates cell death by phosphorylating a specific set of substrate peptides that regulate critical cellular processes, from cytoskeletal dynamics to gene transcription and autophagy initiation. Understanding the intricacies of DAPK1-substrate interactions, the signaling pathways they govern, and the experimental methods to probe them is essential for the scientific community. The data and protocols presented in this guide offer a foundational resource for researchers investigating DAPK1's role in cellular homeostasis and for professionals in drug development aiming to modulate its activity for therapeutic benefit in oncology and neurology. The continued identification of novel DAPK substrates will undoubtedly unveil new layers of its complex biological function and provide new targets for intervention.

References

An In-depth Technical Guide to the Core Principles of DAPK Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play a pivotal role in multiple cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2] The catalytic activity of DAPK is tightly controlled and is a key determinant of its biological function. Consequently, the accurate measurement of DAPK activity is crucial for understanding its role in physiological and pathological conditions, as well as for the discovery and development of therapeutic agents targeting this kinase family. This technical guide provides an in-depth overview of the core principles and methodologies for assaying DAPK activity, tailored for researchers, scientists, and professionals in drug development.

Core Principles of DAPK Activation and Regulation

DAPK1, the most studied member of the family, is regulated by a complex series of events. Its activation is initiated by an increase in intracellular calcium levels, which leads to the binding of CaM to the CaM-regulatory domain of DAPK. This binding event relieves the autoinhibitory effect of this domain on the kinase's catalytic cleft.[3] Furthermore, DAPK activity is modulated by phosphorylation. Autophosphorylation at Serine 308 (Ser308) within the CaM-regulatory domain maintains the kinase in an inactive state.[3] Dephosphorylation of this site, often triggered by apoptotic stimuli, enhances the binding of CaM and promotes DAPK's catalytic function.[1]

DAPK Activation Pathway

DAPK_Activation cluster_stimuli Apoptotic Stimuli cluster_intracellular Intracellular Events cluster_dapk DAPK1 Regulation IFN-γ IFN-γ Ca2 Ca²⁺ IFN-γ->Ca2 ↑ [Ca²⁺]i TNF-α TNF-α TNF-α->Ca2 FasL FasL FasL->Ca2 CaM Calmodulin DAPK_inactive Inactive DAPK1 (p-Ser308) CaM->DAPK_inactive binds to CaM-binding domain Ca2->CaM binds PP2A Phosphatases (e.g., PP2A) PP2A->DAPK_inactive dephosphorylates Ser308 DAPK_active Active DAPK1 DAPK_inactive->DAPK_active Activation Substrates Downstream Substrates (MLC, Beclin-1, p53, etc.) DAPK_active->Substrates phosphorylates

Caption: A simplified signaling pathway illustrating the activation of DAPK1.

In Vitro DAPK Activity Assays

In vitro assays are fundamental for directly measuring the catalytic activity of purified or immunoprecipitated DAPK and for high-throughput screening of potential inhibitors. These assays typically involve a kinase, a substrate, and ATP in a buffered solution.

Radiometric Assays

Radiometric assays are the gold standard for quantifying kinase activity due to their high sensitivity and direct measurement of phosphate incorporation.[4] The principle involves the use of radiolabeled ATP, typically [γ-³²P]ATP, as the phosphate donor.

Materials:

  • Active DAPK1: Recombinant human DAPK1 (e.g., Sigma-Aldrich, Cat. No. D7069).[5]

  • Substrate: Myelin Basic Protein (MBP) at 1 mg/mL.[5]

  • Kinase Assay Buffer (1X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA. Just before use, add DTT to a final concentration of 0.25 mM.[5]

  • [γ-³²P]ATP Assay Cocktail (250 µM): Combine 5.75 mL of Kinase Assay Buffer, 150 µl of 10 mM cold ATP stock, and 100 µl of [γ-³²P]ATP (1 mCi/100 µl).[5]

  • Phosphocellulose P81 paper: For capturing the phosphorylated substrate.[5]

  • 1% Phosphoric Acid: For washing the P81 paper.[5]

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Thaw all reagents on ice.

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction:

    • 5 µL of Kinase Assay Buffer (5X)

    • 7.5 µL of Substrate Solution (MBP)

    • Variable volume of diluted Active DAPK1

    • Make up the volume to 20 µL with sterile water.

  • Initiate the reaction by adding 5 µL of the [γ-³²P]ATP Assay Cocktail.

  • Incubate the reaction mixture in a water bath at 30°C for 15 minutes.[5]

  • Stop the reaction by spotting 20 µL of the mixture onto a P81 phosphocellulose paper strip.[5]

  • Air dry the P81 paper and then wash it three times for 10 minutes each in 1% phosphoric acid with gentle stirring.[5]

  • Perform a final wash with 95% ethanol and let the paper dry completely.

  • Quantify the incorporated radioactivity using a scintillation counter.[5]

Non-Radiometric Assays

To avoid the use of radioactive materials, several non-radiometric assays have been developed. These are particularly suitable for high-throughput screening in drug discovery.

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Active DAPK1

  • DAPK Substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

Procedure:

  • Set up the kinase reaction in a 384-well plate. To each well, add:

    • 1 µL of inhibitor or DMSO (control)

    • 2 µL of DAPK1 enzyme

    • 2 µL of substrate/ATP mix

  • Incubate at room temperature for 60 minutes.[1]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[1]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

  • Incubate at room temperature for 30 minutes.[1]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the DAPK1 activity.

DAPK In Vitro Kinase Assay Workflow

In_Vitro_Assay_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_radio Radiometric cluster_nonradio Non-Radiometric (e.g., ADP-Glo™) Reagents Prepare Reagents: - DAPK Enzyme - Substrate (e.g., MLC, peptide) - ATP ([γ-³²P]ATP or cold ATP) - Kinase Buffer Incubation Incubate at 30°C Reagents->Incubation Spotting Spot onto P81 paper Incubation->Spotting Add_Reagent1 Add ADP-Glo™ Reagent Incubation->Add_Reagent1 Washing Wash with Phosphoric Acid Spotting->Washing Counting Scintillation Counting Washing->Counting Add_Reagent2 Add Kinase Detection Reagent Add_Reagent1->Add_Reagent2 Luminescence Measure Luminescence Add_Reagent2->Luminescence

Caption: A generalized workflow for in vitro DAPK kinase assays.

Cell-Based DAPK Activity Assays

Cell-based assays are essential for studying DAPK activity within a physiological context and for evaluating the cellular effects of DAPK modulators. These assays typically measure downstream events of DAPK activation, such as apoptosis.

Apoptosis Detection by Annexin V Staining

One of the key functions of DAPK is the induction of apoptosis. Therefore, measuring the extent of apoptosis in cells can serve as an indirect measure of DAPK activity. Annexin V staining is a common method for detecting early-stage apoptosis.

Materials:

  • Cell line of interest

  • DAPK activator (e.g., IFN-γ, TNF-α) or transfection with a DAPK expression vector

  • Annexin V-FITC Apoptosis Detection Kit: Contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.

  • Flow Cytometer

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with the DAPK-activating stimulus or transfect with a DAPK expression plasmid. Include appropriate controls (e.g., untreated cells, vector-only transfected cells).

  • Incubate for a predetermined time to allow for the induction of apoptosis.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell-Based DAPK Assay Workflow

Cell_Based_Assay_Workflow cluster_cell_prep 1. Cell Preparation and Treatment cluster_apoptosis_detection 2. Apoptosis Detection Cell_Culture Culture Cells Treatment Treat with DAPK Activator or Transfect with DAPK Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Staining Stain with Annexin V and PI Harvest->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Caption: A workflow for a cell-based DAPK activity assay measuring apoptosis.

Quantitative Data Presentation

DAPK Kinetic Parameters

The efficiency of an enzyme is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat).[6][7] Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for its substrate.[8] kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.[9] The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.[9]

EnzymeSubstrateKm (µM)kcat (min⁻¹)kcat/Km (µM⁻¹min⁻¹)Reference
DAPK (wt)Peptide 386.8 ± 0.583.3 ± 2.412.2[5]
DAPK (wt)ATP4.1 ± 0.483.9 ± 3.920.5[5]
DAPK1ATP (ATPase)21 ± 2.40.72 ± 0.00510.034[10]
DAPK (Q23V)Peptide 3814.2 ± 1.07.4 ± 0.40.5[5]
DAPK (Q23V)ATP4.4 ± 0.47.0 ± 0.31.6[5]
DAPK Inhibitors

A variety of small molecule inhibitors targeting DAPK have been developed. Their potency is typically expressed as the half-maximal inhibitory concentration (IC50).

InhibitorTarget(s)IC50 (nM)Assay ConditionsReference
TC-DAPK6DAPK16910 µM ATP[4]
TC-DAPK6DAPK322510 µM ATP[4]
DRAK2-IN-1DRAK23N/A[4]
DRAK2-IN-1DRAK151N/A[4]
STK17A/B-IN-1STK17A23N/A[11]
HS38DAPK1200N/A[11]
Compound 6DAPK169N/A[12]
MorinDAPK111,000N/A[13]
Alkylated 3-amino-6-phenylpyridazineDAPK113,000N/A[13]

Conclusion

The assessment of DAPK activity is a critical component of research in apoptosis, autophagy, and cancer biology, as well as in the development of novel therapeutics. This guide has outlined the fundamental principles of DAPK activity assays, providing detailed protocols for both in vitro and cell-based methodologies. The choice of assay depends on the specific research question, with radiometric assays offering high sensitivity for detailed kinetic studies and non-radiometric and cell-based assays providing suitability for high-throughput screening and analysis in a physiological context. The provided quantitative data on kinetic parameters and inhibitor potencies serve as a valuable resource for experimental design and data interpretation in the study of this important kinase family.

References

The Role of Death-Associated Protein Kinase (DAPK) Substrate Peptides in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of Death-Associated Protein Kinase (DAPK) and its substrate peptides, focusing on their integral roles in critical cellular signaling pathways. It details the mechanisms by which DAPK-mediated phosphorylation of specific substrates governs fundamental processes such as apoptosis, autophagy, and neuronal signaling. This guide also presents key quantitative data, detailed experimental protocols for substrate identification and validation, and visual representations of the core signaling cascades, offering a comprehensive resource for researchers in cellular biology and therapeutic development.

Introduction to Death-Associated Protein Kinase (DAPK)

Death-Associated Protein Kinase (DAPK1) is a calcium/calmodulin (Ca2+/CaM) regulated serine/threonine kinase that functions as a critical mediator in a wide array of cellular processes, most notably apoptosis (programmed cell death) and autophagy.[1][2] Initially identified for its role in interferon-γ-induced cell death, DAPK is now recognized as a tumor suppressor, with its loss of function associated with various cancers and its gain-of-function implicated in neurodegenerative diseases.[3][4]

DAPK's diverse functions are executed through the phosphorylation of specific downstream protein substrates. The identification and characterization of these substrates are paramount to understanding the molecular basis of DAPK-mediated signaling and for developing targeted therapeutics. This guide explores the key substrates of DAPK, the cellular consequences of their phosphorylation, and the experimental methodologies used to study these interactions.

Key DAPK Substrates and Their Roles in Cellular Signaling

DAPK phosphorylates a range of substrates, thereby modulating distinct cellular pathways. The following sections detail the most well-characterized of these interactions.

Beclin 1: The Intersection of DAPK and Autophagy

Autophagy is a catabolic process essential for cellular homeostasis, where cytoplasmic contents are degraded and recycled.[5] DAPK is a positive regulator of autophagy induction through its direct interaction with Beclin 1, a core component of the autophagic machinery.[6]

Under normal conditions, Beclin 1 is often sequestered and inhibited by anti-apoptotic proteins like Bcl-2 and Bcl-XL.[7][8] Upon receiving an appropriate stimulus, activated DAPK phosphorylates Beclin 1 at Threonine 119 (Thr 119), a critical residue located within its Bcl-2 homology 3 (BH3) domain.[6][7] This phosphorylation event weakens the interaction between Beclin 1 and its inhibitors (Bcl-2/Bcl-XL), promoting its dissociation.[6][8] Freed Beclin 1 can then participate in the Vps34 kinase complex, which is essential for the nucleation of autophagosomes, thereby initiating autophagy.[5]

DAPK_Beclin1_Autophagy_Pathway cluster_0 Autophagy Induction DAPK Activated DAPK Beclin_BclXL Beclin 1 / Bcl-XL (Inactive Complex) DAPK->Beclin_BclXL Phosphorylates Beclin 1 (Thr 119) Beclin_Free Beclin 1 (Active) Beclin_BclXL->Beclin_Free Dissociation Vps34 Vps34 Complex Activation Beclin_Free->Vps34 Autophagy Autophagosome Formation Vps34->Autophagy

DAPK-Beclin 1 Autophagy Signaling Pathway.
NMDA Receptor Subunit NR2B: A Role in Neuronal Excitotoxicity

In the central nervous system, DAPK1 is a key player in neuronal cell death, particularly following events like cerebral ischemia.[9] DAPK1 physically and functionally interacts with the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor crucial for synaptic plasticity but also implicated in excitotoxicity.[10][11]

Following an ischemic insult, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium (Ca2+).[9] This recruits DAPK1 to the NMDA receptor complex, specifically through a direct binding interaction with the C-terminal tail of the NR2B subunit (residues 1292–1304).[9][10] Activated DAPK1 then phosphorylates the NR2B subunit at Serine-1303 (Ser-1303).[9][10] This phosphorylation enhances the receptor's channel conductance, leading to further injurious Ca2+ influx and amplifying the cell death signal, ultimately resulting in irreversible neuronal damage.[10]

DAPK_NR2B_Pathway Ischemia Cerebral Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDAR_Activation Extrasynaptic NMDAR Activation Glutamate->NMDAR_Activation Ca_Influx1 ↑ Intracellular Ca2+ NMDAR_Activation->Ca_Influx1 DAPK_NR2B_Complex DAPK1 binds to NR2B C-terminus NMDAR_Activation->DAPK_NR2B_Complex DAPK_Activation DAPK1 Activation Ca_Influx1->DAPK_Activation DAPK_Activation->DAPK_NR2B_Complex NR2B_Phos NR2B Phosphorylation (Ser-1303) DAPK_NR2B_Complex->NR2B_Phos Ca_Influx2 Enhanced Ca2+ Influx (Signal Amplification) NR2B_Phos->Ca_Influx2 Death Neuronal Death Ca_Influx2->Death

DAPK1-NR2B Pathway in Ischemic Neuronal Death.
Syntaxin-1A: Regulation of Neurotransmitter Release

Syntaxin-1A is a crucial component of the SNARE complex, which mediates the docking and fusion of synaptic vesicles with the presynaptic membrane, a process essential for neurotransmitter release.[12] DAPK, a Ca2+/CaM-dependent kinase, binds to and phosphorylates Syntaxin-1A at Serine 188.[12] This phosphorylation event occurs in a Ca2+-dependent manner and significantly reduces the binding of Syntaxin-1A to Munc18-1, a protein that regulates the formation of the SNARE complex.[12][13] This suggests that DAPK provides a novel signal transduction pathway to regulate Syntaxin-1A function in response to changes in intracellular calcium levels and synaptic activity.[12]

p53: A Link to Apoptosis and Tumor Suppression

The tumor suppressor protein p53 is a transcription factor that regulates cell cycle arrest and apoptosis in response to cellular stress. DAPK1 can interact with and phosphorylate p53. In response to ischemic stroke, activated DAPK1 has been shown to phosphorylate p53 at Serine-23 (in mice), which promotes both apoptosis through the transcription of pro-apoptotic genes in the nucleus and necrosis via interaction with cyclophilin D in the mitochondria.[9] This positions DAPK1 as an important upstream regulator of p53-mediated cell death pathways.[9][14]

Quantitative Data on DAPK-Substrate Interactions

The characterization of DAPK-substrate interactions often involves determining kinetic parameters and identifying specific phosphorylation sites. The following tables summarize key quantitative and qualitative data for DAPK substrates.

ParameterValueSubstrateContextCitation
Km 9 μMSynthetic PeptideIn vitro kinase assay[15][16][17]

Table 1: Kinetic Parameter for a DAPK Substrate Peptide.

Substrate ProteinPhosphorylation Site(s)Cellular ProcessFunctional ConsequenceCitations
Beclin 1 Threonine 119 (Thr 119)AutophagyPromotes dissociation from Bcl-XL/Bcl-2, inducing autophagy.[6][7][18]
NMDA Receptor (NR2B) Serine 1303 (Ser-1303)Neuronal Signaling / ExcitotoxicityEnhances NMDA receptor channel conductance and Ca2+ influx.[9][11]
Syntaxin-1A Serine 188 (Ser 188)NeurotransmissionDecreases binding to Munc18-1, regulating SNARE complex formation.[12][13][19]
p53 Serine 23 (pS23, mouse)Apoptosis / NecrosisInduces pro-apoptotic gene expression and mitochondrial-mediated necrosis.[9]
MCM3 Serine 160 (Ser 160)DNA ReplicationIdentified as an in vivo substrate; functional role under investigation.
Myosin II Light Chain Serine 19 (Ser 19)Cytoskeletal DynamicsInduces membrane blebbing during apoptosis.[9][20][21]
Protein Kinase D (PKD) Not specifiedAutophagyDAPK phosphorylates and activates PKD, which in turn activates Vps34.[5][20]

Table 2: Characterized DAPK Substrates, Phosphorylation Sites, and Functional Outcomes.

Experimental Protocols for DAPK Substrate Analysis

The identification and validation of DAPK substrates rely on a combination of proteomic, biochemical, and cell-based assays.

Proteomic Screening for Novel DAPK Substrates

This unbiased approach is used to identify potential DAPK substrates on a large scale from cell lysates.

Methodology:

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., HeLa cells) under non-denaturing conditions.

  • Biochemical Fractionation: Separate the lysate into multiple fractions using techniques like ion-exchange or size-exclusion chromatography to reduce complexity.

  • In Vitro Kinase Reaction: Incubate each fraction with purified, active DAPK in the presence of [γ-³²P]ATP or [γ-³³P]ATP and a suitable kinase buffer containing Mg²⁺/Mn²⁺ and Calmodulin.

  • Substrate Detection: Separate the reaction products by SDS-PAGE and identify phosphorylated proteins via autoradiography.

  • Protein Identification: Excise the radioactive bands from a parallel Coomassie-stained gel and identify the proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validation: Confirm candidate substrates using targeted in vitro kinase assays and in vivo phosphorylation analysis.[22]

Proteomic_Workflow Lysate Cell Lysate (e.g., HeLa) Fractionation Biochemical Fractionation Lysate->Fractionation Kinase_Assay In Vitro Kinase Assay (Active DAPK + [γ-³²P]ATP) Fractionation->Kinase_Assay SDS_PAGE SDS-PAGE & Autoradiography Kinase_Assay->SDS_PAGE Mass_Spec Band Excision & Mass Spectrometry SDS_PAGE->Mass_Spec Validation Candidate Validation Mass_Spec->Validation

Workflow for Proteomic Identification of DAPK Substrates.
In Vitro Kinase Assay for a Specific Substrate (e.g., Beclin 1)

This assay confirms direct phosphorylation of a candidate protein by DAPK.

Methodology:

  • Reagent Preparation:

    • Purify recombinant DAPK (e.g., Flag-tagged DAPK).

    • Purify the substrate protein (e.g., GST-tagged Beclin 1).

    • Prepare a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, supplemented with Ca²⁺ and Calmodulin).

  • Reaction Setup: In a microcentrifuge tube, combine purified DAPK (e.g., 50-100 ng) and the purified substrate (e.g., 500-750 ng).

  • Initiation: Start the reaction by adding the kinase buffer containing [γ-³³P]ATP (e.g., 10 µCi).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis: Resolve the proteins by SDS-PAGE. Visualize total protein by Ponceau S or Coomassie staining and detect phosphorylation by exposing the dried gel to X-ray film (autoradiography).[18][23] An increase in the radioactive signal on the substrate protein band confirms phosphorylation.

Co-Immunoprecipitation to Verify In Vivo Interaction

This method is used to determine if DAPK and its substrate interact within the cellular environment.

Methodology:

  • Cell Culture and Lysis: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of DAPK and the substrate protein. After 24-48 hours, lyse the cells in a non-denaturing immunoprecipitation (IP) buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-Flag for Flag-DAPK) overnight at 4°C.

  • Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with IP buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer. Analyze the eluate by Western blotting using an antibody against the other tagged protein (e.g., anti-GST for GST-Beclin 1) to confirm co-precipitation.[8]

Implications for Drug Development

The central role of DAPK in mediating cell death and other critical processes makes it an attractive target for therapeutic intervention.

  • Inhibiting DAPK in Neurodegeneration: In conditions like stroke, where DAPK activity is detrimental, developing specific DAPK inhibitors is a promising strategy.[24] Furthermore, disrupting the specific interaction between DAPK and its substrates, such as the DAPK-NR2B complex, offers a more targeted approach. Peptides that mimic the NR2B binding site on DAPK (e.g., NR2BCT peptide) can uncouple the complex, protecting neurons from ischemic damage without affecting the normal physiological functions of the NMDA receptor.[9][10]

  • Activating DAPK in Cancer: As a tumor suppressor, DAPK is often silenced in cancer cells.[25] Therapeutic strategies aimed at reactivating DAPK or mimicking the downstream effects of its substrate phosphorylation could restore apoptotic or autophagic pathways, thereby inhibiting tumor growth.

Understanding the specific DAPK-substrate peptide interactions provides a foundation for designing highly selective modulators, moving beyond simple kinase domain inhibition to the nuanced control of specific cellular signaling pathways.

References

Getting Started with DAPK Substrate Peptide Experiments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential concepts and practical steps for initiating experiments with Death-Associated Protein Kinase (DAPK) substrate peptides. We will delve into the known substrates of DAPK1, detail experimental protocols for kinase assays and peptide synthesis, present key quantitative data for substrate interactions, and visualize the critical signaling pathways and experimental workflows.

Introduction to DAPK and its Substrates

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, primarily those governing apoptosis (programmed cell death), autophagy, and neuronal cell death.[1] Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. Understanding the substrates of DAPK1 is crucial for elucidating its biological functions and for the development of therapeutic interventions.

DAPK1 phosphorylates a range of protein substrates, thereby modulating their activity and downstream signaling. Key substrates include:

  • Myosin Light Chain (MLC): A well-established substrate, phosphorylation of MLC by DAPK1 is involved in membrane blebbing during apoptosis.

  • Beclin-1: DAPK1-mediated phosphorylation of Beclin-1 on Thr119 within its BH3 domain promotes its dissociation from the inhibitor Bcl-XL, leading to the induction of autophagy.[2]

  • p53: DAPK1 can directly phosphorylate the tumor suppressor p53, contributing to its pro-apoptotic functions.

  • NMDA Receptor Subunit GluN2B (formerly NR2B): In the context of ischemic stroke, DAPK1 phosphorylates the GluN2B subunit at Ser-1303, leading to an influx of calcium and neuronal cell death.[3]

  • Syntaxin-1A: Phosphorylation of Syntaxin-1A by DAPK1 can regulate neurotransmitter release.

For in vitro kinase assays and inhibitor screening, a synthetic peptide substrate is commonly used. A widely characterized peptide has the sequence Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe (KKRPQRRYSNVF) , which has a Michaelis constant (Km) of approximately 9 μM for DAPK1.[4][5]

Quantitative Data on DAPK1 Substrate Interactions

The following tables summarize the available quantitative data for the interaction of DAPK1 with its peptide substrates. This data is essential for designing kinase assays and for comparing the efficiency of DAPK1 towards different substrates.

Table 1: Kinetic Parameters for DAPK1 Peptide Substrate Phosphorylation

Substrate (Peptide Sequence)Km (μM)kcat (min-1)Catalytic Efficiency (kcat/Km) (μM-1min-1)Notes
Wild-Type DAPK1
KKRPQRRYSNVF6.8[6]83.9[6]12.2[6]Commonly used synthetic peptide substrate.[6]
ATP4.1[6]83.9[6]20.6[6]Kinetic parameters for ATP with KKRPQRRYSNVF as the co-substrate.[6]
DAPK1 Mutant (Q23V)
KKRPQRRYSNVF14.2[6]7.0[6]0.5[6]Mutation in the glycine-rich loop reduces catalytic efficiency.[6]
ATP4.4[6]7.0[6]1.6[6]Kinetic parameters for ATP with KKRPQRRYSNVF as the co-substrate for the Q23V mutant.[6]

Table 2: Binding Affinity Data for DAPK1-Related Peptides

Interacting PeptideBinding PartnerKd (μM)MethodNotes
DAPK1 (residues 1329-1349)KLHL20 Kelch domain13.7[7]Surface Plasmon Resonance (SPR)[7]This represents the binding of a DAPK1-derived peptide to a component of an E3 ubiquitin ligase complex.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DAPK substrate peptides.

Peptide Synthesis and Purification

Synthetic DAPK substrate peptides are typically produced by solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Selection: Choose a suitable resin based on the C-terminal amino acid of the peptide.

  • Amino Acid Coupling: Sequentially add protected amino acids to the growing peptide chain on the solid support. Each cycle involves:

    • Deprotection of the N-terminal protecting group (e.g., Fmoc).

    • Washing to remove excess reagents.

    • Coupling of the next protected amino acid using a coupling agent (e.g., HBTU, HATU).

    • Washing to remove unreacted reagents.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient of increasing mobile phase B.

    • Detection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a stable powder.

In Vitro DAPK1 Kinase Assay (Radioactive Method)

This protocol describes a classic method for measuring DAPK1 activity using a synthetic peptide substrate and radiolabeled ATP.

Materials:

  • Recombinant active DAPK1.

  • Synthetic peptide substrate (e.g., KKRPQRRYSNVF).

  • [γ-32P]-ATP.

  • Non-radiolabeled ATP.

  • Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 5 mM MgCl2, 150 mM KCl, 15 mM NaCl.[6]

  • P81 phosphocellulose paper.

  • 75 mM Phosphoric acid.

  • 95% Ethanol.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture. For a single reaction, combine:

    • Kinase Assay Buffer.

    • Desired concentration of the peptide substrate (e.g., for Km determination, concentrations ranging from 2.5 µM to 50 µM can be used).[6]

    • 200 µM non-radiolabeled ATP.[6]

    • [γ-32P]-ATP (approximately 2.5 µCi per reaction).[6]

  • Initiate the Reaction: Add the DAPK1 enzyme to the reaction mixture to start the phosphorylation reaction.

  • Incubation: Incubate the reaction at 25°C for a set time (e.g., 12 minutes), ensuring that less than 10% of the peptide is consumed.[6]

  • Stop the Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 papers three times with 75 mM phosphoric acid to remove unincorporated [γ-32P]-ATP, followed by a wash with 95% ethanol.

  • Quantification: Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate incorporated into the peptide. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

Non-Radioactive DAPK1 Kinase Assay (Luminescence-Based)

Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a non-radioactive alternative for measuring kinase activity by detecting the amount of ADP produced.

Materials:

  • Recombinant active DAPK1.

  • Synthetic peptide substrate.

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, and a Ca2+/Calmodulin solution.[8]

  • 384-well plate.

  • Luminometer.

Methodology:

  • Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the kinase buffer.

  • Set up the Kinase Reaction: In a 384-well plate, add the following to each well:

    • DAPK1 enzyme.

    • Peptide substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[8]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.[8]

    • Add Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]

  • Measure Luminescence: Read the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key DAPK1 signaling pathways and a general experimental workflow for studying DAPK substrate peptides.

DAPK1 Signaling Pathways

DAPK1_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Regulation cluster_stroke Ischemic Stroke Pathogenesis p53 p53 Apoptosis Apoptosis p53->Apoptosis DAPK1_apoptosis DAPK1 DAPK1_apoptosis->p53 phosphorylates BclXL Bcl-XL Beclin1 Beclin-1 BclXL->Beclin1 inhibits Beclin1->BclXL dissociation Autophagy Autophagy Beclin1->Autophagy promotes DAPK1_autophagy DAPK1 DAPK1_autophagy->Beclin1 phosphorylates (T119) Ischemia Cerebral Ischemia DAPK1_stroke DAPK1 Ischemia->DAPK1_stroke activates GluN2B NMDA Receptor (GluN2B subunit) DAPK1_stroke->GluN2B phosphorylates (S1303) Ca_influx Ca2+ Influx GluN2B->Ca_influx potentiates NeuronalDeath Neuronal Death Ca_influx->NeuronalDeath

Caption: Key signaling pathways mediated by DAPK1 in apoptosis, autophagy, and ischemic stroke.

Experimental Workflow for DAPK Substrate Peptide Studies

Experimental_Workflow cluster_peptide_prep Peptide Preparation cluster_kinase_assay Kinase Assay cluster_data_analysis Data Analysis Design Peptide Design/ Selection Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization AssaySetup In Vitro Kinase Assay Setup Characterization->AssaySetup Incubation Enzymatic Reaction AssaySetup->Incubation Detection Phosphorylation Detection Incubation->Detection Quantification Quantification of Phosphorylation Detection->Quantification Kinetics Kinetic Parameter Determination (Km, kcat) Quantification->Kinetics Interpretation Data Interpretation Kinetics->Interpretation

Caption: A generalized workflow for the study of DAPK substrate peptides.

References

Methodological & Application

Application Notes and Protocols: DAPK Substrate Peptide Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Death-Associated Protein Kinase (DAPK) substrate peptide kinase assay. This biochemical assay is designed to measure the enzymatic activity of DAPK by quantifying the phosphorylation of a specific substrate peptide. The protocol is adaptable for various detection methods and suitable for applications in basic research and high-throughput screening for DAPK inhibitors.

Introduction

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in multiple cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2][3] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it an important target for drug discovery.[4] A robust and reliable kinase assay is essential for studying DAPK function, identifying its substrates, and screening for potential modulators of its activity.

This protocol outlines an in vitro kinase assay using a synthetic peptide substrate. The fundamental principle involves the enzymatic transfer of the gamma-phosphate from ATP to a serine or threonine residue on the substrate peptide by DAPK. The resulting phosphorylation can then be quantified using various methods, such as luminescence-based ADP detection, fluorescence-based assays, or traditional radiometric assays.

DAPK Signaling Pathway

DAPK is involved in diverse signaling pathways that regulate critical cellular functions. Upon activation by stimuli such as interferon-gamma, TNF-alpha, or loss of matrix attachment (anoikis), DAPK can phosphorylate a range of downstream substrates.[5][6] These phosphorylation events can trigger cascades leading to apoptosis, autophagy, or changes in the cytoskeleton. The diagram below illustrates a simplified overview of key DAPK signaling interactions.

DAPK_Signaling_Pathway Stimuli Interferon-γ, TNF-α, Loss of Attachment DAPK DAPK Stimuli->DAPK activates Beclin1 Beclin-1 DAPK->Beclin1 phosphorylates MLC Myosin Light Chain (MLC) DAPK->MLC phosphorylates p53 p53 DAPK->p53 phosphorylates ERK ERK DAPK->ERK reciprocal regulation CaM Ca2+/Calmodulin CaM->DAPK activates Autophagy Autophagy Beclin1->Autophagy Cytoskeletal_Changes Membrane Blebbing MLC->Cytoskeletal_Changes Apoptosis Apoptosis p53->Apoptosis ERK->Apoptosis

Caption: Simplified DAPK signaling pathway illustrating upstream activators and key downstream substrates.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting the DAPK substrate peptide kinase assay.

Materials and Reagents

Table 1: Reagents and Materials

Reagent/MaterialSupplier/SourceNotes
Recombinant Human DAPK1Commercially availableEnsure high purity and activity.
This compoundVarious suppliersA common synthetic substrate is [KKLNRTLSFAEPG].[7] The Km for this peptide is approximately 9 µM.[8][9]
ATPCommercially availablePrepare a concentrated stock solution (e.g., 10 mM) in ultrapure water.
Kinase Reaction BufferPrepare in-house or use kit bufferSee Table 2 for a typical formulation.
CalmodulinCommercially availableRequired for DAPK activation.
CaCl2Commercially availableFor activation of Calmodulin.
Detection ReagentsDependent on assay formate.g., ADP-Glo™ Kinase Assay Kit (Promega), Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific), or [γ-³³P]ATP for radiometric assays.
384-well low-volume platesCommercially availableWhite plates are recommended for luminescence assays.
Multichannel pipettes and tipsStandard laboratory equipment
Plate readerDependent on assay formatCapable of measuring luminescence, fluorescence, or radioactivity.

Table 2: Kinase Reaction Buffer Formulation

ComponentFinal Concentration
HEPES, pH 7.550 mM
MgCl210 mM
EGTA1 mM
CaCl25 mM
Brij-350.01% (v/v)
Calmodulin20 µg/mL
DTT1 mM (optional, add fresh)
Assay Workflow

The general workflow for the DAPK kinase assay is depicted below. It involves the preparation of reagents, initiation of the kinase reaction, and subsequent detection of the product.

DAPK_Assay_Workflow Prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) Dispense Dispense Reagents to 384-well Plate (e.g., Inhibitor, Enzyme) Prep->Dispense Initiate Initiate Reaction (Add Substrate/ATP Mix) Dispense->Initiate Incubate_Reaction Incubate at Room Temperature (e.g., 60 minutes) Initiate->Incubate_Reaction Stop_Add_Detection Stop Reaction & Add Detection Reagent Incubate_Reaction->Stop_Add_Detection Incubate_Detection Incubate for Signal Development (e.g., 30-40 minutes) Stop_Add_Detection->Incubate_Detection Read Read Plate (Luminescence/Fluorescence) Incubate_Detection->Read

Caption: General experimental workflow for the this compound kinase assay.

Step-by-Step Protocol

This protocol is based on a final reaction volume of 10 µL in a 384-well plate format and is adaptable for inhibitor screening.

1. Reagent Preparation:

  • Thaw all reagents on ice.

  • Kinase Buffer: Prepare 1X Kinase Reaction Buffer as described in Table 2.

  • DAPK Enzyme Dilution: Dilute the recombinant DAPK1 enzyme in Kinase Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration. A starting point could be in the range of 1-5 ng per reaction.

  • Substrate/ATP Mix: Prepare a 2X working solution of the substrate peptide and ATP in Kinase Buffer. For example, for a final concentration of 20 µM substrate and 10 µM ATP, the 2X solution would contain 40 µM substrate and 20 µM ATP.[7]

  • Inhibitor Dilution (for screening): Prepare a serial dilution of the test compounds in 100% DMSO. Then, create an intermediate dilution in Kinase Buffer. The final DMSO concentration in the assay should typically be kept at or below 1%.

2. Assay Procedure:

  • Add reagents to the wells of a 384-well plate in the following order:

    • 2.5 µL of test compound dilution or DMSO vehicle control.

    • 2.5 µL of diluted DAPK1 enzyme.

  • Mix gently by tapping the plate or using a plate shaker at a low speed.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well.

  • Mix the plate and incubate for 60 minutes at room temperature.[10][11]

3. Detection:

  • The detection method will depend on the chosen assay format. Follow the manufacturer's instructions for the specific detection kit.

  • Luminescence-based ADP Detection (e.g., ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate for 30 minutes at room temperature.[10]

    • Read luminescence on a plate reader. The signal intensity is directly proportional to DAPK activity.[10]

  • Fluorescence-based Detection (e.g., Adapta™):

    • Add a solution containing an antibody specific for ADP and a tracer. The assay measures the change in fluorescence resonance energy transfer (TR-FRET) as ADP is produced.

  • Radiometric Detection:

    • Use [γ-³³P]ATP in the kinase reaction.

    • After incubation, spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

Data Presentation and Analysis

The quantitative data from the DAPK kinase assay should be recorded and analyzed systematically. For inhibitor screening, results are typically expressed as percent inhibition relative to control wells and used to generate dose-response curves to determine IC₅₀ values.

Table 3: Example Reagent Concentrations for a 10 µL Reaction

ComponentStock ConcentrationVolume Added (µL)Final Concentration
Test Compound/DMSO4X final concentration2.51X
DAPK1 Enzyme4X final concentration2.51X (e.g., 2.5 ng)
Substrate/ATP Mix2X final concentration5.01X (e.g., 20 µM Substrate, 10 µM ATP)
Total Volume 10

Table 4: Example Incubation Times

StepTimeTemperature
Enzyme-Inhibitor Pre-incubation15-30 minutesRoom Temperature
Kinase Reaction60 minutesRoom Temperature
ADP-Glo™ Reagent Incubation40 minutesRoom Temperature
Kinase Detection Reagent Incubation30 minutesRoom Temperature

Conclusion

This document provides a comprehensive protocol for a this compound kinase assay, a valuable tool for studying DAPK enzymology and for the discovery of novel DAPK inhibitors. The provided methodologies and data presentation formats are intended to serve as a guide for researchers in academia and industry. Optimization of specific parameters, such as enzyme and substrate concentrations, may be necessary depending on the specific reagents and detection platform used.

References

Application Notes and Protocols for the Use of DAPK Substrate Peptide in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of serine/threonine kinases that play a critical role in the regulation of apoptosis, autophagy, and tumor suppression.[1] Dysregulation of DAPK activity has been implicated in various diseases, including cancer and neurodegenerative disorders. The DAPK substrate peptide, typically with the sequence KKRPQRRYSNVF, is a valuable tool for studying the enzymatic activity of DAPK and for the screening of potential inhibitors. This document provides detailed application notes and experimental protocols for the effective use of this synthetic peptide in biochemical assays.

This compound: Properties and Handling

The this compound is a synthetic peptide designed to be a specific substrate for DAPK.

PropertyValueReference
SequenceKKRPQRRYSNVF--INVALID-LINK--
Molecular Weight1578.82 g/mol --INVALID-LINK--
Km9 µM--INVALID-LINK--

Storage and Handling: The peptide is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C. For use, reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., DMSO) to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

DAPK Signaling Pathway

DAPK1, a key member of the DAPK family, is activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand. Once activated, DAPK1 can phosphorylate a range of downstream targets to mediate apoptosis and autophagy.

DAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Pathways cluster_targets Downstream Targets IFN_gamma IFN-γ DAPK1 DAPK1 IFN_gamma->DAPK1 activate TNF_alpha TNF-α TNF_alpha->DAPK1 activate FasL Fas Ligand FasL->DAPK1 activate p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates NR2B NMDA Receptor (NR2B) DAPK1->NR2B phosphorylates Apoptosis Apoptosis Autophagy Autophagy p53->Apoptosis Beclin1->Autophagy NR2B->Apoptosis in excitotoxicity

Caption: DAPK1 signaling pathway illustrating upstream activators and downstream effectors.

Experimental Applications and Protocols

The this compound is primarily utilized in in vitro kinase assays to measure DAPK activity and to screen for inhibitors.

DAPK1 Kinase Activity Assay

This protocol is designed to measure the enzymatic activity of DAPK1 by quantifying the amount of phosphorylated substrate peptide. Two common methods are presented: a radiometric assay and a luminescent assay.

This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into the substrate peptide.

Materials:

  • Recombinant human DAPK1 enzyme

  • This compound (KKRPQRRYSNVF)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, the desired concentration of this compound (e.g., 10 µM, which is near the Km), and recombinant DAPK1 enzyme.

  • Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to a final concentration of 10-100 µM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each with 75 mM phosphoric acid to remove unincorporated radiolabeled ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[2][3][4]

Materials:

  • Recombinant human DAPK1 enzyme

  • This compound (KKRPQRRYSNVF)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a white-walled multi-well plate. In each well, combine:

    • Kinase Assay Buffer (as described above)

    • This compound (e.g., 10 µM)

    • Recombinant DAPK1 enzyme

    • ATP (e.g., 10 µM)

  • Incubate the reaction at room temperature or 30°C for 60 minutes.[2][3]

  • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][3]

  • Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5]

  • Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

DAPK1 Inhibitor Screening Assay

This protocol is designed to identify and characterize inhibitors of DAPK1 activity using the this compound.

Experimental Workflow:

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Reagents Prepare DAPK1, Substrate, ATP, and Inhibitors Reaction Set up Kinase Reaction with Inhibitors Reagents->Reaction Incubation Incubate at 30°C Reaction->Incubation Detection Add Detection Reagents (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Signal (Luminescence) Detection->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis

Caption: A streamlined workflow for DAPK1 inhibitor screening.

Protocol (using ADP-Glo™ Assay):

  • Prepare serial dilutions of the test compounds (potential inhibitors) in an appropriate solvent (e.g., DMSO).

  • In a white-walled multi-well plate, add the test compounds to the desired final concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the DAPK1 enzyme, this compound, and ATP to each well to initiate the reaction.

  • Follow the incubation and detection steps as outlined in the Luminescent Kinase Assay protocol (section 1b).

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data for DAPK1 Inhibitors:

InhibitorIC₅₀ (nM)Assay ConditionsReference
Staurosporine4.3Radiometric--INVALID-LINK--
TC-DAPK 66910 µM ATP--INVALID-LINK--
Compound 669Not specified--INVALID-LINK--
Imidazo-pyramidazine247Not specified--INVALID-LINK--
Aryl carboxamide 4q1090Not specified--INVALID-LINK--

Cellular Applications (Exploratory)

While the this compound is primarily used in in vitro assays, its application within a cellular context to probe DAPK activity is an area of active research. This would typically involve the delivery of a modified version of the peptide into living cells.

Strategies for Cellular Delivery:

  • Cell-Penetrating Peptides (CPPs): The this compound can be conjugated to a CPP, such as TAT or penetratin, to facilitate its entry into cells.

  • Fluorescent Labeling: To visualize and track the peptide within cells, it can be labeled with a fluorophore. The phosphorylation of the peptide by endogenous DAPK could then be detected by changes in the fluorescent signal or by using phosphorylation-specific antibodies.

A detailed protocol for cellular applications is not yet established and would require significant optimization. Researchers interested in this application should consult literature on CPP-mediated delivery of cargo and fluorescent biosensors for kinase activity.

Conclusion

The this compound is a robust and versatile tool for the in vitro characterization of DAPK activity and for the discovery of novel DAPK inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this peptide in their studies of this important kinase. Further development of methods for the cellular application of this peptide will undoubtedly provide deeper insights into the complex roles of DAPK in health and disease.

References

Application Notes: DAPK1 Activity Assay Using Synthetic Peptide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease, making it a significant target for therapeutic intervention.[2][3][4] The assessment of DAPK1 kinase activity is crucial for understanding its biological functions and for the discovery and characterization of novel inhibitors.[5] This document provides detailed protocols for a DAPK1 activity assay using a synthetic peptide substrate, outlines key signaling pathways, and presents relevant quantitative data for experimental design and interpretation.

Principle of the Assay

The DAPK1 activity assay is based on the quantification of the phosphorylation of a specific synthetic peptide substrate by the DAPK1 enzyme. The amount of product generated, either phosphorylated peptide or ADP, is measured using various detection methods, such as luminescence, fluorescence, or radioactivity. This allows for the determination of enzyme kinetics, inhibitor potency (IC50 values), and screening of compound libraries for potential DAPK1 modulators. A commonly used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[6][7]

DAPK1 Signaling Pathway

DAPK1 is a central regulator of cell death and survival. It is activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[8] Upon activation, DAPK1 can trigger apoptosis through phosphorylation of downstream targets such as p53 or induce autophagy by phosphorylating Beclin-1.[1][8][9] The activity of DAPK1 is tightly regulated by autophosphorylation and by other kinases and phosphatases.[1][3]

DAPK1_Signaling_Pathway IFN_gamma IFN-γ DAPK1 DAPK1 IFN_gamma->DAPK1 TNF_alpha TNF-α TNF_alpha->DAPK1 FasL FasL FasL->DAPK1 p53 p53 DAPK1->p53 Phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy PP2A PP2A PP2A->DAPK1 Dephosphorylates (Ser308) Activates ERK ERK ERK->DAPK1 Phosphorylates (Ser735) Activates CaM Ca2+/CaM CaM->DAPK1 Activates

Caption: DAPK1 Signaling Pathway Overview.

Experimental Protocols

Reagents and Materials
  • Recombinant human DAPK1 enzyme

  • Synthetic peptide substrate (e.g., KKLNRTLSFAEPG or KKRPQRRYSNVF)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DAPK1 inhibitors (e.g., Staurosporine, TC-DAPK 6) for control experiments

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Assay Workflow

The following diagram illustrates the general workflow for the DAPK1 activity assay.

DAPK1_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add Inhibitor/DMSO to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add DAPK1 Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Add_Enzyme->Add_Substrate_ATP Incubate_RT Incubate at Room Temperature Add_Substrate_ATP->Incubate_RT Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_RT->Add_ADP_Glo Incubate_Stop Incubate to Stop Kinase Reaction and Deplete ATP Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Develop Incubate to Develop Luminescent Signal Add_Detection->Incubate_Develop Read_Luminescence Read Luminescence Incubate_Develop->Read_Luminescence End End Read_Luminescence->End

Caption: DAPK1 Activity Assay Workflow.

Detailed Protocol (using ADP-Glo™ Assay)

This protocol is adapted for a 384-well plate format.[6][7]

  • Reagent Preparation:

    • Prepare kinase buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Dilute recombinant DAPK1 enzyme in kinase buffer to the desired concentration (e.g., 3 ng/µL).

    • Prepare a substrate/ATP mix in kinase buffer. The final concentration in the reaction should be around the Km for the substrate and ATP (e.g., 20 µM peptide substrate, 10 µM ATP).[10]

    • Prepare serial dilutions of the test compound (inhibitor) in 5% DMSO.

  • Kinase Reaction:

    • Add 1 µL of the test compound or 5% DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted DAPK1 enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The total reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

Data Presentation

Synthetic Peptide Substrates for DAPK1
Peptide SequenceKₘ (µM)Reference
KKRPQRRYSNVF9
KKLNRTLSFAEPG20[10]
RBER-GSK3(14-27)Not specified[11]
IC₅₀ Values of Known DAPK1 Inhibitors
InhibitorIC₅₀ (nM)Assay ConditionsReference
Staurosporine4.3Radiometric HotSpot™ assay, 10 µM ATP[10]
Staurosporine1433PanQinase™ assay[11]
Ro 31-82201,400Radiometric HotSpot™ assay, 10 µM ATP[10]
H-898,700Radiometric HotSpot™ assay, 10 µM ATP[10]
TC-DAPK 66910 µM ATP[12]
Imidazo-pyramidazine compound247Caliper microfluidics capillary electrophoresis[3][13]
Compound 1130Not specified[13]
ResveratrolKᵢ of 15 µMNot specified[4]

Conclusion

The DAPK1 activity assay using a synthetic peptide substrate is a robust and versatile tool for studying the enzyme's function and for identifying novel therapeutic agents. The choice of peptide substrate and detection method can be tailored to specific experimental needs, ranging from high-throughput screening to detailed kinetic analysis. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and interpret DAPK1 activity assays.

References

Application Notes and Protocols: DAPK Substrate Peptide for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play a pivotal role in multiple cellular signaling pathways, including apoptosis (programmed cell death), autophagy, and tumor suppression.[1][2][3] The dysregulation of DAPK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a critical step in the discovery of novel DAPK inhibitors. A crucial component for a successful HTS campaign is a specific and reliable substrate. This document provides detailed application notes and protocols for the use of a synthetic DAPK substrate peptide in HTS assays.

DAPK Substrate Peptides

A synthetic peptide, with the sequence KKRPQRRYSNVF, has been identified as an efficient and specific substrate for DAPK.[4][5] This peptide is derived from a substrate discovery study and exhibits favorable kinetic parameters for DAPK1. Another commonly used substrate is a peptide derived from the N-terminal part of the Myosin regulatory light chain (MLC), with the sequence KKRAARATSNVFA.

Quantitative Data for DAPK Substrate Peptides

The following table summarizes the kinetic parameters for the this compound KKRPQRRYSNVF with wild-type DAPK1. This data is essential for designing kinase assays and for the comparative analysis of potential inhibitors.

Substrate Peptide SequenceEnzymeKm (μM)kcat (min-1)kcat/Km (μM-1min-1)Reference
KKRPQRRYSNVF Wild-Type DAPK16.8 ± 0.583.3 ± 2.412.2[5]
KKRPQRRYSNVF DAPK1 (Q23V mutant)14.2 ± 1.07.4 ± 0.40.5[5]

DAPK Signaling Pathway

DAPK1 is a central regulator of cellular stress responses, primarily leading to apoptosis or autophagy. Its activation can be triggered by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand. Once activated, DAPK1 can phosphorylate a range of downstream targets to execute its cellular functions.

DAPK_Signaling_Pathway cluster_apoptosis Apoptosis cluster_autophagy Autophagy IFN_gamma IFN-γ DAPK1 DAPK1 IFN_gamma->DAPK1 TNF_alpha TNF-α TNF_alpha->DAPK1 FasL FasL FasL->DAPK1 CaM Ca²⁺/Calmodulin CaM->DAPK1 p53 p53 Phosphorylation DAPK1->p53 Beclin1 Beclin-1 Phosphorylation DAPK1->Beclin1 Bax Bax Activation p53->Bax Caspase_Activation Caspase Activation (e.g., Caspase-3) Bax->Caspase_Activation Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis Vps34 Vps34 Activation Beclin1->Vps34 Autophagosome Autophagosome Formation Vps34->Autophagosome Autophagy Autophagic Cell Death Autophagosome->Autophagy

DAPK1 Signaling Pathways in Apoptosis and Autophagy.

Experimental Protocols for High-Throughput Screening

Two primary assay formats are suitable for HTS of DAPK inhibitors using a peptide substrate: a fluorescence-based assay using a labeled peptide and luminescence-based assays that detect ADP production.

Protocol 1: Fluorescently Labeled Peptide Kinase Assay

Workflow for Fluorescent Peptide Kinase Assay

Fluorescent_Assay_Workflow Start Start Dispense_Reagents Dispense Assay Buffer, Fluorescent Peptide, and ATP to microplate Start->Dispense_Reagents Add_Inhibitor Add Test Compounds (or DMSO control) Dispense_Reagents->Add_Inhibitor Add_Kinase Add DAPK1 Enzyme to initiate reaction Add_Inhibitor->Add_Kinase Incubate Incubate at RT (e.g., 60-120 min) Add_Kinase->Incubate Stop_Reaction Stop Reaction (optional, e.g., with EDTA) Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence Intensity (e.g., Ex/Em for FAM ~495/517 nm) Stop_Reaction->Read_Fluorescence Analyze_Data Data Analysis: Calculate % Inhibition and IC₅₀ Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for a fluorescent peptide-based DAPK1 kinase assay.

Materials:

  • DAPK1 enzyme (recombinant)

  • Fluorescently labeled this compound (e.g., FAM-KKRPQRRYSNVF)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • DMSO (for control wells)

  • Stop solution (e.g., 50 mM EDTA)

  • 384-well, low-volume, black microplates

  • A microplate reader with fluorescence intensity detection capabilities

Procedure:

  • Prepare Reagents: Prepare stocks of DAPK1 enzyme, fluorescent peptide, and ATP in kinase reaction buffer. The final concentration of the peptide should be at or near its Km, and the ATP concentration should also be near its Km for DAPK1 if known, or at a concentration that gives a robust signal.

  • Assay Plate Preparation: To each well of a 384-well microplate, add the kinase reaction buffer, fluorescent peptide, and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the assay wells. For control wells, add an equivalent volume of DMSO.

  • Initiate Kinase Reaction: Add the DAPK1 enzyme to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), during which the reaction should remain in the linear range.

  • Stop Reaction (Optional): The reaction can be stopped by adding a stop solution containing EDTA, which chelates Mg²⁺ ions necessary for kinase activity.

  • Fluorescence Reading: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a universal assay suitable for virtually any kinase.

Materials:

  • DAPK1 enzyme

  • This compound (KKRPQRRYSNVF)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • Test compounds in DMSO

  • DMSO

  • 384-well, low-volume, white microplates

  • A microplate reader with luminescence detection capabilities

Procedure:

  • Kinase Reaction:

    • Set up a 5 µL kinase reaction in a 384-well plate containing kinase reaction buffer, DAPK1 enzyme, this compound, and ATP.

    • Add test compounds or DMSO (control).

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate percent inhibition and IC₅₀ values as described for the fluorescent assay.

Assay Performance and Quality Control

For HTS, it is crucial to validate the assay performance. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control (e.g., inhibited reaction)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., uninhibited reaction)

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor:

Z'-FactorAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS. The ADP-Glo™ Kinase Assay can routinely achieve Z'-factors >0.7.

Logical Relationship for HTS Data Analysis

The following diagram illustrates the logical flow of data analysis in a typical HTS campaign for DAPK inhibitors.

HTS_Data_Analysis Raw_Data Raw HTS Data (Fluorescence or Luminescence) Normalization Data Normalization (% Inhibition vs. Controls) Raw_Data->Normalization Hit_Identification Primary Hit Identification (e.g., >50% Inhibition) Normalization->Hit_Identification Dose_Response Dose-Response Confirmation (IC₅₀ Determination) Hit_Identification->Dose_Response Selectivity_Profiling Counter-screens & Selectivity Profiling Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

Logical workflow for HTS data analysis and lead identification.

Conclusion

The synthetic peptide KKRPQRRYSNVF is a validated and effective substrate for DAPK1, suitable for the development of robust high-throughput screening assays. The protocols provided herein for both fluorescence- and luminescence-based assays offer reliable methods for identifying and characterizing novel DAPK inhibitors. Careful assay optimization and validation, including the determination of the Z'-factor, are essential for the success of any HTS campaign. The identified lead compounds from such screens can serve as valuable starting points for the development of new therapeutics for a range of human diseases.

References

Application Notes and Protocols for In Vitro DAPK Substrate Peptide Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an in vitro phosphorylation assay using a specific substrate peptide for Death-Associated Protein Kinase (DAPK). This assay is a crucial tool for studying DAPK activity, screening for inhibitors, and understanding its role in various signaling pathways.

Introduction

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role as a positive mediator of apoptosis induced by stimuli like interferon-γ, TNF-α, and ceramide.[1] The activation of DAPK is a regulated process involving dephosphorylation at specific sites, such as Ser-308, which facilitates its association with calcium/calmodulin.[1][2] Dysregulation of DAPK activity is implicated in various diseases, including cancer, making it a significant target for drug discovery.

In vitro phosphorylation assays are fundamental for characterizing the enzymatic activity of DAPK and for high-throughput screening of potential inhibitors. These assays typically involve incubating the purified DAPK enzyme with a specific peptide substrate and ATP. The extent of substrate phosphorylation is then quantified using various detection methods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DAPK signaling pathway and the general workflow of the in vitro phosphorylation assay.

DAPK_Signaling_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α) DAPK_inactive Inactive DAPK (Phosphorylated at Ser-308) Apoptotic_Stimuli->DAPK_inactive Dephosphorylation of Ser-308 CaM Ca²⁺/Calmodulin CaM->DAPK_inactive Binding DAPK_active Active DAPK DAPK_inactive->DAPK_active Substrate Substrate Peptide DAPK_active->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Apoptosis Apoptosis Phosphorylated_Substrate->Apoptosis Downstream Signaling

Caption: DAPK Signaling Pathway Activation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase Buffer - DAPK Enzyme - Substrate Peptide - ATP Solution Incubation Incubate: - DAPK - Substrate - ATP Reagents->Incubation Detection Quantify Phosphorylation: - Radiometric - Luminescence - Fluorescence - ELISA Incubation->Detection Analysis Analyze Data: - Calculate Kinase Activity - Determine IC₅₀ (for inhibitors) Detection->Analysis

Caption: General Experimental Workflow.

Materials and Reagents

ReagentSupplier ExampleCatalog Number Example
Recombinant Human DAPK1Reaction BiologyDAPK1
DAPK Substrate Peptide (KKRPQRRYSNVF)MedChemExpressHY-P1344
This compound (KKLNRTLSFAEPG)Reaction BiologyN/A (in service)
ATPThermo FisherPV3227
[γ-³²P]ATP or [γ-³³P]ATPPerkinElmerNEG002A / NEG602H
ADP-Glo™ Kinase Assay KitPromegaV9101
Adapta™ Universal Kinase Assay KitThermo FisherPV5099
Kinase Buffer ComponentsVariousN/A

Experimental Protocols

This section provides detailed methodologies for performing the in vitro DAPK phosphorylation assay using different detection methods.

Protocol 1: Radiometric Assay using [γ-³²P]ATP

This is a traditional and highly sensitive method for directly measuring kinase activity.[3][4][5]

1. Reagent Preparation:

  • Kinase Reaction Buffer (5X): 250 mM HEPES (pH 7.5), 100 mM MgCl₂, 5 mM EGTA, 25 mM CaCl₂, 0.05% Brij-35, and 100 µg/mL calmodulin.[6][7]

  • DAPK Enzyme: Prepare a working solution of recombinant DAPK in 1X Kinase Reaction Buffer. The final concentration will need to be optimized, but a starting point is 12.5 nM.[7]

  • This compound: Prepare a stock solution of the this compound (e.g., KKRPQRRYSNVF) in deionized water. A typical final concentration in the assay is 20 µM.[8]

  • ATP Solution: Prepare a stock solution of "cold" ATP (e.g., 10 mM). For the reaction, prepare a working solution containing both "cold" ATP and [γ-³²P]ATP. The final ATP concentration is typically around 10 µM.[8]

2. Assay Procedure:

  • In a microcentrifuge tube on ice, combine the components in the following order:

    Component Volume (µL) Final Concentration
    Deionized Water to 50 -
    Kinase Reaction Buffer (5X) 10 1X
    This compound Varies 20 µM

    | DAPK Enzyme | Varies | ~12.5 nM |

  • Initiate the reaction by adding the ATP solution containing [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[7]

  • Stop the reaction by adding an equal volume of 75 mM phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Assay (ADP-Glo™)

This method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1]

1. Reagent Preparation:

  • Prepare reagents according to the ADP-Glo™ Kinase Assay technical manual.[1] This includes Kinase Buffer, DAPK enzyme, substrate peptide, and ATP.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of test compound (or DMSO for control) to the wells.[1]

  • Add 2 µL of DAPK enzyme.[1]

  • Add 2 µL of the substrate/ATP mix to initiate the reaction.[1]

  • Incubate at room temperature for 60 minutes.[1]

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[1]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[1]

  • Record the luminescence using a plate reader. The luminescent signal positively correlates with kinase activity.[1]

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (Adapta™)

This homogeneous assay format is based on the detection of ADP using a europium-labeled anti-ADP antibody and an Alexa Fluor® 647 labeled ADP tracer.[6]

1. Reagent Preparation:

  • Prepare reagents as described in the Adapta™ Universal Kinase Assay Kit manual.[6] This includes the kinase reaction buffer, DAPK enzyme, substrate peptide, and ATP.

2. Assay Procedure:

  • Dispense 5 µL of the DAPK enzyme and substrate peptide solution into the assay plate.

  • Add 5 µL of the ATP solution to start the kinase reaction.

  • Incubate for 60 minutes at room temperature.[6]

  • Add 5 µL of the Kinase Quench Buffer containing the Eu-anti-ADP antibody and the Alexa Fluor® 647 ADP tracer.

  • Incubate for at least 30 minutes at room temperature.

  • Read the TR-FRET signal on a compatible plate reader.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present results from an inhibitor screening experiment.

InhibitorConcentration (µM)DAPK Activity (% of Control)Standard Deviation
Staurosporine0.0195.24.1
0.160.53.5
115.82.2
102.10.8
Compound X0.198.15.3
185.34.9
1055.76.1
10020.43.7

Data can be used to calculate IC₅₀ values for each inhibitor. An IC₅₀ for Staurosporine has been reported to be around 4.3 nM for DAPK1.[8]

Troubleshooting

IssuePossible CauseSolution
Low or no kinase activity Inactive DAPK enzymeEnsure proper storage and handling of the enzyme. Test enzyme activity with a known positive control substrate.
Incorrect buffer componentsVerify the composition and pH of the kinase buffer. Ensure the presence of necessary cofactors like Ca²⁺/Calmodulin.[1][2]
Suboptimal ATP or substrate concentrationPerform titration experiments to determine the optimal concentrations of ATP and the substrate peptide.
High background signal Non-enzymatic phosphorylation or signalRun a control reaction without the DAPK enzyme to determine the background signal.
Contamination of reagentsUse fresh, high-quality reagents.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix of reagents where possible.
Inconsistent incubation times or temperaturesEnsure all samples are incubated for the same duration and at the same temperature.

References

Application Notes and Protocols: Screening for DAPK Inhibitors Using a Substrate Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play a crucial role in multiple cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2] DAPK is a positive mediator of apoptosis induced by various stimuli such as interferon-γ (IFN-γ), TNF-α, and Fas.[1][3] Given its involvement in programmed cell death, DAPK has emerged as a significant target for drug discovery, particularly in the fields of oncology and neurodegenerative diseases.[4] The development of specific DAPK inhibitors is a key area of research for therapeutic intervention.

These application notes provide a detailed protocol for a biochemical assay designed to screen for inhibitors of DAPK1 using a synthetic peptide substrate. The assay is based on the principle of measuring the phosphorylation of a specific substrate peptide by the DAPK1 enzyme. A common DAPK substrate peptide has the sequence KKRPQRRYSNVF, with a Km of approximately 9 μM.[5][6][7][8] The protocol is suitable for high-throughput screening (HTS) of compound libraries to identify potential DAPK inhibitors.

Signaling Pathway and Experimental Principle

DAPK1 is a key mediator in several cell death pathways. It can be activated by various extracellular and intracellular signals, leading to apoptosis or autophagy.[1] Understanding this pathway is critical for contextualizing the role of DAPK inhibitors.

DAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_dapk DAPK Regulation cluster_downstream Downstream Effects IFN-gamma IFN-gamma DAPK1 DAPK1 IFN-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 Fas Ligand Fas Ligand Fas Ligand->DAPK1 TGF-beta TGF-beta TGF-beta->DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis Autophagy Autophagy DAPK1->Autophagy Tumor Suppression Tumor Suppression DAPK1->Tumor Suppression CaM Ca2+/Calmodulin CaM->DAPK1 Activates

Caption: DAPK1 signaling pathway illustrating upstream activators and downstream cellular effects.

The screening assay quantifies the kinase activity of DAPK1 by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of the substrate peptide. The addition of a potential inhibitor will lead to a decrease in enzyme activity, resulting in a reduced signal. A common method for detection is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which converts the generated ADP into a light signal.[9]

Experimental Workflow

The following diagram outlines the major steps for screening potential DAPK1 inhibitors.

DAPK_Inhibitor_Screening_Workflow prep 1. Reagent Preparation (Buffer, DAPK1, Peptide, ATP, Inhibitors) dispense 2. Dispense Reagents - Add Inhibitor/DMSO to plate - Add DAPK1 Enzyme prep->dispense initiate 3. Initiate Reaction - Add Substrate Peptide/ATP Mix dispense->initiate incubate_kinase 4. Kinase Reaction Incubation (e.g., 60 min at room temperature) initiate->incubate_kinase stop_reagent 5. Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) incubate_kinase->stop_reagent incubate_adp 6. ADP Conversion Incubation (e.g., 40 min at room temperature) stop_reagent->incubate_adp detect_reagent 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adp->detect_reagent incubate_lum 8. Luminescence Stabilization (e.g., 30 min at room temperature) detect_reagent->incubate_lum read 9. Read Luminescence incubate_lum->read

Caption: Workflow for a DAPK1 inhibitor screening assay using a luminescence-based method.

Detailed Protocols

Materials and Reagents
  • DAPK1 Enzyme: Recombinant human DAPK1.

  • This compound: Synthetic peptide with the sequence KKRPQRRYSNVF.[5][7]

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.

  • ATP: Adenosine 5'-triphosphate solution.

  • Test Compounds: Potential DAPK inhibitors dissolved in DMSO.

  • Positive Control: A known DAPK inhibitor (e.g., Staurosporine or TC-DAPK 6).[6][9]

  • Negative Control: DMSO.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

  • Assay Plates: White, opaque 384-well plates suitable for luminescence.

  • Plate Reader: Luminometer.

Protocol 1: DAPK1 Kinase Activity Assay

This protocol establishes the baseline activity of the DAPK1 enzyme.

  • Prepare Reagents:

    • Prepare Kinase Buffer as described above.

    • Dilute DAPK1 enzyme in Kinase Buffer to the desired concentration (e.g., 2 ng/µL).

    • Prepare a 2X Substrate/ATP mix by diluting the this compound and ATP in Kinase Buffer. Final concentrations in the reaction should be at or near the Km values (e.g., 10 µM substrate peptide, 10 µM ATP).

  • Assay Procedure:

    • Add 2.5 µL of Kinase Buffer to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted DAPK1 enzyme solution.

    • Add 5 µL of the 2X Substrate/ATP mix to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

Protocol 2: DAPK1 Inhibitor Screening

This protocol is used to test the effect of compounds on DAPK1 activity.

  • Prepare Reagents:

    • Prepare Kinase Buffer, DAPK1 enzyme, and 2X Substrate/ATP mix as described in Protocol 1.

    • Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • Add 1 µL of diluted test compound, positive control, or DMSO (negative control) to the appropriate wells of a 384-well plate.[9]

    • Add 2 µL of diluted DAPK1 enzyme to each well.[9]

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix.[9]

    • Incubate the plate at room temperature for 60 minutes.[9]

  • Signal Detection:

    • Follow the signal detection steps as outlined in Protocol 1 (steps 3a-3d).

Data Analysis and Presentation

The inhibitory activity of the test compounds is determined by calculating the percentage of DAPK1 activity remaining in the presence of the compound compared to the negative control (DMSO).

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

Where:

  • Luminescence_compound is the signal from wells with the test compound.

  • Luminescence_DMSO is the signal from the negative control wells.

  • Luminescence_background is the signal from wells with no enzyme.

The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Summary
Compound IDInhibitor Concentration (µM)% InhibitionIC₅₀ (µM)
Cmpd-A0.0112.50.069
0.165.2
195.8
Cmpd-B0.18.21.25
145.1
1089.7
Staurosporine0.00125.40.003
(Control)0.0188.9
0.198.1

Note: Data are hypothetical and for illustrative purposes only. IC₅₀ values are derived from a full dose-response curve.

Mechanism of Inhibition

Most kinase inhibitors function by competing with either the substrate or ATP for binding to the enzyme's active site. The diagram below illustrates the principle of ATP-competitive inhibition.

Competitive_Inhibition cluster_reaction Normal Kinase Reaction cluster_inhibition Competitive Inhibition DAPK1_1 DAPK1 Complex_1 DAPK1-Substrate-ATP Complex DAPK1_1->Complex_1 Substrate_1 Substrate Peptide Substrate_1->Complex_1 ATP_1 ATP ATP_1->Complex_1 Product_1 Phospho-Peptide + ADP Complex_1->Product_1 Phosphorylation DAPK1_2 DAPK1 Inactive_Complex DAPK1-Inhibitor Complex DAPK1_2->Inactive_Complex Substrate_2 Substrate Peptide No_Reaction No Reaction Substrate_2->No_Reaction ATP_2 ATP ATP_2->No_Reaction Inhibitor Inhibitor Inhibitor->Inactive_Complex Inactive_Complex->No_Reaction

References

Application Notes and Protocols for D-Associated Protein Kinase (DAPK) Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play crucial roles in various cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2] The DAPK family consists of five members, with DAPK1 being the most extensively studied. Its activity is tightly regulated through mechanisms like autophosphorylation, dephosphorylation, and protein-protein interactions.[3][4] Given its role as a tumor suppressor and its involvement in neurodegenerative diseases, DAPK1 has emerged as a significant target for therapeutic intervention.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying DAPK kinase activity. The protocols detailed below cover both in vitro and cell-based methodologies to measure DAPK activity, screen for inhibitors, and identify novel substrates.

DAPK Signaling Pathway

DAPK1 acts as an integration point for various cellular stress signals. Its activation is initiated by stimuli such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[6][7] A key activation step involves the dephosphorylation of Serine 308 (Ser308), which allows for the binding of Ca2+/CaM, relieving autoinhibition.[3][8] Once active, DAPK1 phosphorylates a range of downstream substrates to execute its cellular functions. For example, phosphorylation of the myosin light chain (MLC) is linked to membrane blebbing during apoptosis, while phosphorylation of Beclin 1 can induce autophagy.[1][7]

DAPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_dapk DAPK1 Regulation cluster_downstream Downstream Cellular Effects TNFa TNF-α / Fas PP2A PP2A TNFa->PP2A activate IFNg IFN-γ IFNg->PP2A activate CaM Ca²⁺/Calmodulin DAPK_active DAPK1 (Active) CaM->DAPK_active binds & activates DAPK_inactive DAPK1 (Inactive) p-Ser308 PP2A->DAPK_inactive dephosphorylates Ser308 DAPK_active->DAPK_inactive autophosphorylation (inhibition) MLC Myosin Light Chain (MLC) DAPK_active->MLC phosphorylates Beclin1 Beclin 1 DAPK_active->Beclin1 phosphorylates NMDA NMDA Receptor DAPK_active->NMDA phosphorylates p53 p53 DAPK_active->p53 activates Blebbing Membrane Blebbing MLC->Blebbing Autophagy Autophagy Beclin1->Autophagy NeuronalDeath Neuronal Death NMDA->NeuronalDeath Apoptosis Apoptosis p53->Apoptosis

Caption: DAPK1 signaling cascade from upstream activators to downstream effects.

Experimental Design Workflow

A systematic approach is essential for accurately studying DAPK kinase activity. The workflow typically begins with in vitro assays to characterize the kinase's biochemical properties and assess the potency of inhibitors. These findings are then validated in a more physiologically relevant context using cell-based assays.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incell Cell-Based Studies Hypothesis Research Question (e.g., Test DAPK inhibitor) Recombinant Obtain Recombinant DAPK1 Enzyme Hypothesis->Recombinant Culture Cell Culture & Treatment (Stimuli or Inhibitors) Hypothesis->Culture AssayDev Kinase Assay Development (e.g., ADP-Glo, radioactive) Recombinant->AssayDev IC50 IC₅₀ Determination for Inhibitors AssayDev->IC50 Analysis Data Analysis & Interpretation IC50->Analysis IP Immunoprecipitation (IP) of Endogenous DAPK1 Culture->IP WB Western Blot for Phospho-Substrates Culture->WB IP_Kinase IP-Kinase Assay IP->IP_Kinase WB->Analysis IP_Kinase->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for DAPK kinase activity studies.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Example of DAPK1 Enzyme Titration for Assay Development This table shows representative data from a luminescent kinase assay used to determine the optimal enzyme concentration. The goal is to find a concentration that yields a robust signal well above background (a high signal-to-background ratio) and falls within the linear range of the assay.[8]

DAPK1 Concentration (ng/µL)Luminescence Signal (RLU)Signal/Background (S/B) Ratio
0 (Background)1,5001.0
0.512,0008.0
1.025,00016.7
2.048,00032.0
4.085,00056.7
8.0110,00073.3

Table 2: Example of IC₅₀ Values for DAPK1 Inhibitors This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various compounds against DAPK1, a key metric in drug discovery.[5][9]

CompoundIC₅₀ (nM)
Staurosporine (Reference)14
Compound A85
Compound B1,200
Compound C>10,000

Table 3: Example of Cell-Based DAPK Activity Quantification This table shows the quantification of a downstream DAPK substrate, Myosin Light Chain (MLC) phosphorylated at Serine 19, in cells treated with an apoptotic stimulus.[3] Data is normalized to a loading control and expressed as a fold change relative to the untreated control.

TreatmentTime (hours)p-MLC (Ser19) / Total MLC (Fold Change)
Untreated Control61.0
TNF-α (10 ng/mL)12.5
TNF-α (10 ng/mL)34.2
TNF-α (10 ng/mL)62.1

Experimental Protocols

Protocol 1: In Vitro DAPK1 Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay for measuring DAPK1 activity by quantifying the amount of ADP produced during the kinase reaction.[8][10]

A. Materials

  • Recombinant human DAPK1 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • DAPK1 Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 1 mM CaCl₂, 1 µg/mL Calmodulin

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (inhibitors) dissolved in DMSO

  • 384-well low-volume white assay plates

  • Plate-reading luminometer

B. Method

  • Prepare the Substrate/ATP Mix: In the DAPK1 Kinase Assay Buffer, prepare a 2X solution containing the desired final concentrations of substrate (e.g., 0.2 µg/µL MBP) and ATP (e.g., 50 µM).

  • Prepare the Enzyme Solution: Dilute the recombinant DAPK1 enzyme to a 2X working concentration (determined from titration, e.g., 4 ng/µL) in DAPK1 Kinase Assay Buffer.

  • Set up the Kinase Reaction:

    • Add 1 µL of test compound or 5% DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Add 2 µL of the 2X DAPK1 enzyme solution to each well.

    • To initiate the reaction, add 2 µL of the 2X Substrate/ATP mix to each well for a final reaction volume of 5 µL.

  • Incubate at room temperature for 60 minutes.

  • Stop the Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Read Luminescence: Measure the luminescence signal using a plate-reading luminometer.

Protocol 2: Cell-Based DAPK1 Activity via Immunoprecipitation-Kinase Assay

This protocol measures the activity of DAPK1 isolated from cells, providing insight into its regulation by cellular signaling pathways.[3][11]

A. Materials

  • HeLa or HEK293T cells

  • Cell culture medium and reagents

  • Stimulus (e.g., TNF-α, C₆-ceramide)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitor cocktails

  • Anti-DAPK1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Kinase Assay Buffer (see Protocol 1)

  • Substrate: Myosin Light Chain II (MLC)

  • [γ-³²P]ATP or antibodies for detecting phosphorylated MLC (p-MLC Ser19)

  • SDS-PAGE gels and Western blotting reagents

B. Method

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired stimulus (e.g., 10 ng/mL TNF-α) or vehicle for the indicated times.[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation (IP):

    • Determine the protein concentration of the supernatant.

    • Incubate 500 µg to 1 mg of total protein with 2-4 µg of anti-DAPK1 antibody for 4 hours or overnight at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G beads and incubate for an additional 1-2 hours.

    • Wash the beads 3-4 times with Lysis Buffer and once with Kinase Assay Buffer.

  • In Vitro Kinase Reaction:

    • Resuspend the beads in 30 µL of Kinase Assay Buffer containing 1 µg of MLC substrate.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration 100 µM ATP, including 5 µCi [γ-³²P]ATP if using radiography).

    • Incubate at 30°C for 30 minutes with gentle shaking.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding 4X SDS loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Radiographic Detection: Transfer the gel to filter paper, dry, and expose to a phosphor screen or X-ray film.

    • Western Blot Detection: Transfer proteins to a PVDF membrane, block, and probe with an antibody specific for phosphorylated MLC (e.g., anti-p-MLC Ser19). Visualize using chemiluminescence.

Protocol 3: Proteomics-Based Identification of Novel DAPK Substrates

This advanced protocol outlines a general strategy to identify new DAPK substrates from a complex protein mixture using mass spectrometry.[12]

A. Materials

  • Active, recombinant DAPK1

  • Cell lysate from a relevant cell line (prepared in a buffer without high salt or detergents that might inhibit kinase activity, e.g., HEPES-based buffer)

  • ATP and Kinase Buffer

  • Phosphoprotein enrichment materials (e.g., Titanium dioxide (TiO₂) beads or anti-phospho-serine/threonine antibodies)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

B. Method

  • In Vitro Phosphorylation Reaction:

    • Set up two reactions. Both contain cell lysate (as the source of potential substrates).

    • Reaction 1 (+ Kinase): Add active recombinant DAPK1 and ATP.

    • Reaction 2 (- Kinase Control): Add ATP but no DAPK1.

    • Incubate both reactions at 30°C for 60-90 minutes.

  • Protein Digestion: Reduce, alkylate, and digest the proteins in both samples into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Incubate the digested peptide mixtures with TiO₂ beads or other phosphopeptide affinity materials to selectively isolate peptides that have been phosphorylated.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide sequence information as well as the site of phosphorylation.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and their corresponding proteins.

    • Compare the "+ Kinase" sample to the "- Kinase Control" sample. Proteins that are significantly more phosphorylated in the presence of DAPK1 are considered potential direct substrates.

    • Identified candidates require further validation through targeted in vitro kinase assays and cell-based experiments.

References

Application Notes and Protocols: DAPK Substrate Peptide in Radiometric Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing a DAPK substrate peptide in radiometric kinase assays to measure the enzymatic activity of Death-Associated Protein Kinase (DAPK). This document includes comprehensive experimental protocols, data presentation for key quantitative values, and diagrams of the DAPK signaling pathway and experimental workflow.

Introduction

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in apoptosis (programmed cell death), autophagy, and tumor suppression.[1][2][3] Its activity is implicated in various cellular processes and diseases, making it a significant target for drug discovery and development.[4] Radiometric kinase assays are a highly sensitive and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a specific substrate.[5][6][7] This document details the use of a synthetic peptide substrate for DAPK in such assays.

DAPK Signaling Pathway

DAPK is a central mediator in several signaling cascades that govern cell fate. It can be activated by various stimuli, including interferon-γ, TNF-α, and TGF-β.[2][3] Downstream, DAPK can phosphorylate key proteins such as p53 to promote apoptosis and Beclin-1 to induce autophagy.[8] DAPK also interacts with and is regulated by other signaling molecules like the NMDA receptor and ERK1/2.[9]

DAPK_Signaling_Pathway extracellular Cell Death Stimuli (IFN-γ, TNF-α, TGF-β) receptor Receptors extracellular->receptor DAPK DAPK receptor->DAPK activation p53 p53 DAPK->p53 phosphorylates Beclin1 Beclin-1 DAPK->Beclin1 phosphorylates MLC Myosin Light Chain DAPK->MLC phosphorylates CaM Ca2+/Calmodulin CaM->DAPK activation ERK ERK1/2 ERK->DAPK regulates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy MembraneBlebbing Membrane Blebbing MLC->MembraneBlebbing

DAPK Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for DAPK radiometric kinase assays.

Substrate PeptideSequenceKmReference
DAPK Substrate 1KKRPQRRYSNVF9 µM[10]
DAPK Substrate 2KKLNRTLSFAEPGNot Specified[1][11]
CompoundIC50 (nM)Assay ConditionsReference
Staurosporine4.310 µM ATP[1]
Ro 31-82201,40010 µM ATP[1]
H-898,70010 µM ATP[1]
TC-DAPK 66910 µM ATP[12]
Enzyme PreparationSpecific ActivityReference
Recombinant Human DAPK142-57 nmol/min/mg[2]

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human DAPK1 (e.g., Sigma-Aldrich Cat. No. D7069)

  • Substrate Peptide: this compound (KKLNRTLSFAEPG or KKRPQRRYSNVF)

  • Radiolabeled ATP: [γ-33P]-ATP or [γ-32P]-ATP

  • Cold ATP

  • Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA

  • DTT (Dithiothreitol): Add to Kinase Assay Buffer to a final concentration of 0.25 mM just prior to use.

  • Kinase Dilution Buffer: Kinase Assay Buffer supplemented with 50 ng/µl BSA.

  • Stop Solution: 0.5 M (3%) orthophosphoric acid

  • Wash Buffer: 1% phosphoric acid solution

  • Phosphocellulose Paper: P81 paper

  • Scintillation Fluid

  • Scintillation Counter

Radiometric Kinase Assay Workflow

The workflow for a radiometric kinase assay involves preparing the reaction mixture, initiating the reaction, stopping it, spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and finally quantifying the incorporated radioactivity.

Radiometric_Kinase_Assay_Workflow prep Prepare Reaction Mix (Buffer, DAPK Enzyme, Substrate Peptide, Inhibitor) initiate Initiate Reaction (Add [γ-33P]-ATP) prep->initiate incubate Incubate (e.g., 30 min at 30°C) initiate->incubate stop Stop Reaction (Add Phosphoric Acid) incubate->stop spot Spot onto P81 Paper stop->spot wash Wash P81 Paper (to remove free ATP) spot->wash count Scintillation Counting wash->count analyze Data Analysis count->analyze

Radiometric Kinase Assay Workflow
Detailed Experimental Protocol

This protocol is adapted from established methods for DAPK1 radiometric assays.[2][5][11]

  • Prepare the Kinase Reaction Master Mix:

    • In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, DTT, this compound (e.g., 20 µM final concentration), and recombinant DAPK1 (e.g., 5-20 mU).

    • For inhibitor studies, add the desired concentration of the inhibitor or DMSO as a vehicle control.

  • Prepare the ATP Mix:

    • Prepare a solution of ATP containing both cold ATP and [γ-33P]-ATP or [γ-32P]-ATP. A final ATP concentration of 10 µM is often used for inhibitor screening.[1] The specific activity should be between 50-1000 cpm/pmol.[11]

  • Initiate the Kinase Reaction:

    • To start the reaction, add the ATP mix to the kinase reaction master mix. The final reaction volume is typically 20-25 µl.[5][11]

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30 minutes.[5][11] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Terminate the reaction by adding 5 µl of 0.5 M (3%) orthophosphoric acid.[11]

  • Spotting onto P81 Paper:

    • Spot 20 µl of the reaction mixture onto a pre-labeled 2x2 cm square of P81 phosphocellulose paper.[2]

  • Washing:

    • Allow the spots to air dry completely.

    • Wash the P81 paper three to four times for 5-10 minutes each in a beaker containing 1% phosphoric acid with gentle stirring.[2][5] This step is crucial for removing unincorporated radiolabeled ATP.

    • Perform a final wash with acetone for 2-5 minutes to aid in drying.[5]

  • Quantification:

    • Air dry the P81 paper.

    • Place the P81 paper squares into scintillation vials, add an appropriate volume of scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Blank Subtraction: Subtract the counts per minute (cpm) obtained from a blank reaction (containing no substrate or no enzyme) from the cpm of all other samples.

  • Calculation of Phosphate Incorporation: Convert the cpm values to pmoles of phosphate incorporated into the substrate peptide using the specific activity of the [γ-33P]-ATP (in cpm/pmol).

  • Determining Specific Activity: Calculate the specific activity of the DAPK1 enzyme as pmoles of phosphate transferred per minute per milligram of enzyme (pmol/min/mg).

  • IC50 Determination: For inhibitor studies, plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

  • High Background: This may be due to insufficient washing of the P81 paper. Ensure thorough washing to remove all free radiolabeled ATP. Using [γ-33P]-ATP instead of [γ-32P]-ATP can also lower the background.

  • Low Signal: This could be due to inactive enzyme, insufficient incubation time, or a problem with the ATP mix. Verify the activity of the enzyme and optimize the reaction time.

  • Poor Reproducibility: Ensure accurate pipetting, especially of the enzyme and inhibitors. Perform replicates for all data points.

By following these detailed application notes and protocols, researchers can effectively utilize DAPK substrate peptides in radiometric kinase assays to obtain reliable and reproducible data for studying DAPK activity and for the screening and characterization of potential inhibitors.

References

Application Notes and Protocols for Luminescence-Based DAPK Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-dependent serine/threonine kinases that play a crucial role in the regulation of apoptosis, autophagy, and tumor suppression.[1][2] Dysregulation of DAPK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][3] This document provides a detailed protocol for a luminescence-based kinase assay to measure the activity of DAPK1, a key member of the DAPK family.

The described assay utilizes the ADP-Glo™ Kinase Assay technology, which measures the amount of ADP produced during the kinase reaction. The generated ADP is converted to ATP, which then serves as a substrate for luciferase, producing a luminescent signal that is directly proportional to the DAPK1 kinase activity.[1][4][5] This method offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening of potential DAPK1 inhibitors.[4][6][7]

DAPK1 Signaling Pathway

DAPK1 is a central regulator of cellular stress pathways, integrating signals that lead to either programmed cell death (apoptosis) or autophagy.[1][8] Its activation can be triggered by various stimuli, including interferon-gamma, TNF-alpha, and loss of cell adhesion.[7] Once activated, DAPK1 can phosphorylate a range of downstream targets to execute its cellular functions. For instance, DAPK1 can phosphorylate Beclin-1, promoting its dissociation from Bcl-2 and thereby inducing autophagy.[8][9] Additionally, DAPK1 can activate p53, a critical tumor suppressor, leading to apoptosis.[10][11]

DAPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects IFN-gamma IFN-gamma DAPK1 DAPK1 IFN-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 Loss of Adhesion Loss of Adhesion Loss of Adhesion->DAPK1 Beclin1 Beclin1 DAPK1->Beclin1 phosphorylates p53 p53 DAPK1->p53 activates Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis p53->Apoptosis

DAPK1 Signaling Pathway Overview

Principle of the Luminescence-Based DAPK Kinase Assay

The ADP-Glo™ Kinase Assay is a homogeneous, multi-step assay.[6] First, the DAPK1 kinase reaction is performed, where DAPK1 phosphorylates a substrate using ATP, thereby producing ADP. Next, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which contains enzymes that convert the generated ADP back to ATP and a luciferase/luciferin mixture that produces light in the presence of ATP. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus to the DAPK1 kinase activity.[1][4][5]

Experimental Protocol

This protocol is adapted for a 384-well plate format.[1]

Materials and Reagents
  • DAPK1 Kinase Enzyme System (e.g., Promega, Cat. No. V4096), containing:

    • Recombinant human DAPK1 enzyme

    • DAPK1 substrate (e.g., Myelin Basic Protein, MBP)

    • Reaction Buffer

  • ADP-Glo™ Kinase Assay (e.g., Promega, Cat. No. V9101), containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Test compounds (potential DAPK1 inhibitors)

  • DMSO (Dimethyl sulfoxide)

  • 384-well, white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate shaker

  • Luminometer

Reagent Preparation
  • Kinase Reaction Buffer: Prepare the 1X Kinase Reaction Buffer as per the manufacturer's instructions.

  • Enzyme Preparation: Thaw the DAPK1 enzyme on ice. Dilute the enzyme to the desired concentration in Kinase Dilution Buffer. The optimal enzyme concentration should be determined empirically but a starting point of 1-5 ng per reaction is recommended.[1]

  • Substrate/ATP Mix: Thaw the DAPK1 substrate and ATP. Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer. The final concentration of substrate (e.g., MBP) is typically 0.1 µg/µl and ATP is 5 µM.[8]

  • Test Compound Dilution: Prepare serial dilutions of test compounds in DMSO. Then, dilute the compounds to their final concentration in Kinase Reaction Buffer. The final DMSO concentration in the kinase reaction should not exceed 1%.

Assay Procedure
  • Add Test Compound/Vehicle: To the wells of a 384-well plate, add 1 µl of the diluted test compound or vehicle (e.g., 5% DMSO in reaction buffer).[1]

  • Add DAPK1 Enzyme: Add 2 µl of the diluted DAPK1 enzyme to each well.[1]

  • Initiate Kinase Reaction: Add 2 µl of the 2X Substrate/ATP mix to each well to start the reaction.[1] The final reaction volume is 5 µl.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.[1][8]

  • Terminate Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Mix the plate and incubate at room temperature for 40 minutes.[1][8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Mix the plate and incubate at room temperature for 30 minutes.[1][8]

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

Experimental Workflow Diagram

DAPK1_Assay_Workflow cluster_plate_prep Plate Preparation (384-well) cluster_incubation Reaction and Detection A 1. Add 1 µl of Test Compound/Vehicle B 2. Add 2 µl of DAPK1 Enzyme A->B C 3. Add 2 µl of 2X Substrate/ATP Mix B->C D 4. Incubate at RT for 60 min C->D E 5. Add 5 µl ADP-Glo™ Reagent Incubate at RT for 40 min D->E F 6. Add 10 µl Kinase Detection Reagent Incubate at RT for 30 min E->F G 7. Measure Luminescence F->G

Luminescence-Based DAPK1 Assay Workflow

Data Presentation

The following table summarizes the inhibitory activity of known kinase inhibitors against DAPK1, as determined by luminescence-based assays. IC50 values represent the concentration of inhibitor required to reduce DAPK1 activity by 50%.

InhibitorTarget(s)DAPK1 IC50 (nM)Assay PlatformReference
StaurosporinePan-kinase inhibitor~50-100ADP-Glo™[1]
HS38DAPK1, ZIPK, PIM3200FLECS[2][12]
Compound 6DAPK169Not specified[3]

Conclusion

The luminescence-based DAPK kinase assay described provides a robust and sensitive method for measuring DAPK1 activity and for screening potential inhibitors. The detailed protocol and workflow diagrams offer a clear guide for researchers in academic and industrial settings. The adaptability of this assay to a high-throughput format makes it a valuable tool in drug discovery efforts targeting DAPK-related pathologies.

References

Application Notes and Protocols for Fluorescence-Based DAPK Substrate Peptide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-dependent serine/threonine kinases that play a crucial role in the regulation of apoptosis, autophagy, and tumor suppression.[1] Dysregulation of DAPK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Fluorescence-based assays utilizing synthetic peptide substrates offer a sensitive, continuous, and high-throughput compatible method for studying DAPK kinase activity and for screening potential inhibitors.[2][3]

These application notes provide detailed protocols for two common fluorescence-based assays for DAPK1: a Fluorescence Polarization (FP) assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Additionally, quantitative data for known DAPK1 inhibitors are presented, along with troubleshooting guidance and data analysis workflows.

Signaling Pathways Involving DAPK1

DAPK1 is a central mediator in several signaling cascades that govern cell fate. It can be activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and loss of cell adhesion. Once activated, DAPK1 can trigger apoptosis through p53-dependent and independent pathways or induce autophagy. The following diagram illustrates a simplified overview of the DAPK1 signaling pathway.

DAPK1_Signaling_Pathway Stimuli Apoptotic Stimuli (IFN-γ, TNF-α, FasL) DAPK1 DAPK1 Stimuli->DAPK1 Activates p53 p53 DAPK1->p53 Phosphorylates Bcl2 Bcl-2 family (inhibition) DAPK1->Bcl2 Inhibits Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates CaM Ca2+/Calmodulin CaM->DAPK1 Activates Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Autophagy Autophagy Beclin1->Autophagy

Figure 1: Simplified DAPK1 Signaling Pathway.

Quantitative Data: DAPK1 Inhibitors

The following tables summarize the inhibitory activities of known DAPK1 inhibitors determined using fluorescence-based assays. This data is essential for validating assay performance and for comparing the potency of novel compounds.

InhibitorIC50 / KdAssay TypeReference
HS38IC50 = 200 nMFluorescence-linked enzyme chemoproteomic strategy[4]
Kd = 300 nMCompetition binding assay[4]
TC-DAPK 6IC50 = 69 nMNot Specified[5]
Compound 6IC50 = 69 nMNot Specified[6]
DAPK1-IN-1Kd = 0.63 µMNot Specified[5]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for DAPK1 Activity

This protocol describes a competitive binding assay to screen for DAPK1 inhibitors. The assay measures the change in fluorescence polarization of a fluorescently labeled tracer that binds to the DAPK1 active site. Inhibitors will displace the tracer, leading to a decrease in polarization.

Materials:

  • Recombinant human DAPK1 enzyme

  • Fluorescently labeled DAPK1 tracer (e.g., a fluorescein-labeled ATP-competitive inhibitor)

  • DAPK1 Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl2

  • Test compounds (dissolved in DMSO)

  • Black, non-binding 384-well microplates

  • Fluorescence polarization plate reader

Experimental Workflow:

FP_Assay_Workflow A Prepare Reagents: DAPK1, Tracer, Buffer, Test Compounds B Add DAPK1 and Test Compound/DMSO to Plate A->B C Incubate at RT (e.g., 30 min) B->C D Add Fluorescent Tracer to all wells C->D E Incubate at RT (e.g., 60 min) D->E F Read Fluorescence Polarization (mP) E->F G Data Analysis: Calculate % Inhibition and IC50 values F->G

Figure 2: Fluorescence Polarization Assay Workflow.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of DAPK1 in DAPK1 Assay Buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.

    • Prepare a 2X working solution of the fluorescent tracer in DAPK1 Assay Buffer. The concentration should be at or below its Kd for DAPK1 to ensure assay sensitivity.

    • Prepare serial dilutions of test compounds in DMSO. Further dilute the compounds in DAPK1 Assay Buffer to a 4X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound solution or DMSO (for controls) to the wells of a 384-well plate.

    • Add 5 µL of the 2X DAPK1 enzyme solution to all wells except for the "no enzyme" control wells. Add 5 µL of DAPK1 Assay Buffer to the "no enzyme" wells.

    • Mix gently and incubate for 30 minutes at room temperature.

  • Tracer Addition and Measurement:

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:

      • mP_sample is the polarization of the well with the test compound.

      • mP_max is the polarization of the well with DAPK1 and tracer (no inhibitor).

      • mP_min is the polarization of the well with tracer only (no enzyme).

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for DAPK1 Activity

This protocol describes a kinase activity assay that measures the phosphorylation of a biotinylated DAPK1 peptide substrate. The assay uses a Europium (Eu)-labeled anti-phosphoserine antibody as the donor and a streptavidin-allophycocyanin (SA-APC) conjugate as the acceptor.

Materials:

  • Recombinant human DAPK1 enzyme

  • Biotinylated DAPK1 substrate peptide (e.g., Biotin-KKRPQRRYSNVF-NH2)[7]

  • DAPK1 Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • ATP solution

  • Europium-labeled anti-phosphoserine antibody

  • Streptavidin-APC (SA-APC) conjugate

  • TR-FRET Stop/Detection Buffer: 10 mM EDTA in DAPK1 Kinase Buffer

  • Test compounds (dissolved in DMSO)

  • White, low-volume 384-well microplates

  • TR-FRET compatible plate reader

Experimental Workflow:

TRFRET_Assay_Workflow A Prepare Reagents: DAPK1, Peptide, ATP, Antibody, SA-APC, Buffers B Add DAPK1, Peptide, and Test Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at RT (e.g., 60 min) C->D E Stop Reaction and Add Detection Reagents (Eu-Ab + SA-APC) D->E F Incubate at RT (e.g., 60 min) E->F G Read TR-FRET Signal (665 nm / 615 nm) F->G H Data Analysis: Calculate TR-FRET Ratio and IC50 values G->H

References

Application Notes and Protocols: DAPK Substrate Peptide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in multiple cell death pathways, including apoptosis and autophagy.[1] Its involvement in various cellular processes makes it a significant target in drug discovery, particularly for cancer and neurodegenerative diseases. This document provides detailed application notes and protocols for utilizing a specific DAPK substrate peptide in cell-based assays to screen for and characterize DAPK inhibitors.

The synthetic peptide, with the sequence KKRPQRRYSNVF , is a known substrate for DAPK with a Michaelis constant (Km) of 9 μM.[2][3][4][5][6] This peptide can be utilized in various assay formats to measure DAPK activity both in vitro and within a cellular context.

Quantitative Data for DAPK Inhibitors

The following table summarizes the inhibitory activity of selected compounds against DAPK1. While these values were determined in vitro, they provide a valuable reference for cell-based assay development and inhibitor screening.

CompoundInhibitor TypeTarget(s)IC50 (nM)Assay Conditions
TC-DAPK 6 ATP-competitiveDAPK1, DAPK369 (DAPK1), 225 (DAPK3)In vitro kinase assay with 10 μM ATP.[3][7][8]
Staurosporine Broad-spectrum kinase inhibitorMultiple kinases including PKC, PKA, DAPK1~2-20 nM (for various kinases)In vitro kinase assays.[1][9]
Aryl Carboxamide 4q DAPK1 InhibitorDAPK11090In vitro ELISA-based kinase assay.[2][10]

Signaling Pathway

The following diagram illustrates the central role of DAPK1 in initiating apoptosis in response to various stimuli.

DAPK_Signaling_Pathway Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α, FasL) Receptor Death Receptors Stimuli->Receptor DAPK1_inactive Inactive DAPK1 Receptor->DAPK1_inactive activates DAPK1_active Active DAPK1 DAPK1_inactive->DAPK1_active conformational change CaM Ca2+/Calmodulin CaM->DAPK1_inactive binds to p53 p53 DAPK1_active->p53 phosphorylates & activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization CytC Cytochrome c Mitochondrion->CytC releases Caspase9 Caspase-9 CytC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cell_Based_Assay_Workflow Cell_Culture 1. Seed cells in a 96-well plate Treatment 2. Treat cells with DAPK activators/inhibitors Cell_Culture->Treatment Peptide_Loading 3. Load cells with fluorescent This compound Treatment->Peptide_Loading Incubation 4. Incubate to allow for peptide phosphorylation Peptide_Loading->Incubation Lysis 5. Lyse cells Incubation->Lysis Detection 6. Measure fluorescence (e.g., FRET or polarization) Lysis->Detection Analysis 7. Analyze data to determine DAPK activity Detection->Analysis Inhibitor_Screening_Logic Start Start: Compound Library Primary_Screen Primary Screen: Single high concentration of each compound Start->Primary_Screen Hit_Identification Hit Identification: Compounds showing significant inhibition of DAPK activity Primary_Screen->Hit_Identification Hit_Identification->Start Non-Hits Dose_Response Dose-Response Assay: Generate IC50 values for identified hits Hit_Identification->Dose_Response Confirmed Hits Selectivity_Assay Selectivity Profiling: Test hits against other kinases to determine specificity Dose_Response->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization

References

Protocol for dissolving and storing DAPK substrate peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that functions as a crucial mediator in various cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2][3] Its activity is implicated in cell death pathways induced by signals like interferon-gamma (IFN-γ), TNF-alpha, and Fas.[1][3] Understanding the kinase activity of DAPK is vital for research in oncology, neurodegenerative diseases, and immunology.

This document provides a detailed protocol for the proper dissolution and storage of a synthetic DAPK substrate peptide. The peptide sequence Lys-Lys-Leu-Asn-Arg-Thr-Leu-Ser-Phe-Ala-Glu-Pro-Gly, often abbreviated as KKLNRTLSFAEPG, is a commonly used substrate for in vitro DAPK kinase assays.[4] Adherence to this protocol is essential to ensure the peptide's integrity, solubility, and performance in downstream applications.

Peptide Characteristics and Data

Proper handling of the this compound begins with understanding its physicochemical properties. The peptide is basic in nature due to the presence of multiple lysine and arginine residues. This characteristic is the primary determinant for selecting an appropriate solvent.

PropertyValueSource / Method
Sequence Lys-Lys-Leu-Asn-Arg-Thr-Leu-Ser-Phe-Ala-Glu-Pro-Gly[4]
Molecular Formula C72H116F3N25O19 (as TFA salt)[5]
Molecular Weight 1692.84 g/mol (as TFA salt)[5]
Net Charge at pH 7 Positive (Basic Peptide)Sequence Analysis
Purity >95% (Typically by HPLC)Manufacturer Specification
Appearance White to off-white lyophilized powder[5]
Km for DAPK ~9 µM[5]

Experimental Protocols

Required Materials
  • This compound (lyophilized powder)

  • Sterile, nuclease-free water (H₂O)

  • 0.1% Acetic Acid in sterile water (optional)

  • Dimethyl sulfoxide (DMSO) (optional, for hydrophobic peptides)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Desiccator

Protocol for Dissolving this compound

This protocol is designed for basic peptides. It is crucial to start with a small test aliquot to confirm solubility before dissolving the entire batch.[6]

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation and moisture uptake, which can degrade the peptide.[7][8]

  • Initial Solubilization Attempt (Sterile Water):

    • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

    • Add the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1-10 mg/mL).[8]

    • Vortex the tube for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution for any undissolved particulates. If the solution is clear, proceed to Step 5.

  • Secondary Solubilization (Dilute Acetic Acid):

    • If the peptide does not fully dissolve in water, the positive charge of this basic peptide indicates it will be more soluble in a slightly acidic solution.[6][7][9]

    • Add a small volume of 10-25% acetic acid dropwise, or prepare the stock solution using 0.1% acetic acid from the start.[6][7]

    • Vortex thoroughly. Sonication in a water bath for a few minutes can also aid in dissolving difficult peptides.[6]

  • Alternative for Highly Hydrophobic Peptides (DMSO - Use as a last resort):

    • If aggregation persists, dissolve the peptide in a minimal amount of DMSO first.[7]

    • Once fully dissolved, slowly add the DMSO-peptide solution dropwise to your aqueous assay buffer while stirring to prevent precipitation.[7]

    • Note: The final DMSO concentration should be kept low (typically <1%) as it can affect enzyme activity and cell viability.[7]

  • Verification and Sterilization:

    • Once the peptide is fully dissolved, confirm the final concentration.

    • If required for cell-based assays, sterilize the stock solution by passing it through a 0.22 µm filter.[5][9]

Protocol for Storing this compound

Proper storage is critical to maintain the peptide's biological activity and prevent degradation from oxidation or microbial contamination.[7][9]

A. Long-Term Storage (Months to Years)

  • Form: Lyophilized powder.

  • Temperature: Store at -20°C or preferably at -80°C.[6][7]

  • Conditions: Keep the vial tightly sealed in a desiccator with a desiccant to protect it from moisture.[7] Under these conditions, the peptide can be stable for several years.[7]

B. Short-Term Storage (Days to Weeks)

  • Form: Stock Solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes in low-protein-binding tubes.[8][9]

  • Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for longer-term use (up to 6 months).[5]

  • Thawing: When needed, thaw a single aliquot rapidly and keep it on ice. Discard any unused portion of the thawed aliquot; do not refreeze.[9]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the role of DAPK in signaling and the experimental workflow for its use.

DAPK_Signaling_Pathway Stimuli Apoptotic Stimuli (IFN-γ, TNF-α, FasL) CaM Ca²⁺/Calmodulin Stimuli->CaM increases intracellular Ca²⁺ DAPK DAPK (Inactive) CaM->DAPK binds & activates DAPK_Active DAPK (Active Kinase) DAPK->DAPK_Active Substrate Substrate Peptide (e.g., KKLNRTLSFAEPG) DAPK_Active->Substrate phosphorylates Apoptosis Apoptosis / Autophagy DAPK_Active->Apoptosis mediates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Peptide_Handling_Workflow Start Receive Lyophilized Peptide Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate Dissolve_H2O Dissolve in Sterile H₂O Equilibrate->Dissolve_H2O Check_Sol Is it Soluble? Dissolve_H2O->Check_Sol Dissolve_Acid Use 0.1% Acetic Acid Check_Sol->Dissolve_Acid No Aliquot Aliquot into Single-Use Tubes Check_Sol->Aliquot Yes Dissolve_Acid->Aliquot Store Store at -20°C / -80°C Aliquot->Store Use Use in Kinase Assay Store->Use

References

Measuring DAPK Enzyme Kinetics with Substrate Peptides: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic activity of Death-Associated Protein Kinase (DAPK) is crucial for investigating its role in cellular processes like apoptosis and autophagy, and for the development of novel therapeutics. This document provides detailed application notes and protocols for measuring DAPK enzyme kinetics using synthetic peptide substrates.

Death-Associated Protein Kinase is a family of serine/threonine kinases that act as key regulators of programmed cell death and autophagy.[1] Dysregulation of DAPK activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[2] Therefore, robust and accurate methods for quantifying DAPK kinase activity are essential for both basic research and drug discovery efforts. This guide focuses on the use of specific DAPK substrate peptides in enzymatic assays to determine kinetic parameters and screen for potential inhibitors.

Key DAPK Substrate Peptides

Several peptide sequences have been identified as effective substrates for DAPK1. The selection of an appropriate peptide substrate is critical for the sensitivity and specificity of the kinase assay. Two commonly used peptide substrates are:

  • KKRPQRRYSNVF: This peptide has a reported Michaelis constant (Km) of 9 µM for DAPK, indicating a strong affinity.[3][4]

  • KKLNRTLSFAEPG: This sequence is another recognized substrate for DAPK1 kinase assays.[5]

Data Presentation: A Comparative Overview of DAPK1 Kinetic Data

The following tables summarize key quantitative data related to DAPK1 enzyme kinetics, including substrate affinity and inhibitor potency. This structured format allows for easy comparison of different substrates and inhibitors.

Table 1: Kinetic Parameters of DAPK1 Substrate Peptides

Peptide SequenceKm (µM)Notes
KKRPQRRYSNVF9A widely used peptide substrate with high affinity for DAPK1.[3][4]
KKLNRTLSFAEPGNot specifiedA known substrate for DAPK1, often used in kinase assays.[5]

Table 2: Inhibitor Potency (IC50) against DAPK1 Using Peptide Substrates

InhibitorIC50 (nM)Assay Conditions/Notes
Staurosporine4.3Determined using a radiometric HotSpot™ kinase assay with the KKLNRTLSFAEPG peptide substrate and 10 µM ATP.[5]
Ro 31-82201,400Determined using a radiometric HotSpot™ kinase assay with the KKLNRTLSFAEPG peptide substrate and 10 µM ATP.[5]
H-898,700Determined using a radiometric HotSpot™ kinase assay with the KKLNRTLSFAEPG peptide substrate and 10 µM ATP.[5]

Experimental Protocols

This section provides detailed methodologies for performing DAPK kinase assays. Two common methods are described: a radiometric assay for direct measurement of phosphorylation and a fluorescence polarization assay, which is a homogeneous method well-suited for high-throughput screening.

Protocol 1: Radiometric Kinase Assay using [γ-³³P]-ATP

This protocol allows for the direct quantification of phosphate incorporation into the DAPK substrate peptide.

Materials:

  • Recombinant human DAPK1 enzyme

  • This compound (e.g., KKLNRTLSFAEPG)

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired concentration of this compound (e.g., 20 µM), and [γ-³³P]-ATP.

  • Initiate the reaction: Add the recombinant DAPK1 enzyme to the reaction mixture to start the phosphorylation reaction. The final enzyme concentration should be determined empirically to ensure linear reaction kinetics.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range (typically <10-15% substrate turnover).

  • Stop the reaction: Spot a portion of the reaction mixture onto a phosphocellulose P81 paper to stop the reaction. The peptide will bind to the paper, while the unincorporated ATP will not.

  • Wash: Wash the P81 paper multiple times with the wash buffer to remove any unbound [γ-³³P]-ATP.

  • Quantify: Place the washed P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate incorporated into the peptide based on the specific activity of the [γ-³³P]-ATP and the counts per minute (CPM) obtained.

Protocol 2: Fluorescence Polarization (FP) Based Kinase Assay

This protocol describes a homogeneous assay format that is ideal for high-throughput screening of DAPK inhibitors. The principle relies on the change in polarization of a fluorescently labeled this compound upon phosphorylation and binding to a phosphospecific antibody.

Materials:

  • Recombinant human DAPK1 enzyme

  • Fluorescently labeled this compound (e.g., FAM-KKRPQRRYSNVF)

  • Anti-phospho-DAPK substrate antibody

  • Kinase reaction buffer (as in Protocol 1)

  • ATP solution

  • Stop/Detection buffer (containing the phosphospecific antibody and EDTA to stop the reaction)

  • Black, low-volume 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare reagents: Dilute the DAPK1 enzyme, fluorescently labeled peptide substrate, and ATP to their final desired concentrations in the kinase reaction buffer.

  • Set up the reaction: In the wells of a 384-well plate, add the DAPK1 enzyme and the fluorescently labeled peptide substrate.

  • Initiate the reaction: Add ATP to each well to start the kinase reaction. For inhibitor screening, the test compounds would be added prior to the ATP.

  • Incubate: Incubate the plate at 30°C for a time determined to be in the linear range of the assay.

  • Stop the reaction and detect: Add the Stop/Detection buffer containing the anti-phospho-DAPK substrate antibody and EDTA to each well.

  • Incubate for binding: Incubate the plate at room temperature for at least 30 minutes to allow the antibody to bind to the phosphorylated peptide.

  • Measure fluorescence polarization: Read the plate on a microplate reader equipped for FP measurements.

  • Data Analysis: The increase in fluorescence polarization is proportional to the amount of phosphorylated peptide. For inhibitor screening, a decrease in the FP signal indicates inhibition of DAPK1 activity.

Visualizing DAPK Signaling and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

DAPK_Signaling_Pathway IFNg IFN-γ DAPK1 DAPK1 IFNg->DAPK1 Activates TNFa TNF-α TNFa->DAPK1 Activates FasL FasL FasL->DAPK1 Activates p53 p53 DAPK1->p53 Phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates GluN2B GluN2B (NMDA Receptor) DAPK1->GluN2B Phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Neuronal_Death Neuronal Death GluN2B->Neuronal_Death

Caption: Simplified DAPK1 signaling pathway.

Experimental_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Kinase Reaction (Enzyme, Peptide, Buffer) Start->Reaction_Setup Initiation Initiate Reaction (Add ATP) Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction & Detect Incubation->Termination Radiometric Radiometric Assay: Spot on P81, Wash, Count Termination->Radiometric Method 1 FP FP Assay: Add Ab, Read FP Termination->FP Method 2 Data_Analysis Data Analysis (Kinetics/IC50) Radiometric->Data_Analysis FP->Data_Analysis End End Data_Analysis->End

Caption: General workflow for DAPK kinase assays.

References

Application of DAPK Substrate Peptide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular processes, including apoptosis, autophagy, and inflammation. Its involvement in various pathological conditions, such as cancer, neurodegenerative diseases, and ischemic injury, has positioned DAPK1 as a compelling therapeutic target. The development of specific and potent DAPK1 inhibitors is a key focus in drug discovery. Synthetic peptide substrates derived from known DAPK1 phosphorylation targets are invaluable tools for high-throughput screening (HTS) and inhibitor characterization. These peptides mimic the natural substrates of DAPK1, enabling the direct measurement of its kinase activity in a variety of assay formats. This document provides detailed application notes and protocols for the use of DAPK substrate peptides in drug discovery workflows.

DAPK1 Signaling Pathways

DAPK1 is a central node in several signaling cascades that regulate cell fate. Its activation can be triggered by various stimuli, leading to downstream phosphorylation of key proteins involved in apoptosis and autophagy. Understanding these pathways is crucial for designing effective drug discovery strategies.

DAPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_dapk DAPK1 Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes IFN-gamma IFN-gamma DAPK1 DAPK1 IFN-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 NMDA Receptor NMDA Receptor NMDA Receptor->DAPK1 ER Stress ER Stress ER Stress->DAPK1 p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin1 DAPK1->Beclin1 phosphorylates Myosin II Light Chain Myosin II Light Chain DAPK1->Myosin II Light Chain phosphorylates mTORC1 mTORC1 DAPK1->mTORC1 inhibits Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Membrane Blebbing Membrane Blebbing Myosin II Light Chain->Membrane Blebbing mTORC1->Autophagy

DAPK1 Signaling Pathways

Recommended DAPK Substrate Peptide

A widely used and validated synthetic peptide substrate for DAPK1 kinase assays is:

Sequence: [KKLNRTLSFAEPG]

This peptide contains the optimal recognition motif for DAPK1 and has been successfully employed in various assay formats to determine kinase activity and inhibitor potency. A synthetic peptide with the sequence KKRPQRRYSNVF has a Michaelis constant (Km) of 9 μM for Death Associated Protein Kinase (DAPK).[1][2]

Data Presentation: DAPK1 Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of known DAPK1 inhibitors determined using different kinase assay platforms.

InhibitorPeptide SubstrateAssay TypeIC50 (nM)Reference
Staurosporine[KKLNRTLSFAEPG]Radiometric (HotSpot™)4.3[3]
Ro 31-8220[KKLNRTLSFAEPG]Radiometric (HotSpot™)1,400[3]
H-89[KKLNRTLSFAEPG]Radiometric (HotSpot™)8,700[3]
TC-DAPK 6Not SpecifiedNot Specified69[4]
HS38Not SpecifiedRadiometric (³³P-ATP)200[5]
Compound 4qNot SpecifiedNot Specified1,090[1][6]
Imidazo-pyramidazine inhibitorGluN2B peptideCaliper microfluidics247[7][8]
Alkylated 3-amino-6-phenylpyridazineNot SpecifiedNot Specified13,000[7]
MorinNot SpecifiedNot Specified11,000[7]

Experimental Protocols

Detailed methodologies for key experiments utilizing DAPK substrate peptides are provided below.

Radiometric Kinase Assay (HotSpot™ Assay)

This protocol describes a traditional and highly sensitive method to measure kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the this compound.

Radiometric_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture: - DAPK1 Enzyme - this compound - [γ-³³P]ATP - Kinase Buffer - Test Compound/DMSO start->prepare_reagents incubate Incubate at Room Temperature (e.g., 30 minutes) prepare_reagents->incubate stop_reaction Stop Reaction (e.g., add Phosphoric Acid) incubate->stop_reaction transfer Transfer to P81 Phosphocellulose Plate stop_reaction->transfer wash Wash Plate to Remove Unincorporated [γ-³³P]ATP transfer->wash scintillation Add Scintillation Cocktail wash->scintillation read Read on Scintillation Counter scintillation->read end End read->end

Radiometric DAPK1 Kinase Assay Workflow

Materials:

  • Human DAPK1 enzyme

  • This compound ([KKLNRTLSFAEPG])

  • [γ-³³P]ATP

  • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose plates

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare the kinase reaction mixture in a 96-well plate. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Buffer

    • 2.5 µL of this compound (final concentration 20-100 µM)

    • 2.5 µL of test compound or DMSO (vehicle control)

    • 5 µL of DAPK1 enzyme (e.g., 5-10 ng/reaction)

  • Initiate the reaction by adding 10 µL of [γ-³³P]ATP solution (final concentration 10 µM).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 10 µL of 3% phosphoric acid.

  • Transfer 20 µL of the reaction mixture to a P81 phosphocellulose plate.

  • Wash the plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

ADP-Glo™ Luminescence-Based Kinase Assay

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.

ADPGlo_Assay_Workflow start Start kinase_reaction Kinase Reaction: - DAPK1 Enzyme - this compound - ATP - Test Compound/DMSO start->kinase_reaction incubate_kinase Incubate at Room Temperature (e.g., 60 minutes) kinase_reaction->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (to deplete remaining ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at Room Temperature (e.g., 40 minutes) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (to convert ADP to ATP and generate light) incubate_adpglo->add_detection incubate_detection Incubate at Room Temperature (e.g., 30 minutes) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence end End read_luminescence->end Adapta_Assay_Workflow start Start kinase_reaction Kinase Reaction: - DAPK1 Enzyme (e.g., 60 ng/mL) - Substrate (e.g., 50 µM ZIPtide) - ATP (e.g., 1 µM) - Test Compound/DMSO start->kinase_reaction incubate_kinase Incubate at Room Temperature (e.g., 60 minutes) kinase_reaction->incubate_kinase add_detection_mix Add Detection Mix: - EDTA (to stop reaction) - Eu-anti-ADP Antibody - Alexa Fluor® 647 ADP Tracer incubate_kinase->add_detection_mix incubate_detection Incubate at Room Temperature (e.g., 15 minutes) add_detection_mix->incubate_detection read_trfret Read TR-FRET Signal incubate_detection->read_trfret end End read_trfret->end

References

Troubleshooting & Optimization

DAPK Kinase Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and interpreting DAPK (Death-Associated Protein Kinase) assays.

Troubleshooting Guide

This guide addresses common issues encountered during DAPK kinase assays in a question-and-answer format, providing potential causes and solutions.

High Background Signal

Question: What are the potential causes of a high background signal in my DAPK kinase assay, and how can I resolve it?

Answer: A high background signal can obscure the true kinase activity. The following are common causes and their solutions:

  • Cause 1: Non-enzymatic hydrolysis of ATP.

    • Solution: Ensure the quality of the ATP solution. Prepare it fresh and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Cause 2: Contaminated reagents.

    • Solution: Use high-purity reagents, including buffer components and water. Filter-sterilize buffers to remove any particulate matter.

  • Cause 3: Sub-optimal antibody or tracer concentration (for antibody-based detection methods like TR-FRET).

    • Solution: Perform a titration of the detection antibody or tracer to determine the optimal concentration that provides a good signal-to-background ratio.[2]

  • Cause 4: Incorrect plate type.

    • Solution: Use the appropriate microplate for your detection method. For fluorescence assays, use black plates to reduce background fluorescence. For luminescence assays, white plates are recommended to maximize the signal.[3]

  • Cause 5: Insufficient washing steps.

    • Solution: If your assay involves washing steps (like an ELISA-based format), ensure they are thorough to remove any unbound reagents that can contribute to the background signal.[1]

Low or No Signal

Question: I am observing a very low or no signal in my DAPK kinase assay. What could be the problem?

Answer: A low or absent signal can indicate a problem with one or more components of the kinase reaction. Here are potential causes and troubleshooting steps:

  • Cause 1: Inactive DAPK enzyme.

    • Solution: Ensure the DAPK enzyme has been stored correctly, typically at -80°C in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. Test the enzyme activity using a known positive control substrate.

  • Cause 2: Sub-optimal enzyme concentration.

    • Solution: The concentration of the kinase is critical. Perform a kinase titration to determine the optimal concentration that yields a robust signal without depleting the substrate too quickly.[2][4]

  • Cause 3: Incorrect buffer composition.

    • Solution: DAPK activity is dependent on factors like pH and the presence of co-factors such as MgCl2 and CaCl2.[2] Ensure the kinase reaction buffer is prepared correctly. The typical 1X kinase reaction buffer consists of 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM CaCl2, 0.01% Brij-35, and 20 mg/mL calmodulin.[2]

  • Cause 4: Problem with the substrate or ATP.

    • Solution: Verify the concentration and integrity of the substrate and ATP. Like the enzyme, these should be stored properly in aliquots. The concentration of ATP used can influence the results, especially when screening for inhibitors.[5]

  • Cause 5: Incorrect incubation time or temperature.

    • Solution: The kinase reaction should be allowed to proceed for a sufficient amount of time to generate a detectable signal. A typical incubation is 60 minutes at room temperature.[6] However, this may need optimization.

High Well-to-Well Variability

Question: My results show high variability between replicate wells. How can I improve the consistency of my DAPK kinase assay?

Answer: High well-to-well variability can compromise the reliability of your data. The following steps can help improve precision:

  • Cause 1: Inaccurate pipetting.

    • Solution: Ensure your pipettes are calibrated. When preparing serial dilutions, mix each dilution thoroughly before proceeding to the next. For adding reagents to the plate, consider creating a master mix to be dispensed into each well, which can minimize pipetting errors between wells.[3]

  • Cause 2: Edge effects in the microplate.

    • Solution: The outer wells of a microplate are more prone to evaporation, which can affect the reaction volume and concentration of reagents. To mitigate this, avoid using the outermost wells or fill them with buffer or water to create a humidity barrier.

  • Cause 3: Incomplete mixing of reagents in the wells.

    • Solution: After adding all reagents, gently tap the plate or use a plate shaker to ensure complete mixing. Avoid introducing bubbles.

  • Cause 4: Temperature gradients across the plate.

    • Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or warm surface.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical DAPK kinase assay. These values may require optimization for specific experimental conditions.

ParameterRecommended Value/RangeNotes
DAPK1 Concentration 60 ng/mLThis is an example starting point; optimal concentration should be determined by titration.[2]
Substrate (e.g., ZIPtide) 50 µMThe substrate concentration can affect the kinetics of the reaction.[2]
ATP Concentration 10 µM - 1 mMThe choice of ATP concentration is critical, especially for inhibitor studies, as it can affect IC50 values.[4][5]
Calmodulin Concentration 20 mg/mLDAPK1 is a Ca2+/calmodulin-regulated kinase.[2][7]
MgCl2 Concentration 10 mMEssential cofactor for kinase activity.[2]
CaCl2 Concentration 5 mMRequired for calmodulin activation.[2]
DMSO Concentration < 1% (final)High concentrations of DMSO can inhibit kinase activity.[8]
Incubation Time 60 minutesThis may need to be optimized based on enzyme and substrate concentrations.[6]
Incubation Temperature Room Temperature

Experimental Protocols

DAPK1 Kinase Assay Protocol (ADP-Glo™ Format)

This protocol is a representative example for measuring DAPK1 activity using a luminescence-based assay that quantifies the amount of ADP produced.

Materials:

  • DAPK1 Enzyme

  • Substrate (e.g., Myosin Light Chain)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low-volume plates (white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the desired concentrations of DAPK1 enzyme, substrate, and ATP in kinase buffer.

    • If testing inhibitors, prepare serial dilutions of the inhibitor in a buffer containing a small percentage of DMSO.[6]

  • Kinase Reaction:

    • Add 1 µl of inhibitor or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.[6]

    • Add 2 µl of DAPK1 enzyme solution.[6]

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.[6]

    • Incubate the plate at room temperature for 60 minutes.[6]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.[6]

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the DAPK1 kinase activity.[4]

Visualizations

DAPK Signaling Pathway

DAPK_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_regulation DAPK1 Regulation cluster_downstream Downstream Effects Interferon_gamma Interferon-γ DAPK1_inactive DAPK1 (Inactive) Autophosphorylated at Ser308 Interferon_gamma->DAPK1_inactive Activate TNF_alpha TNF-α TNF_alpha->DAPK1_inactive Activate Ceramide Ceramide Ceramide->DAPK1_inactive Activate DAPK1_active DAPK1 (Active) Dephosphorylated DAPK1_inactive->DAPK1_active Dephosphorylation DAPK1_active->DAPK1_inactive Autophosphorylation Apoptosis Apoptosis DAPK1_active->Apoptosis Autophagy Autophagy DAPK1_active->Autophagy Tumor_Suppression Tumor Suppression DAPK1_active->Tumor_Suppression CaM Ca2+/Calmodulin CaM->DAPK1_active Binds and Activates

Caption: A simplified diagram of the DAPK1 signaling pathway, highlighting its activation and downstream effects.

DAPK Kinase Assay Experimental Workflow

DAPK_Assay_Workflow start Start reagent_prep 1. Prepare Reagents (DAPK1, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup 2. Add Reagents to Plate (Inhibitor -> Enzyme -> Substrate/ATP) reagent_prep->plate_setup incubation 3. Incubate at Room Temperature (e.g., 60 minutes) plate_setup->incubation stop_reaction 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction detection_incubation 5. Incubate for Signal Development (e.g., 40 minutes) stop_reaction->detection_incubation add_detection 6. Add Detection Reagent detection_incubation->add_detection final_incubation 7. Final Incubation (e.g., 30 minutes) add_detection->final_incubation read_plate 8. Measure Luminescence final_incubation->read_plate end End read_plate->end

Caption: A step-by-step workflow for a typical DAPK kinase assay using a luminescence-based detection method.

Troubleshooting Logic Diagram

DAPK_Troubleshooting start Assay Issue Detected high_bg High Background? start->high_bg Yes low_signal Low/No Signal? start->low_signal No check_reagents Check Reagent Quality (ATP, Buffers) high_bg->check_reagents Yes high_var High Variability? low_signal->high_var No check_enzyme Check Enzyme Activity (Storage, Titration) low_signal->check_enzyme Yes check_pipetting Verify Pipetting Accuracy high_var->check_pipetting Yes optimize_ab Optimize Antibody/Tracer Concentration check_reagents->optimize_ab check_plates Use Correct Plate Type optimize_ab->check_plates solution Problem Resolved check_plates->solution check_buffer Verify Buffer Composition (pH, Cofactors) check_enzyme->check_buffer check_incubation Optimize Incubation Time/Temp check_buffer->check_incubation check_incubation->solution mitigate_edge Mitigate Edge Effects check_pipetting->mitigate_edge ensure_mixing Ensure Proper Mixing in Wells mitigate_edge->ensure_mixing ensure_mixing->solution

Caption: A logical workflow to guide troubleshooting common issues in DAPK kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of calmodulin in the DAPK kinase assay? A1: DAPK1 is a calcium/calmodulin (CaM)-dependent kinase. The binding of Ca2+/CaM to the autoregulatory domain of DAPK1 relieves its auto-inhibition and is required for its activation.[7][9] Therefore, calmodulin is an essential component of the reaction buffer to ensure the kinase is active.

Q2: What are appropriate positive and negative controls for a DAPK kinase assay? A2:

  • Positive Control: A reaction containing all components (active DAPK1, substrate, ATP, and buffer) to demonstrate that the assay is working.

  • Negative Control (No Enzyme): A reaction containing all components except for the DAPK1 enzyme. This helps to determine the background signal.

  • Negative Control (No Substrate): A reaction containing all components except for the substrate. This can also serve as a background control.

  • Inhibitor Control: A known DAPK1 inhibitor (e.g., staurosporine) can be used to demonstrate dose-dependent inhibition of the kinase activity.[6]

Q3: Why is the ATP concentration important in an inhibitor screening assay? A3: Many kinase inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as ATP. The concentration of ATP in the assay will therefore influence the apparent potency (IC50) of these inhibitors. Assays performed at physiologically relevant ATP concentrations (around 1 mM) can provide more translatable results for a cellular context.[5]

Q4: Can I use a different substrate for my DAPK kinase assay? A4: Yes, while synthetic peptides like ZIPtide or proteins like Myosin Light Chain are commonly used, other known DAPK substrates can be employed.[7][10] However, if you change the substrate, you may need to re-optimize the assay conditions, including the substrate concentration and incubation time.

Q5: How does DAPK1 activation occur in vivo? A5: In response to apoptotic stimuli like TNF-α or ceramide, DAPK1 is dephosphorylated at an autoinhibitory site (Ser-308).[7][9] This dephosphorylation allows for the binding of Ca2+/calmodulin, leading to the activation of its kinase activity.[7][9]

References

Optimizing DAPK substrate peptide concentration in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing Death-Associated Protein Kinase (DAPK) assays. The content is designed to help identify and resolve common issues related to substrate peptide concentration to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the role of the substrate peptide in a DAPK kinase assay?

A kinase assay measures the activity of an enzyme, in this case, DAPK. DAPK is a serine/threonine kinase that transfers a phosphate group from ATP to a specific protein or peptide substrate. The substrate peptide is a short, synthetic sequence of amino acids designed to be recognized and phosphorylated by DAPK. The rate of this phosphorylation event is measured to determine the kinase's activity.

Q2: Why is optimizing the substrate peptide concentration so important?

Optimizing the substrate peptide concentration is critical for the accuracy, sensitivity, and reproducibility of the assay.[1] According to Michaelis-Menten kinetics, the reaction rate is directly influenced by the substrate concentration.[1]

  • Too Low: If the concentration is too low, the enzyme will not function at an optimal rate, leading to a weak signal that may be indistinguishable from background noise.

  • Too High: If the concentration is excessively high, it can lead to substrate inhibition or non-specific phosphorylation, increasing background signal. It can also be wasteful and costly.

  • Just Right: An optimal concentration, typically around the Michaelis constant (Kₘ), ensures a robust signal and makes the assay sensitive to inhibitors.[1]

Q3: What is the Michaelis Constant (Kₘ) and how does it guide concentration choice?

The Michaelis constant (Kₘ) is a fundamental parameter of enzyme kinetics. It represents the substrate concentration at which the kinase reaction proceeds at half of its maximum velocity (Vmax).[1] A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.[1] For routine kinase assays and inhibitor screening, using a substrate concentration equal to or slightly above the Kₘ is a common and effective starting point.[1]

Q4: What is a good starting concentration for my DAPK substrate peptide?

A good starting point is the known Kₘ value for the specific peptide. If the Kₘ is unknown, a common starting point for a titration experiment is a high concentration (e.g., 100-500 µM) to ensure the enzyme is saturated, followed by serial dilutions.[1] For a widely used synthetic this compound, the Kₘ is approximately 9 µM.[2] Another study identified a Kₘ of 6.8 µM for a different peptide substrate.[3] Therefore, a concentration range around 5-50 µM would be appropriate for initial optimization experiments.[3][4]

Quantitative Data Summary

The Michaelis constant (Kₘ) is a key indicator of the affinity between DAPK and its substrate peptide. Lower Kₘ values signify higher affinity.

Substrate TypeDAPK VariantKₘ Value (µM)Reference
Synthetic Peptide SubstrateDAPK9[2]
Peptide 38 (KKRPQRRYSNVF)DAPK (Wild-Type)6.8 ± 0.5[3]
Peptide 38 (KKRPQRRYSNVF)DAPK (Q23V Mutant)14.2 ± 1.0[3]
Troubleshooting Guide

Problem: I'm seeing a very weak signal or no signal at all.

This is a common issue that can often be traced back to suboptimal reaction components or conditions.

  • Possible Cause 1: Substrate peptide concentration is too low.

    • Solution: The DAPK enzyme may not have enough substrate to act upon, resulting in a low turnover rate. You should perform a substrate titration experiment to determine the optimal concentration, ideally at or near the Kₘ value.[1] Start with a concentration range of 2.5 µM to 50 µM and measure the reaction velocity.[3]

  • Possible Cause 2: Inactive enzyme or substrate.

    • Solution: Ensure that the DAPK enzyme and the peptide substrate have been stored correctly and have not undergone multiple freeze-thaw cycles, which can degrade them.[5] If possible, confirm the activity of the enzyme with a positive control substrate.

  • Possible Cause 3: Suboptimal kinase concentration.

    • Solution: Before optimizing the substrate, ensure you have determined the optimal enzyme concentration. An enzyme titration experiment should be performed to find a concentration that yields a robust signal within the linear range of the assay.[1]

  • Possible Cause 4: Incorrect buffer conditions.

    • Solution: DAPK activity is dependent on factors like pH and the presence of cofactors such as MgCl₂ and potentially CaCl₂/calmodulin.[3][4] Verify that your assay buffer composition matches recommended protocols (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[4]

Problem: The background signal in my assay is too high.

High background can obscure the true signal and reduce the dynamic range of the assay.

  • Possible Cause 1: Substrate peptide concentration is too high.

    • Solution: Excess substrate can sometimes lead to non-specific binding or signal generation. Reduce the substrate concentration. A titration experiment is the best way to find a concentration that provides a good signal-to-noise ratio.[6]

  • Possible Cause 2: Contaminated reagents.

    • Solution: Reagents such as ATP, buffers, or even the enzyme preparation can be contaminated with impurities that generate a background signal.[6] Use fresh, high-purity reagents and filter-sterilize buffers before use.[6]

  • Possible Cause 3: Non-specific binding to the assay plate.

    • Solution: Some peptides and reagents may non-specifically adhere to the microplate wells. Ensure your wash steps are sufficient. Including a detergent like Brij-35 (e.g., 0.01%) in the reaction buffer can help minimize non-specific interactions.[4]

Problem: My results are inconsistent and not reproducible.

Lack of reproducibility can undermine confidence in your findings.

  • Possible Cause 1: Substrate depletion.

    • Solution: If the reaction proceeds for too long or the initial substrate concentration is too low, the substrate may be significantly consumed (<10-15%). This violates the assumptions of Michaelis-Menten kinetics and leads to non-linear reaction rates. Reduce the reaction time or increase the initial substrate concentration.[7]

  • Possible Cause 2: Pipetting errors or improper mixing.

    • Solution: Kinase assays often involve small volumes, where minor pipetting inaccuracies can lead to large variations. Ensure your pipettes are calibrated and use proper mixing techniques to ensure a homogenous reaction mixture in each well.

  • Possible Cause 3: Assay conditions are not standardized.

    • Solution: Ensure that incubation times, temperatures, and reagent concentrations are kept consistent across all experiments.[7] Prepare master mixes of reagents (enzyme, substrate/ATP mix) to add to the wells, which minimizes well-to-well variability.[8]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration (Kₘ)

This protocol outlines the steps to determine the Kₘ of a this compound using a typical in vitro kinase assay format (e.g., ADP-Glo™, TR-FRET, or radiometric).

1. Reagent Preparation:

  • Kinase Reaction Buffer: Prepare a 2X reaction buffer (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM EGTA, 10 mM CaCl₂, 0.02% Brij-35, and calmodulin if required).[4]

  • DAPK Enzyme: Dilute the DAPK enzyme stock to a predetermined optimal concentration (2X final concentration) in 1X Kinase Reaction Buffer. Keep on ice.

  • ATP Solution: Prepare a 2X ATP solution at a concentration known to be saturating (typically 10-100 µM, or well above the Kₘ for ATP).[1]

  • Peptide Substrate Serial Dilution:

    • Prepare a stock solution of the peptide substrate at a high concentration (e.g., 1 mM).

    • Perform a 10-point, 2-fold serial dilution of the peptide substrate in 1X Kinase Reaction Buffer to create a range of concentrations. The highest concentration should be at least 10-fold higher than the expected Kₘ (e.g., start with 200 µM if Kₘ is unknown).[1]

2. Assay Procedure (384-well plate format):

  • Add Substrate/ATP Mix: In a separate plate or tubes, prepare the reaction mixes. For each concentration in your peptide dilution series, mix equal volumes of the 2X peptide solution and the 2X ATP solution.

  • Dispense Mix: Add 5 µL of each Substrate/ATP mix to triplicate wells of the assay plate.

  • Include Controls: Add 5 µL of the ATP solution without any peptide substrate to separate wells for background measurement ("no substrate" control).

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the 2X DAPK enzyme solution to all wells. The final reaction volume is 10 µL.

  • Incubate: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[8]

  • Stop Reaction & Detect Signal: Stop the reaction and proceed with signal detection according to the specific assay platform's instructions (e.g., by adding ADP-Glo™ Reagent).[8]

3. Data Analysis:

  • Correct for Background: Subtract the average signal from the "no substrate" control wells from all other data points.

  • Calculate Velocity: Convert the signal (e.g., luminescence, fluorescence) into reaction velocity (e.g., µM of product per minute).

  • Plot Data: Plot the reaction velocity (V) against the substrate peptide concentration ([S]).

  • Determine Kₘ: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to calculate the Kₘ and Vmax values.[3]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents (Buffer, ATP, Enzyme) prep_dilutions Create Peptide Serial Dilutions prep_reagents->prep_dilutions add_substrate Add Substrate + ATP Mixture to Plate prep_dilutions->add_substrate add_enzyme Initiate Reaction with DAPK Enzyme add_substrate->add_enzyme incubate Incubate at RT (e.g., 60 min) add_enzyme->incubate detect Stop Reaction & Detect Signal incubate->detect plot_data Plot Velocity vs. [Substrate] detect->plot_data fit_curve Fit to Michaelis-Menten Equation plot_data->fit_curve determine_km Determine Km & Vmax fit_curve->determine_km

// Branch 1: Low Signal low_signal [label="Weak or No Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_low_s [label="[Substrate] too low?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_low_s [label="Perform substrate\ntitration experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_enzyme [label="Enzyme/Reagent\nInactive?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_enzyme [label="Check storage &\nrun positive control", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Branch 2: High Background high_bg [label="High Background", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_high_s [label="[Substrate] too high?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_high_s [label="Decrease [Substrate]\n& re-optimize", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_contam [label="Reagent\nContamination?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_contam [label="Use fresh, high-purity\nreagents", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> low_signal [label="Yes"]; start -> high_bg [label="Yes"];

low_signal -> cause_low_s; cause_low_s -> solution_low_s [label="Yes"]; cause_low_s -> cause_enzyme [label="No"]; cause_enzyme -> solution_enzyme [label="Yes"];

high_bg -> cause_high_s; cause_high_s -> solution_high_s [label="Yes"]; cause_high_s -> cause_contam [label="No"]; cause_contam -> solution_contam [label="Yes"]; } end_dot Caption: Troubleshooting Decision Tree for DAPK Assays.

// Nodes stimuli [label="Apoptotic Stimuli\n(e.g., IFN-γ, TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; dapk [label="DAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beclin1 [label="Beclin-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges stimuli -> dapk [label=" activates"]; erk -> dapk [label=" phosphorylates\n(inhibitory)", arrowhead="tee"]; dapk -> p53 [label=" phosphorylates\n& activates"]; dapk -> beclin1 [label=" phosphorylates"]; p53 -> apoptosis; beclin1 -> autophagy; } end_dot Caption: Simplified DAPK Signaling Pathways in Cell Death.

References

Preventing non-specific phosphorylation of DAPK substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent non-specific phosphorylation of Death-Associated Protein Kinase (DAPK) substrates during in vitro kinase assays.

Troubleshooting Guide

High background or non-specific phosphorylation can obscure results and lead to misinterpretation of data. This guide addresses common issues in a question-and-answer format to help you identify and resolve these challenges.

Q1: What are the primary sources of high background phosphorylation in my DAPK kinase assay?

High background can originate from several sources:

  • Autophosphorylation of DAPK1: DAPK1 is known to autophosphorylate at several residues, most notably Serine 308 (Ser308), which is an inhibitory phosphorylation site.[1][2] This can contribute to the overall background signal, especially when using a generic method to detect phosphorylation like radiolabeled ATP.

  • Contaminating Kinases: Recombinant DAPK preparations, particularly those from bacterial expression systems, may contain contaminating bacterial kinases that can phosphorylate your substrate non-specifically.

  • Contaminating Phosphatases: Conversely, phosphatase contamination in your enzyme or substrate preparation can remove phosphate groups from your substrate, leading to an underestimation of kinase activity and poor signal-to-noise ratio.[3][4]

  • Sub-optimal Assay Conditions: Incorrect concentrations of ATP, MgCl₂, or other buffer components can promote non-specific phosphorylation or inhibit DAPK1 activity, leading to a poor signal-to-background ratio.

  • Substrate Quality: The purity of your substrate is crucial. Contaminating proteins within your substrate preparation can be non-specifically phosphorylated.

Q2: My "no enzyme" control shows a high signal. What could be the cause?

A high signal in the absence of DAPK1 strongly suggests contamination in your other reagents.

  • Contaminated Substrate: Your substrate preparation may be contaminated with another kinase.

  • Contaminated ATP: The ATP stock could be contaminated with other kinases or be of poor quality.

  • Assay Detection Interference: If using a luminescence or fluorescence-based assay, components in your buffer or the substrate itself might be interfering with the detection system.[5]

Q3: How can I be sure that the phosphorylation I'm observing is specific to DAPK1?

To confirm the specificity of the phosphorylation, several controls are essential:

  • Use a Kinase-Dead DAPK1 Mutant: A DAPK1 mutant with a mutation in the ATP-binding site, such as K42A, should not exhibit kinase activity.[6] Including a reaction with this mutant will help differentiate DAPK1-specific phosphorylation from background noise.

  • Include a DAPK1-Specific Inhibitor: A well-characterized, specific inhibitor for DAPK1 can be used to demonstrate that the observed phosphorylation is dependent on DAPK1 activity.[7]

  • Vary Substrate Concentration: Perform the assay with and without the substrate. A true signal should be substrate-dependent. This also helps to account for any DAPK1 autophosphorylation.[5]

Q4: My results are inconsistent between experiments. What should I check?

Inconsistency in results often points to issues with reagent stability or preparation.

  • Enzyme Activity: Ensure your recombinant DAPK1 has been stored correctly, typically at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The activity of the enzyme can decrease over time.

  • Reagent Preparation: Prepare fresh dilutions of ATP, DAPK1, and substrate for each experiment from concentrated stocks.

  • Phosphatase and Protease Inhibitors: When preparing lysates as a source of substrate, always include a cocktail of phosphatase and protease inhibitors to maintain the integrity and phosphorylation state of your target proteins.[8][9]

Optimizing DAPK1 Kinase Assay Conditions

To minimize non-specific phosphorylation, it is critical to optimize the components of your kinase reaction.

Table 1: Recommended Reagent Concentrations for DAPK1 Kinase Assay
ReagentRecommended Concentration RangeNotes
DAPK1 Enzyme 1-10 ng/µLThe optimal concentration should be determined empirically by performing an enzyme titration to find the linear range of the assay.[3]
ATP 10-100 µMThe concentration of ATP should be close to the Michaelis constant (Km) for DAPK1 to ensure specific activity. High concentrations can lead to non-specific phosphorylation.[8]
MgCl₂ 10-25 mMMagnesium is an essential cofactor for kinase activity. The optimal concentration can vary depending on the ATP concentration.[10]
Substrate 1-10 µM (Peptide) or 0.1-1 mg/mL (Protein)The substrate concentration should be optimized to be at or near its Km for DAPK1.
Calmodulin 20 µg/mLAs a Ca²⁺/calmodulin-dependent kinase, the inclusion of calmodulin is often necessary for optimal DAPK1 activity.[11]
CaCl₂ 5 mMRequired for the activation of calmodulin.[11]
Table 2: Comparison of DAPK1 Kinase Assay Buffers
Buffer ComponentBuffer 1 (Sigma-Aldrich)[10]Buffer 2 (Thermo Fisher)[11]Buffer 3 (Shoval et al., 2019)[8]
Buffer 25 mM MOPS, pH 7.250 mM HEPES, pH 7.550 mM HEPES, pH 7.5
MgCl₂ 25 mM10 mM20 mM
Glycerol 2-phosphate 12.5 mM--
EGTA 5 mM1 mM-
EDTA 2 mM--
CaCl₂ -5 mM-
Calmodulin -20 µg/mL-
DTT 0.25 mM (added fresh)--
Detergent -0.01% Brij-35-

Experimental Protocols

Detailed Methodology for a Standard In Vitro DAPK1 Kinase Assay ([³²P]-ATP)

This protocol is adapted from a standard radioactive kinase assay and can be modified for non-radioactive methods.

1. Reagents:

  • Kinase Assay Buffer (1X): 25 mM MOPS (pH 7.2), 25 mM MgCl₂, 12.5 mM glycerol 2-phosphate, 5 mM EGTA, 2 mM EDTA.

  • DTT (100X): 25 mM. Add fresh to the Kinase Assay Buffer to a final concentration of 0.25 mM.[10]

  • Active DAPK1: Recombinant DAPK1 stored at -80°C.

  • Substrate: Purified protein or peptide substrate. A generic substrate like Myelin Basic Protein (MBP) can be used at 1 mg/mL.[10]

  • ATP Stock (10 mM): Dissolve high-purity ATP in nuclease-free water.

  • [γ-³²P]-ATP: 10 µCi/µL.

  • Assay Cocktail (10X): Prepare a mix of unlabeled ATP and [γ-³²P]-ATP in Kinase Assay Buffer to achieve the desired final concentration (e.g., 100 µM).

  • Stop Solution: 1% phosphoric acid.[10]

  • P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.

2. Procedure:

  • Prepare the Kinase Reaction Mix: On ice, prepare a master mix containing the Kinase Assay Buffer, DTT, and substrate.

  • Enzyme Dilution: Thaw the active DAPK1 on ice and prepare the desired dilution in Kinase Dilution Buffer (Kinase Assay Buffer + 50 ng/µL BSA).[10]

  • Set Up Reactions: In a microcentrifuge tube, add the following in order:

    • Kinase Reaction Mix

    • Diluted DAPK1 enzyme

    • Water to bring the volume to the pre-reaction total.

  • Initiate the Reaction: Add the 10X ATP Assay Cocktail to start the reaction. The final reaction volume is typically 25 µL.[10]

  • Incubation: Incubate the reaction at 30°C for 15-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Detection: Air dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter.

Controls to Include:

  • No Enzyme Control: Replace the DAPK1 enzyme with Kinase Dilution Buffer.

  • No Substrate Control: Replace the substrate with water or an appropriate buffer. This will measure DAPK1 autophosphorylation.

  • Kinase-Dead Mutant Control: Use a kinase-dead DAPK1 (e.g., K42A) in place of the active enzyme.

FAQs

Q: What is the known substrate consensus sequence for DAPK1?

A: DAPK1 shows a strong preference for substrates that have Arginine (R) residues at the -2 and -3 positions relative to the phosphorylation site (Serine/Threonine).[7]

Q: What are some of the known substrates of DAPK1?

A: DAPK1 has a range of known substrates involved in apoptosis, autophagy, and cytoskeletal regulation. These include:

  • Beclin-1[12]

  • p53[12][13]

  • Myosin Light Chain (MLC)[8]

  • Tau[4]

  • Protein Kinase D (PKD)[14]

  • Pin1[4]

  • NDRG2[7]

Q: Can DAPK1 autophosphorylation interfere with my assay?

A: Yes. DAPK1 autophosphorylates at Ser308, which inhibits its own activity.[1][2] If you are measuring total phosphorylation (e.g., with [γ-³²P]-ATP), this will contribute to the background signal. Using a "no substrate" control is essential to quantify the level of autophosphorylation.

Q: How can I prevent phosphatase contamination in my kinase assay?

A: To minimize phosphatase activity:

  • Use highly purified recombinant DAPK1 and substrate.

  • When preparing cell lysates as a source of substrate, always include a broad-spectrum phosphatase inhibitor cocktail in the lysis buffer.[3][9]

  • Keep samples on ice during preparation to reduce enzyme activity.[3]

Visualizations

DAPK1_Signaling_Pathway IFN-γ IFN-γ DAPK1 DAPK1 IFN-γ->DAPK1 TNF-α TNF-α TNF-α->DAPK1 ERK ERK ERK->DAPK1 (pS735) Loss of Matrix Attachment Loss of Matrix Attachment Loss of Matrix Attachment->DAPK1 Beclin1 Beclin1 DAPK1->Beclin1 (pT119) p53 p53 DAPK1->p53 (pS23) MLC MLC DAPK1->MLC PKD PKD DAPK1->PKD Pin1 Pin1 DAPK1->Pin1 (inhibits) Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis p53->Apoptosis Cytoskeletal Reorganization Cytoskeletal Reorganization MLC->Cytoskeletal Reorganization PKD->Autophagy

Caption: DAPK1 Signaling Pathway.

Troubleshooting_Workflow Start High Background Signal? Check_No_Enzyme_Ctrl Check 'No Enzyme' Control Start->Check_No_Enzyme_Ctrl High_No_Enzyme Signal High? Check_No_Enzyme_Ctrl->High_No_Enzyme Low_No_Enzyme Signal Low High_No_Enzyme->Low_No_Enzyme No Contaminated_Reagents Contaminated Substrate or ATP High_No_Enzyme->Contaminated_Reagents Yes Check_No_Substrate_Ctrl Check 'No Substrate' Control Low_No_Enzyme->Check_No_Substrate_Ctrl High_No_Substrate Signal High? Check_No_Substrate_Ctrl->High_No_Substrate Autophosphorylation High DAPK1 Autophosphorylation High_No_Substrate->Autophosphorylation Yes Optimize_Conditions Optimize Assay Conditions (ATP, MgCl2, Enzyme Conc.) High_No_Substrate->Optimize_Conditions No Autophosphorylation->Optimize_Conditions Use_Controls Use Specificity Controls (Kinase-Dead Mutant, Inhibitor) Optimize_Conditions->Use_Controls

Caption: Troubleshooting Workflow.

Kinase_Assay_Workflow Reagent_Prep 1. Prepare Reagents (Buffer, ATP, Substrate) Enzyme_Dilution 2. Dilute DAPK1 Enzyme Reagent_Prep->Enzyme_Dilution Reaction_Setup 3. Set Up Reaction Mix Enzyme_Dilution->Reaction_Setup Initiate 4. Initiate with ATP Reaction_Setup->Initiate Incubate 5. Incubate at 30°C Initiate->Incubate Stop 6. Stop Reaction Incubate->Stop Detect 7. Detect Phosphorylation Stop->Detect

Caption: Kinase Assay Workflow.

References

Technical Support Center: Managing DAPK Substrate Peptide Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage lot-to-lot variability in DAPK substrate peptides, ensuring the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is DAPK substrate peptide and why is it used in research?

A1: this compound is a synthetic peptide sequence that is specifically recognized and phosphorylated by Death-Associated Protein Kinase (DAPK). A common this compound sequence is KKRPQRRYSNVF[1]. It is widely used in in vitro kinase assays to measure the enzymatic activity of DAPK, screen for DAPK inhibitors, and study the regulation of DAPK signaling pathways. The Km value for this substrate is approximately 9 μM[2].

Q2: What causes lot-to-lot variability in synthetic peptides?

A2: Lot-to-lot variability in synthetic peptides can arise from several factors during the manufacturing process. These include incomplete coupling reactions leading to the deletion of amino acids, or the insertion of extra amino acids if excess reactants are not properly removed. Other sources of variability include the presence of protecting groups that were not completely removed, and side-chain modifications such as deamidation or oxidation. Additionally, peptide aggregation can occur, and the presence of different counterions, like trifluoroacetic acid (TFA), can also contribute to variability between batches.

Q3: How can I assess the quality of a new lot of this compound?

A3: A thorough quality assessment of a new peptide lot involves reviewing the Certificate of Analysis (CoA) provided by the manufacturer and performing in-house quality control checks. The CoA should provide data on purity (typically determined by HPLC), and identity (confirmed by mass spectrometry). For in-house checks, it is recommended to perform analytical HPLC to verify purity and mass spectrometry to confirm the correct molecular weight.

Q4: What are acceptable purity levels for DAPK substrate peptides in kinase assays?

A4: For quantitative enzyme assays, such as kinase activity assays, a peptide purity of >95% is generally recommended to ensure reliable and reproducible results[3]. Peptides with purity levels between 85% and 95% may be suitable for semi-quantitative studies, but for sensitive and quantitative applications, higher purity is crucial to minimize the interference of impurities[3].

Troubleshooting Guides

Issue 1: Inconsistent Kinase Activity Between Different Peptide Lots

Symptoms:

  • Significant shifts in IC50 values for DAPK inhibitors.

  • Changes in the Vmax or Km of the kinase reaction.

  • High background signal or loss of signal in the kinase assay.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Different Net Peptide Content (NPC) 1. Review the CoA for each lot to determine the NPC. If not provided, request it from the manufacturer. 2. Prepare stock solutions based on the NPC to ensure the same molar concentration of the active peptide is used in each experiment.
Presence of Inhibitory Impurities 1. Carefully compare the HPLC profiles of the different lots on their respective CoAs. Look for new or significantly larger impurity peaks in the problematic lot. 2. If possible, perform an in-house analytical HPLC to confirm the impurity profile. 3. Consider that even small amounts of certain impurities can inhibit kinase activity.
Peptide Degradation 1. Ensure that the lyophilized peptide has been stored correctly at -20°C or -80°C, protected from light and moisture. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. If degradation is suspected, re-verify the peptide's integrity using mass spectrometry.
Interference from Counterions (e.g., TFA) 1. Trifluoroacetic acid (TFA) is a common counterion from peptide synthesis and purification that can inhibit kinase activity.[4] 2. Check the CoA for information on the counterion. If TFA is present and you suspect interference, consider performing a salt exchange to a more biocompatible counterion like acetate or hydrochloride.
Issue 2: Poor Solubility of a New Peptide Lot

Symptoms:

  • The lyophilized peptide does not fully dissolve in the recommended solvent.

  • Precipitation is observed after preparing the stock solution or upon dilution in the assay buffer.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Incorrect Solvent 1. Always consult the manufacturer's CoA for the recommended solvent. 2. The solubility of peptides is highly dependent on their amino acid composition. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before further dilution in an aqueous buffer.
Peptide Aggregation 1. Gentle vortexing or sonication can help to break up aggregates and improve solubility. 2. Allowing the peptide to fully dissolve in the initial solvent before further dilution is crucial.
Different Salt Form 1. Different salt forms (e.g., TFA vs. acetate) can have different solubility properties. Confirm the salt form on the CoA.

Data Presentation: Interpreting the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document for assessing the quality of a synthetic peptide. Below is a table summarizing the key parameters to look for and their acceptable ranges for a this compound intended for kinase assays.

ParameterMethodTypical Acceptance CriteriaImportance for Kinase Assays
Purity Analytical HPLC>95%High purity is essential to minimize the presence of impurities that could inhibit or interfere with the kinase reaction, ensuring accurate and reproducible results.[3]
Identity (Molecular Weight) Mass Spectrometry (MS)Measured mass should be within ± 0.5 Da of the theoretical mass.Confirms that the correct peptide was synthesized and is free from major modifications or truncations.
Appearance Visual InspectionWhite to off-white lyophilized powderA uniform appearance suggests proper synthesis and lyophilization.
Solubility As specified by the manufacturerClear solution at the recommended concentrationIncomplete dissolution will lead to an inaccurate peptide concentration and inconsistent assay results.
Net Peptide Content (NPC) Amino Acid Analysis or Nitrogen AnalysisTypically 70-90%Crucial for accurately preparing stock solutions with a known molar concentration of the active peptide.

Experimental Protocols

Protocol 1: Validating a New Lot of this compound

This protocol outlines the steps to qualify a new lot of this compound before its use in critical experiments.

  • Review the Certificate of Analysis: Carefully examine the CoA for the new lot and compare it to the CoA of a previously validated, well-performing lot. Pay close attention to purity, molecular weight, and any comments on the impurity profile.

  • In-house Quality Control:

    • Mass Spectrometry: Prepare a sample of the new peptide lot for mass spectrometry analysis to independently verify that the molecular weight is correct.

    • Analytical HPLC: Run a sample on an analytical HPLC system to confirm the purity and compare the chromatogram to the one provided on the CoA.

  • Solubility Test: Prepare a small stock solution of the new peptide lot according to the manufacturer's instructions to ensure it dissolves completely.

  • Functional Assay (Kinase Activity Test):

    • Perform a side-by-side DAPK kinase assay using both the new lot and a previously validated lot of the substrate peptide.

    • Run a concentration-response curve for the peptide substrate with a fixed concentration of DAPK enzyme to determine the Km and Vmax for the new lot. These values should be comparable to the previous lot.

    • If you are screening for inhibitors, test a known DAPK inhibitor at a standard concentration with both peptide lots. The resulting inhibition should be consistent.

Protocol 2: Standard DAPK Kinase Assay

This protocol provides a general procedure for measuring DAPK activity using a synthetic peptide substrate. This is a radiometric assay using [γ-³²P]ATP, but it can be adapted for non-radioactive methods such as ADP-Glo™[5] or TR-FRET assays.

Materials:

  • Active DAPK enzyme

  • This compound (e.g., KKRPQRRYSNVF)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution

  • [γ-³²P]ATP

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Reaction Buffer

    • 2.5 µL of 10x this compound solution

    • x µL of DAPK enzyme (the amount should be determined empirically to be in the linear range of the assay)

    • x µL of sterile deionized water to bring the volume to 20 µL.

  • Initiate the reaction by adding 5 µL of ATP mix (containing cold ATP and [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear phase.

  • Stop the reaction by adding 25 µL of stop solution.

  • Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

  • Wash once with acetone and let the papers dry.

  • Place the dry papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Data Normalization

To compare results obtained with different lots of this compound, it is crucial to normalize the data.

  • Use a Reference Lot: Whenever possible, include a standard reaction with a well-characterized reference lot of the peptide in every experiment. The activity measured with the new lot can then be expressed as a percentage of the activity of the reference lot.

  • Bradford Assay for Protein Quantification: Ensure that the concentration of the DAPK enzyme is accurately determined and consistent across experiments.

  • Control Reactions: Always include negative controls (no enzyme) and positive controls (known activator or no inhibitor) to assess the dynamic range of the assay for each peptide lot.

Visualizations

DAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., IFN-γ, TNF-α) membrane_receptor Membrane Receptors extracellular_stimuli->membrane_receptor DAPK DAPK membrane_receptor->DAPK Activates autophosphorylation Autophosphorylation (Inhibition) DAPK->autophosphorylation p53 p53 DAPK->p53 Phosphorylates Beclin1 Beclin-1 DAPK->Beclin1 Phosphorylates MLC Myosin Light Chain (MLC) DAPK->MLC Phosphorylates CaM Ca2+/Calmodulin CaM->DAPK Activates apoptosis Apoptosis p53->apoptosis autophagy Autophagy Beclin1->autophagy membrane_blebbing Membrane Blebbing MLC->membrane_blebbing

Caption: Simplified DAPK signaling pathway.

Peptide_QC_Workflow start Receive New Peptide Lot coa_review Review Certificate of Analysis (CoA) start->coa_review inhouse_qc In-house QC coa_review->inhouse_qc ms Mass Spectrometry (Verify Mass) inhouse_qc->ms hplc Analytical HPLC (Verify Purity) inhouse_qc->hplc solubility Solubility Test inhouse_qc->solubility functional_assay Functional Assay (Kinase Activity) ms->functional_assay hplc->functional_assay solubility->functional_assay decision Compare to Reference Lot functional_assay->decision pass Lot Passed fail Lot Failed (Contact Vendor) decision->pass Consistent decision->fail Inconsistent

Caption: Workflow for new peptide lot validation.

References

Technical Support Center: DAPK Substrate Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DAPK substrate peptides in their experiments.

Frequently Asked questions (FAQs)

Q1: What is the DAPK substrate peptide and what are its key properties?

A1: The this compound is a synthetic peptide used to measure the enzymatic activity of Death-Associated Protein Kinase (DAPK). It is a substrate with a Michaelis constant (Km) of 9 μM.[1] Key properties are summarized in the table below.

Q2: How should the this compound be stored and handled?

A2: Proper storage and handling are critical to maintain the integrity of the this compound. For long-term storage, it is recommended to desiccate the lyophilized powder at -20°C.[2] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Before use, allow the peptide to warm to room temperature in a desiccator.[4]

Q3: In what solvents can the this compound be dissolved?

A3: The solubility of the this compound can vary. For most applications, dissolving the peptide in sterile water or an aqueous buffer like Tris or phosphate buffer at pH 7 is recommended.[4] If you encounter solubility issues, particularly with hydrophobic peptides, you can use a small amount of an organic solvent such as DMSO, DMF, or acetonitrile to first dissolve the peptide, and then slowly add the aqueous buffer to reach the desired concentration.[4]

Q4: What are the critical quality control measures for the this compound?

A4: Ensuring the quality of your this compound is essential for reliable and reproducible results. Key quality control measures include:

  • Purity Assessment: The purity of the peptide should be determined by High-Performance Liquid Chromatography (HPLC). A purity of >97% is generally recommended for GMP-grade peptides.[5]

  • Identity Confirmation: The identity of the peptide can be confirmed using Mass Spectrometry (MS) to ensure it has the correct molecular weight.[1]

  • Peptide Content Analysis: The peptide content, or assay, can be determined by amino acid analysis, which relates the molar amounts of each amino acid to the total weight of the sample.[5]

  • Proper Storage: As detailed in Q2, adherence to recommended storage conditions is a critical quality control step to prevent degradation.

Troubleshooting Guides

This section addresses common issues that may arise during experiments using the this compound.

Problem 1: Low or No Kinase Activity

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inactive DAPK Enzyme - Ensure the DAPK enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[6] - Verify the activity of your enzyme stock with a known positive control substrate.[6]
Incorrect Buffer Composition - The kinase buffer is critical for enzyme activity. A typical buffer may contain HEPES pH 7.5, MgCl₂, EGTA, and DTT.[6] - Ensure all buffer components are at the correct concentrations.
Substrate Issues - Confirm the integrity and concentration of the this compound. - Ensure the peptide is fully dissolved in the assay buffer.[6] If solubility is an issue, refer to the solubility guidelines in the FAQs.
ATP Degradation - ATP solutions can degrade over time. Use a fresh stock of ATP for your reactions.[6]
Problem 2: High Background Signal

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Assay Plate Issues - Some white opaque plates can have inherent phosphorescence. Test different plates or pre-read the plate before adding reagents.[6]
Contaminated Reagents - One of your buffer components or the substrate itself might be contaminated with ATP or a substance that interferes with the detection method.[6] - Use fresh, high-quality reagents.
Detection Reagent Interference - The detection reagent (e.g., in a luminescence-based assay) may be interacting with your test compounds.[6] - Run a control with the compound and detection reagent in the absence of the kinase reaction components to test for interference.[7]
Compound Interference - The test compound itself may be autofluorescent or cause fluorescence quenching in optical assays.[7] - Test for compound interference by running the assay without the enzyme.[7]
Problem 3: Inconsistent or Irreproducible Results

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Variable ATP Concentration - The measured IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration. Maintain a consistent ATP concentration across all experiments.[6]
Inconsistent Reaction Time - Ensure that the kinase reaction is within the linear range. If the reaction proceeds for too long and a significant portion of the substrate is consumed, it can affect results.[6] - Perform a time-course experiment to determine the optimal reaction time.
Variable Enzyme Concentration - Use an enzyme concentration that produces a robust signal but does not lead to rapid substrate depletion.[6] Keep the enzyme concentration consistent across experiments.
Peptide Aggregation - Peptides with high hydrophobicity can aggregate, leading to reduced bioavailability and activity.[8] - Visually inspect the peptide solution for any precipitation. If aggregation is suspected, try dissolving the peptide in a small amount of organic solvent before adding the aqueous buffer.[4]

Quantitative Data Summary

Parameter Value Reference
This compound Km 9 µM[1]
Staurosporine IC50 4.3 nM[9]
Ro 31-8220 IC50 1,400 nM[9]
H-89 IC50 8,700 nM[9]

Experimental Protocols

DAPK Kinase Assay Protocol (ADP-Glo™ Format)

This protocol is a general guideline for a DAPK kinase assay using the ADP-Glo™ luminescent platform.

Materials:

  • DAPK Enzyme

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low volume plates

  • Test compounds (inhibitors)

Procedure:

  • Reagent Preparation:

    • Dilute the DAPK enzyme, this compound, ATP, and test compounds in the kinase buffer.

  • Assay Plate Setup:

    • Add 1 µl of the test compound or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.[10]

    • Add 2 µl of the diluted DAPK enzyme to each well.[10]

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.[10]

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.[10]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[10]

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition:

    • Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

Visualizations

DAPK_Signaling_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α) DAPK DAPK Apoptotic_Stimuli->DAPK activates Autophosphorylation Autophosphorylation (Ser308) DAPK->Autophosphorylation inhibits activity Substrate DAPK Substrate (e.g., Myosin Light Chain) DAPK->Substrate phosphorylates CaM Ca2+/Calmodulin CaM->DAPK binds and activates Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Apoptosis Apoptosis Phosphorylation->Apoptosis leads to

Caption: DAPK signaling pathway in apoptosis.

DAPK_Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Start->Reagent_Prep Plate_Setup Set up Assay Plate (Add Compounds, Enzyme) Reagent_Prep->Plate_Setup Initiate_Reaction Initiate Reaction (Add Substrate/ATP Mix) Plate_Setup->Initiate_Reaction Incubate_Reaction Incubate (e.g., 60 min at RT) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (e.g., 40 min at RT) Stop_Reaction->Incubate_Stop Develop_Signal Develop Signal (Add Kinase Detection Reagent) Incubate_Stop->Develop_Signal Incubate_Develop Incubate (e.g., 30 min at RT) Develop_Signal->Incubate_Develop Read_Plate Read Luminescence Incubate_Develop->Read_Plate End End Read_Plate->End

Caption: Workflow for a DAPK kinase assay.

Troubleshooting_Logic Problem Problem Encountered Low_Activity Low/No Kinase Activity Problem->Low_Activity High_Background High Background Signal Problem->High_Background Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Check_Enzyme Check Enzyme Activity & Storage Low_Activity->Check_Enzyme Check_Buffer Verify Buffer Composition Low_Activity->Check_Buffer Check_Substrate Check Substrate Solubility & Integrity Low_Activity->Check_Substrate Check_ATP Use Fresh ATP Low_Activity->Check_ATP Check_Plate Test Different Assay Plates High_Background->Check_Plate Check_Reagents Check for Reagent Contamination High_Background->Check_Reagents Check_Compound Test for Compound Interference High_Background->Check_Compound Standardize_ATP Standardize ATP Concentration Inconsistent_Results->Standardize_ATP Optimize_Time Optimize Reaction Time Inconsistent_Results->Optimize_Time Standardize_Enzyme Standardize Enzyme Concentration Inconsistent_Results->Standardize_Enzyme

Caption: Troubleshooting logic for DAPK assays.

References

Technical Support Center: Optimizing DAPK Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAPK kinase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a DAPK kinase assay buffer?

A1: A typical DAPK kinase assay buffer is designed to maintain pH, provide necessary cofactors, and ensure enzyme stability. Key components include a buffering agent (e.g., HEPES), a magnesium source (MgCl₂), and a calcium chelator (EGTA) to control basal activity. Since DAPK is a calcium/calmodulin-dependent kinase, the addition of CaCl₂ and calmodulin is crucial for its activation.[1] A non-ionic detergent like Brij-35 is often included to prevent protein aggregation.[1]

Q2: My DAPK1 activity is very low or undetectable. What are the possible causes?

A2: Low or no DAPK1 activity can stem from several factors:

  • Improper Enzyme Activation: DAPK1 activity is critically dependent on calcium and calmodulin.[2][3] Ensure they are present at optimal concentrations in your reaction. DAPK1 is also activated by dephosphorylation at Ser308.[3][4]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and concentration of cofactors like Mg²⁺ can significantly impact enzyme activity. Refer to the recommended buffer conditions in the table below.

  • Enzyme Quality: The purity and specific activity of the recombinant DAPK1 enzyme are crucial.[1] Enzyme aggregation can also lead to reduced activity.[5]

  • Substrate Issues: The concentration of your substrate may be too low, or the substrate itself may not be optimal for DAPK1. Myosin Light Chain (MLC) is a commonly used substrate.[2]

Q3: I am observing high background signal in my kinase assay. How can I reduce it?

A3: High background can be caused by several factors depending on the assay format:

  • ATP Contamination: In ADP-detection assays like ADP-Glo™, contamination of the substrate or enzyme preparations with ADP can lead to a high background signal.

  • Compound Interference: If screening inhibitors, the compounds themselves may fluoresce or interfere with the detection reagents, leading to false positives.[5]

  • Non-specific Binding: In antibody-based detection methods, non-specific binding of primary or secondary antibodies can contribute to high background. Ensure adequate blocking and washing steps.

Q4: How does phosphorylation regulate DAPK1 activity?

A4: DAPK1 activity is tightly regulated by phosphorylation at multiple sites. Autophosphorylation at Ser308 in the CaM autoregulatory domain negatively regulates its activity.[2][4] Dephosphorylation of this site is required for activation.[3][4] Conversely, phosphorylation at Ser735 by ERK can enhance DAPK1's catalytic activity and pro-apoptotic function.[2][4] Phosphorylation at Ser289 has also been shown to play a role in its activity.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Kinase Activity
Possible Cause Recommended Solution
Reagent Instability Aliquot reagents such as the kinase, ATP, and calmodulin upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Pipetting Inaccuracies Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. For small volumes, use specialized pipette tips.[7]
Variable Reaction Times Use a multichannel pipette or automated liquid handler to start all reactions simultaneously, especially for plate-based assays. Ensure consistent incubation times for all wells.[8][9]
Edge Effects in Plate Assays To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate. Fill the outer wells with buffer or water.
Issue 2: Substrate Phosphorylation is Inefficient
Possible Cause Recommended Solution
Sub-optimal Substrate Concentration Titrate the substrate concentration to determine the optimal level for your assay. Ensure the concentration is not so high that it causes substrate inhibition.
ATP Concentration Not Optimal The ATP concentration should be optimized for the specific assay. For inhibitor screening, it is often kept at or below the Km value for ATP to increase sensitivity to competitive inhibitors.
Incorrect Substrate for DAPK Confirm that the substrate you are using is a known and validated substrate for DAPK. Examples include Myosin Light Chain (MLC) and Beclin-1.[2][6]
Substrate Degradation Check the quality and purity of your substrate. If it is a peptide, ensure it has been stored correctly to prevent degradation.

Data Presentation

Table 1: Recommended Buffer Conditions for DAPK Kinase Assays
ComponentConcentration RangePurposeReference
HEPES, pH 7.5 50 mMBuffering Agent[1]
MgCl₂ 10-20 mMCofactor for ATP[1][9]
EGTA 1 mMCalcium Chelator[1]
CaCl₂ 0.5-5 mMDAPK Activation[1][9]
Calmodulin 0.03 µg/µl - 20 mg/mLDAPK Activation[1][9]
Brij-35 0.01% (v/v)Detergent (prevents aggregation)[1]
DTT 50 µMReducing Agent[9]
BSA 0.1 mg/mLStabilizing Agent[9]
ATP 5 µM - 200 µMPhosphate Donor[9][10]
Substrate (e.g., MLC) 22.5 µM - 100 µMPhosphate Acceptor[11][12]

Experimental Protocols

Protocol 1: General DAPK1 Kinase Activity Assay (Luminescent - ADP-Glo™ Format)

This protocol is adapted from the ADP-Glo™ Kinase Assay methodology.[8][9]

  • Reagent Preparation:

    • Prepare the DAPK1 Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.[9]

    • Prepare the Ca²⁺/Calmodulin solution.[9]

    • Dilute the DAPK1 enzyme, substrate (e.g., Myosin Light Chain), and ATP in the Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound (inhibitor) or 5% DMSO for the control.[8][9]

    • Add 2 µl of the diluted DAPK1 enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.[8][9]

    • Incubate at room temperature for 60 minutes.[8][9]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.[8][9]

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes. This step converts ADP to ATP and generates a luminescent signal.[8][9]

  • Data Acquisition:

    • Record the luminescence using a plate reader. The signal intensity positively correlates with DAPK1 activity.[8]

Mandatory Visualizations

DAPK1 Signaling and Regulation

DAPK1_Signaling cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway cluster_downstream Downstream Effects Apoptotic_Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF) Dephosphorylation Dephosphorylation (Ser308) Apoptotic_Stimuli->Dephosphorylation triggers CaM Ca²⁺/Calmodulin DAPK1_Active Active DAPK1 CaM->DAPK1_Active binds & activates Substrates Substrates (e.g., MLC, Beclin-1) DAPK1_Active->Substrates phosphorylates Dephosphorylation->DAPK1_Active activates DAPK1_Inactive Inactive DAPK1 DAPK1_Inactive->Dephosphorylation inhibition relief Autophosphorylation Autophosphorylation (Ser308) DAPK1_Inactive->Autophosphorylation maintains inactive state Apoptosis Apoptosis Substrates->Apoptosis Autophagy Autophagy Substrates->Autophagy

Caption: DAPK1 activation is regulated by Ca²⁺/Calmodulin binding and dephosphorylation at Ser308.

Experimental Workflow for DAPK Kinase Assay

DAPK_Assay_Workflow Start Start Reagent_Prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, ATP) Start->Reagent_Prep Reaction_Setup 2. Set up Kinase Reaction (Add components to plate) Reagent_Prep->Reaction_Setup Incubation 3. Incubate (e.g., 60 min at RT) Reaction_Setup->Incubation Detection 4. Add Detection Reagents Incubation->Detection Read_Signal 5. Read Signal (Luminescence/Fluorescence) Detection->Read_Signal Data_Analysis 6. Analyze Data (Calculate % inhibition, IC₅₀) Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for performing a DAPK kinase assay, from setup to data analysis.

Troubleshooting Logic for Low Kinase Activity

Troubleshooting_Logic cluster_checks Troubleshooting Steps Problem Low/No DAPK Activity Check_Activation Check Activation? (Ca²⁺/Calmodulin present) Problem->Check_Activation Check_Buffer Check Buffer? (pH, Mg²⁺ optimal) Check_Activation->Check_Buffer Yes Solution_Activate Solution: Add/Optimize Ca²⁺/CaM Check_Activation->Solution_Activate No Check_Enzyme Check Enzyme? (Purity, concentration) Check_Buffer->Check_Enzyme Yes Solution_Buffer Solution: Prepare fresh buffer Check_Buffer->Solution_Buffer No Check_Substrate Check Substrate? (Concentration, integrity) Check_Enzyme->Check_Substrate Yes Solution_Enzyme Solution: Use new enzyme aliquot Check_Enzyme->Solution_Enzyme No Solution_Substrate Solution: Titrate substrate Check_Substrate->Solution_Substrate No

Caption: A decision tree for troubleshooting common causes of low DAPK kinase assay activity.

References

Technical Support Center: DAPK Substrate Peptide Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAPK substrate peptide assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid false positives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for the this compound in our kinase assays?

For quantitative and sensitive kinase assays, it is highly recommended to use a this compound with a purity of >95%, and ideally >98%. Lower purity peptides may contain contaminants from the synthesis process, such as truncated or modified sequences, which can lead to inaccurate results, including false positives or negatives.[1][2] For initial screening experiments, a purity of >90% might be acceptable, but for any quantitative analysis, higher purity is crucial.[1]

Q2: Can residual trifluoroacetic acid (TFA) from peptide synthesis affect my assay?

Yes, residual trifluoroacetic acid (TFA), a counter-ion commonly used in peptide purification, can interfere with cellular assays and potentially impact kinase assay results.[3] TFA can alter the pH of your assay buffer and in some cases, exhibit cytotoxic effects in cell-based assays, which could be misinterpreted as a compound effect.[3][4] If you suspect TFA interference, consider using a peptide that has been exchanged into a different salt form, such as acetate or HCl.[4][5]

Q3: How should I properly handle and store my this compound to ensure its integrity?

Proper handling and storage are critical for maintaining the activity of your this compound. Lyophilized peptides should be stored desiccated at -20°C or -80°C.[6][7] When preparing stock solutions, it is best to make aliquots to avoid multiple freeze-thaw cycles.[5] Peptides in solution are generally less stable, especially those containing amino acids like Cys, Met, Trp, Asn, or Gln.[5] For short-term storage of solutions, use sterile buffers at a pH of 5-6 and store at -20°C or -80°C.[5]

Q4: My this compound is showing low bioactivity. What are the common causes?

Low bioactivity of a synthetic peptide can stem from several factors. A primary reason is often poor solubility in the assay buffer.[4] It is crucial to ensure the peptide is fully dissolved. Another common cause is peptide degradation due to improper storage or handling.[4] Finally, re-verify the peptide's purity and identity using mass spectrometry (MS) and HPLC data to rule out any synthesis errors.[4]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound kinase assays.

Issue 1: High Background Signal in the "No Enzyme" Control

A high signal in the absence of DAPK indicates that something other than the kinase is generating a signal.

Troubleshooting Steps:

  • Check for Autofluorescence/Intrinsic Signal: Test the this compound and any test compounds alone in the assay buffer to see if they are autofluorescent or interfere with the detection reagents.

  • Contaminated Reagents: Ensure all buffers and reagents are free from contamination. Prepare fresh solutions if necessary.

  • Assay Plate Interference: Use the appropriate type of microplate for your assay (e.g., black plates for fluorescence-based assays) to minimize background.

Issue 2: Inconsistent Results Between Experiments

Variability between experiments can make data interpretation difficult.

Troubleshooting Steps:

  • Standardize Peptide Handling: Ensure consistent and proper handling of the this compound for every experiment, including storage, thawing, and solubilization.

  • Verify Peptide Concentration: The actual concentration of your peptide solution may differ from the calculated value. If possible, confirm the concentration using a method like a BCA assay.[5]

  • Use Fresh Aliquots: Avoid using peptide solutions that have undergone multiple freeze-thaw cycles. Always use a fresh aliquot for each experiment.[5]

  • Control for Batch-to-Batch Variability: If you are using different batches of the synthetic peptide, be aware that there can be variations. It is advisable to test a new batch against the old one to ensure consistency.

Issue 3: Suspected False Positives

A false positive is an effect that appears to be due to DAPK activity but is actually caused by something else.

Troubleshooting Steps:

  • Perform Control Experiments:

    • No Substrate Control: Run the assay with the enzyme but without the this compound to measure the level of enzyme autophosphorylation.

    • Inactive Peptide Control: If available, use a scrambled or inactive version of the this compound as a negative control. This helps to ensure that the observed activity is specific to the correct peptide sequence.[5]

  • Assess Peptide Purity: As mentioned, impurities are a major cause of false positives.[1] If you are not using a high-purity peptide, consider obtaining one with >95% purity.

  • Test for Assay Interference: Some compounds can interfere with the assay detection system (e.g., fluorescence quenching or enhancement). Test your compounds in the absence of the enzyme and/or substrate to identify such effects.

  • Consider Off-Target Effects: The this compound could potentially be phosphorylated by other kinases present as contaminants in a non-purified system.[8]

Data Presentation

Table 1: Recommended Purity Levels for this compound Applications

Purity LevelRecommended ApplicationsRationale
>98%Sensitive Bioassays, In-vivo studies, Quantitative phosphorylation studiesMinimizes the risk of false positives/negatives from impurities, ensuring high accuracy and reproducibility.[1][2]
>95%In-vitro bioassays, Enzymology, Quantitative receptor-ligand interaction studiesGenerally sufficient for most quantitative research applications.[1][2]
85% to 90%Epitope mapping, Non-quantitative enzyme-substrate studies, Antibody productionAcceptable for non-quantitative or semi-quantitative applications where high precision is not the primary goal.[2]

Table 2: Common Synthetic Peptide Contaminants and Their Potential Impact

ContaminantSourcePotential Impact on Kinase Assay
Truncated/Deleted SequencesIncomplete synthesis cyclesMay act as competitive inhibitors or have no activity, leading to inaccurate kinetic measurements.[1]
Modified Amino AcidsSide reactions during synthesisCan alter peptide structure and its ability to be recognized and phosphorylated by the kinase.
Trifluoroacetic Acid (TFA)HPLC purificationCan alter pH and may be cytotoxic in cell-based assays, confounding results.[3]
Cross-ContaminationSynthesis/handling processContamination with other highly active peptides can lead to strong false-positive signals.[9][10]

Experimental Protocols

Protocol 1: Basic In Vitro DAPK Kinase Assay

This protocol provides a general framework for a DAPK kinase assay using a synthetic peptide substrate. Specific buffer components and concentrations may need to be optimized.

  • Prepare Kinase Reaction Buffer: A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.

  • Prepare Reagents:

    • DAPK Enzyme: Dilute the DAPK enzyme to the desired concentration in the kinase reaction buffer.

    • This compound: Prepare a stock solution of the peptide (e.g., 10 mM in sterile water or a suitable buffer) and then dilute to the desired final concentration in the kinase reaction buffer. A common this compound sequence is KKRPQRRYSNVF, with a reported Km of 9 μM.[6][7][11][12][13]

    • ATP: Prepare a stock solution of ATP and dilute to the final desired concentration in the kinase reaction buffer.

  • Set up the Kinase Reaction: In a microplate well, combine:

    • Kinase Reaction Buffer

    • DAPK Enzyme

    • This compound

    • Test compound or vehicle (e.g., DMSO)

  • Initiate the Reaction: Add ATP to each well to start the reaction.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Stop the Reaction: Add a stop solution (e.g., EDTA) to chelate the Mg²⁺ and halt the kinase activity.

  • Detect Phosphorylation: Use a suitable detection method (e.g., ADP-Glo, fluorescence polarization, or TR-FRET) to quantify the amount of phosphorylated substrate.

Protocol 2: Control Experiment to Test for Peptide Interference

This protocol helps determine if the this compound itself is interfering with the assay's detection system.

  • Set up Assay Reactions: Prepare two sets of reactions in your standard assay buffer.

    • Set A (Complete Assay): Include the DAPK enzyme, this compound, and ATP.

    • Set B (No Enzyme Control): Include the this compound and ATP, but replace the enzyme with an equal volume of kinase reaction buffer.

  • Incubate and Detect: Follow the standard incubation and detection steps for your assay.

  • Analyze Results: A significant signal in Set B indicates that the peptide is interacting with the detection reagents or is contaminated, leading to a false-positive signal.

Visualizations

DAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., IFN-γ, TNF-α) dapk DAPK extracellular_stimuli->dapk activates autophosphorylation Autophosphorylation (Inhibition) dapk->autophosphorylation apoptosis Apoptosis dapk->apoptosis autophagy Autophagy dapk->autophagy membrane_blebbing Membrane Blebbing dapk->membrane_blebbing calmodulin Ca2+/Calmodulin calmodulin->dapk activates

Caption: Simplified DAPK signaling pathway.

Kinase_Assay_Workflow prep 1. Prepare Reagents (Enzyme, Peptide, ATP, Buffer) setup 2. Set up Reaction (in microplate) prep->setup initiate 3. Initiate Reaction (Add ATP) setup->initiate incubate 4. Incubate (e.g., 30°C) initiate->incubate stop 5. Stop Reaction (Add EDTA) incubate->stop detect 6. Detect Signal stop->detect

Caption: General experimental workflow for a DAPK kinase assay.

Troubleshooting_False_Positives start High Signal in 'No Inhibitor' Control (Potential False Positive) q1 Is there a high signal in the 'No Enzyme' control? start->q1 a1_yes Source is likely peptide/compound interference or contamination. q1->a1_yes Yes q2 Is the peptide purity >95%? q1->q2 No a2_no Low purity is a likely cause. Re-test with higher purity peptide. q2->a2_no No q3 Does an inactive/scrambled peptide show a signal? q2->q3 Yes a3_yes Indicates non-specific activity or off-target effects. q3->a3_yes Yes end Signal is likely due to specific DAPK activity. q3->end No

Caption: Decision tree for troubleshooting false positives.

References

DAPK substrate peptide assay reproducibility challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during DAPK (Death-Associated Protein Kinase) substrate peptide assays. It is designed for researchers, scientists, and drug development professionals to enhance assay reproducibility and data reliability.

Frequently Asked Questions (FAQs)

Q1: What is the sequence of the commonly used DAPK substrate peptide?

A1: The most frequently used synthetic peptide substrate for DAPK has the sequence: Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe (KKRPQRRYSNVF). It has a Michaelis constant (Km) of approximately 9 μM for DAPK1.[1][2][3]

Q2: How should the this compound be stored?

A2: The lyophilized peptide should be desiccated at -20°C for short-term storage and -80°C for long-term storage. Once reconstituted, for example in water, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability. Avoid repeated freeze-thaw cycles.[4]

Q3: My assay background is too high. What are the common causes and solutions?

A3: High background can obscure the true signal from your kinase activity. Common causes include:

  • Reagent Contamination: Buffers, ATP solutions, or the kinase itself may be contaminated with other enzymes or fluorescent/luminescent impurities. Solution: Use fresh, high-purity reagents and filter-sterilize buffers.

  • Sub-optimal Reagent Concentrations: Excessively high concentrations of ATP, substrate, or detection reagents can lead to elevated background. Solution: Titrate each reagent to determine the optimal concentration that provides a good signal-to-background ratio.

  • Prolonged Incubation Times: Extended incubation for the kinase reaction or signal detection can lead to non-enzymatic signal generation. Solution: Perform a time-course experiment to identify the linear range for both the kinase reaction and the detection step.

  • Compound Interference: If screening inhibitors, the compounds themselves may be autofluorescent or interfere with the detection chemistry (e.g., inhibiting luciferase in luminescence-based assays). Solution: Run a control with the compound in the absence of the kinase to measure its intrinsic signal.

Q4: I am observing a very low or no signal in my positive control wells. What should I check?

A4: A weak or absent signal points to a problem with one or more key assay components:

  • Inactive Kinase: The DAPK enzyme may have lost activity due to improper storage or handling. Kinase purity does not always equate to activity; proper phosphorylation and folding are crucial. Solution: Verify the activity of your DAPK enzyme stock. Always store and handle the enzyme on ice. Perform an enzyme titration to find the optimal concentration.

  • Incorrect Buffer Conditions: The pH, ionic strength, or presence of necessary co-factors (like Mg²⁺) in your buffer can significantly impact enzyme activity. Solution: Double-check the composition and pH of your kinase reaction buffer.

  • Degraded Reagents: ATP and the peptide substrate can degrade over time. Solution: Use fresh aliquots of ATP and substrate for each experiment.

  • Sub-optimal ATP Concentration: The ATP concentration should be near the Km value for DAPK for optimal activity. Solution: Titrate the ATP concentration to find the optimal level for your specific assay conditions.

Q5: My IC50 values for a known DAPK inhibitor are not consistent. What could be causing this variability?

A5: IC50 value variability is a common challenge in kinase assays. Key factors include:

  • ATP Concentration: Since many inhibitors are ATP-competitive, their apparent IC50 values are highly dependent on the ATP concentration in the assay. A higher ATP concentration will lead to a higher IC50 value. Solution: Standardize and always report the ATP concentration used in your assays. Using an ATP concentration at or near the Km value for DAPK is recommended for better comparability between studies.

  • Enzyme Concentration: The concentration of the kinase can limit the lowest measurable IC50 value. As a rule of thumb, the lowest IC50 value that can be accurately determined is approximately half the kinase concentration in the assay. Solution: Use the lowest concentration of DAPK that still provides a robust signal.

  • Assay Format and Readout: Different assay platforms (e.g., fluorescence polarization, luminescence, radiometric) can yield different IC50 values due to variations in detection sensitivity and susceptibility to interference. Solution: Be consistent with your assay platform and be cautious when comparing IC50 values generated using different methods.

  • Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can introduce variability. Solution: Use a standardized data analysis workflow and ensure your curve has a sufficient number of data points to accurately define the top and bottom plateaus.

Troubleshooting Guides

Table 1: Troubleshooting Common this compound Assay Issues
Problem Possible Cause Recommended Solution
High Background Signal Reagent contamination (buffers, ATP, enzyme)Use fresh, high-purity reagents. Filter-sterilize buffers.
High concentration of detection reagentTitrate the detection reagent to find the optimal concentration.
Autofluorescence of test compoundsRun a control with compounds in the absence of the enzyme to measure background fluorescence.
Non-specific binding of antibodies (in ELISA-based formats)Increase the number and duration of wash steps. Use a blocking agent like BSA.
Low Signal or No Activity Inactive DAPK enzymeVerify enzyme activity. Store on ice and use fresh aliquots. Perform an enzyme titration.
Degraded ATP or peptide substratePrepare fresh ATP and substrate solutions.
Incorrect buffer composition (pH, co-factors)Ensure the buffer contains necessary co-factors (e.g., MgCl₂) and is at the optimal pH.
Incorrect instrument settingsVerify the correct filters, excitation/emission wavelengths, and gain settings for your assay.
High Well-to-Well Variability Inaccurate pipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects on the microplateAvoid using the outer wells of the plate, or ensure proper plate sealing and incubation conditions.
Reagent instability after additionEnsure all reagents are fully thawed and mixed before use.
Compound precipitationCheck the solubility of test compounds in the final assay buffer.

Data Presentation: Understanding Assay Variability

Reproducibility in kinase assays, particularly in determining inhibitor potency (IC50), is influenced by various experimental parameters. The following tables provide examples of quantitative data for DAPK1 to illustrate this.

Table 2: DAPK1 Enzyme Titration Using ADP-Glo™ Assay

This table demonstrates how the assay signal (in Relative Light Units, RLU) and signal-to-background ratio (S/B) change with varying concentrations of the DAPK1 enzyme. This is a critical first step in assay optimization to select an enzyme concentration that provides a robust signal within the linear range of the assay.

DAPK1 (ng/well)Average RLU% ATP to ADP ConversionSignal/Background (S/B)
100185,433100120
50158,98785103
25119,8766477
12.578,5434251
6.2545,6782429
3.1324,5671316
1.5613,45679
0.787,89045

Data adapted from Promega Corporation technical literature.

Table 3: IC50 Values for Known DAPK Inhibitors

This table compiles reported IC50 values for various DAPK inhibitors. Note the differences in reported values, which can be attributed to different assay conditions (e.g., ATP concentration) and assay formats.

CompoundDAPK1 IC50 (nM)DAPK3 IC50 (nM)Assay ConditionsReference
TC-DAPK 66922510 µM ATP
HS38Kd = 300Kd = 280ATP-competitive
Staurosporine87-5 µM ATP
Morin11,000-Not specified
Imidazo-pyramidazine inhibitor247-Not specified

Experimental Protocols

Detailed Methodology for a DAPK1 Kinase Assay using ADP-Glo™

This protocol provides a general framework for measuring DAPK1 activity. All steps should be performed at room temperature unless otherwise specified.

1. Reagent Preparation:

  • DAPK1 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT.

  • Ca²⁺/Calmodulin Solution: Prepare a solution containing 0.03µg/µl Calmodulin and 0.5mM CaCl₂ in 1mM Tris, pH 7.3. Add to the kinase buffer as required for DAPK1 activation.

  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the kinase buffer.

  • This compound Solution: Reconstitute the KKRPQRRYSNVF peptide and dilute to the desired final concentration in the kinase buffer.

  • DAPK1 Enzyme: Thaw the enzyme on ice and dilute to the desired concentration in kinase buffer just before use.

  • Inhibitors (if applicable): Prepare a serial dilution of the inhibitor in DMSO, then dilute in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

2. Kinase Reaction:

  • This protocol is for a 384-well plate format with a final reaction volume of 5 µL.

  • Add 1 µL of inhibitor solution or vehicle (e.g., 5% DMSO in buffer) to the appropriate wells.

  • Add 2 µL of the diluted DAPK1 enzyme solution.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mix (containing both the this compound and ATP at 2.5x the final desired concentration).

  • Incubate the plate for 60 minutes at room temperature.

3. Signal Detection (ADP-Glo™ Assay):

  • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin for the light-generating reaction.

  • Incubate for 30-60 minutes at room temperature.

  • Record the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the DAPK1 activity.

Mandatory Visualizations

DAPK1 Signaling Pathway

DAPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_dapk DAPK1 Regulation cluster_downstream Downstream Effects IFN-g IFN-g TNF-a TNF-a PP2A PP2A TNF-a->PP2A FasL FasL DAPK1_inactive DAPK1 (Inactive) (p-Ser308) FasL->DAPK1_inactive Loss_of_ECM Loss of ECM Attachment Loss_of_ECM->DAPK1_inactive DAPK1_active DAPK1 (Active) Beclin1 Beclin-1 (p-Thr119) DAPK1_active->Beclin1 phosphorylates p53 p53 DAPK1_active->p53 activates MLC Myosin Light Chain (MLC) DAPK1_active->MLC phosphorylates CaM Ca2+/Calmodulin CaM->DAPK1_active binds & activates PP2A->DAPK1_active dephosphorylates Ser308 Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis p53->Apoptosis MembraneBlebbing Membrane Blebbing MLC->MembraneBlebbing

Caption: DAPK1 activation and downstream signaling pathways.

Experimental Workflow for this compound Assay

DAPK_Assay_Workflow prep 1. Reagent Preparation (Buffer, ATP, Peptide, DAPK1, Inhibitor) plate 2. Plate Setup Add Inhibitor/Vehicle to Wells prep->plate enzyme 3. Add DAPK1 Enzyme plate->enzyme initiate 4. Initiate Reaction Add Substrate/ATP Mix enzyme->initiate incubate_kinase 5. Kinase Incubation (e.g., 60 min at RT) initiate->incubate_kinase stop 6. Stop & Deplete ATP Add ADP-Glo™ Reagent incubate_kinase->stop incubate_stop 7. Incubation (e.g., 40 min at RT) stop->incubate_stop detect 8. Signal Generation Add Kinase Detection Reagent incubate_stop->detect incubate_detect 9. Incubation (e.g., 30 min at RT) detect->incubate_detect read 10. Read Luminescence incubate_detect->read

Caption: Experimental workflow for a DAPK kinase assay.

Troubleshooting Logic for High Background Signal

Troubleshooting_High_Background start High Background Signal Observed check_no_enzyme Run 'No Enzyme' Control start->check_no_enzyme background_high Background still high? check_no_enzyme->background_high Signal remains high background_low Background is low check_no_enzyme->background_low Signal drops to baseline check_compound Screening inhibitors? background_high->check_compound enzyme_issue Issue is related to the enzyme preparation background_low->enzyme_issue check_reagents Check for contaminated reagents (Buffer, ATP, Substrate) reagents_ok Reagents are OK check_reagents->reagents_ok No reagents_bad Contamination likely check_reagents->reagents_bad Yes solution_reagents Solution: Use fresh, high-purity reagents reagents_bad->solution_reagents compound_yes Yes check_compound->compound_yes compound_no No check_compound->compound_no run_compound_control Run 'Compound Only' Control (No Enzyme) compound_yes->run_compound_control compound_no->check_reagents run_compound_control->check_reagents Signal is low compound_interferes Compound is autofluorescent or interferes with detection run_compound_control->compound_interferes Signal is high solution_compound Solution: Subtract compound background or use alternative assay compound_interferes->solution_compound solution_enzyme Solution: Use a more purified enzyme preparation enzyme_issue->solution_enzyme

Caption: Troubleshooting decision tree for high background.

References

DAPK Assay Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Death-Associated Protein Kinase (DAPK) assays. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide clear troubleshooting guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during DAPK assays in a direct question-and-answer format.

Section 1: Issues with Assay Signal

Q1: Why am I getting no or very low signal in my DAPK assay, even with my positive control?

A1: A lack of signal is a common issue that can point to several problems with the assay components or setup. The kinase may be inactive, a critical reagent may have degraded, or the reaction conditions may be suboptimal.[1]

Troubleshooting Steps:

  • Verify Enzyme Activity: Ensure the recombinant DAPK enzyme is active. Avoid multiple freeze-thaw cycles and confirm it has been stored correctly, typically at -80°C.[1] If possible, test the enzyme stock with a known positive control substrate under ideal conditions.[1] DAPK1 activation is dependent on Ca2+/Calmodulin and dephosphorylation at Ser-308, so ensure these conditions are met in your assay buffer.[2][3]

  • Check Substrate Integrity: Confirm the concentration and integrity of the substrate. If using a peptide substrate, ensure it is fully soluble in the assay buffer.[1] For example, a common synthetic peptide substrate for DAPK has a Km of 9 µM.[4][5]

  • Confirm ATP Concentration: ATP solutions can degrade with time or improper storage. Use a fresh, high-purity ATP stock for your experiments.[1] The ATP concentration is a critical parameter and should be optimized for your specific assay format.[6]

  • Review Buffer Composition: The kinase buffer is essential for optimal enzyme activity. A typical buffer includes components like HEPES, MgCl₂, EGTA, and DTT. Verify that all components are present at the correct concentrations and pH.[1]

  • Plate Reader Settings: For fluorescence or luminescence-based assays, ensure the plate reader settings (e.g., excitation/emission wavelengths, integration time) are correctly configured for your specific assay technology (e.g., TR-FRET, ADP-Glo™).[7]

Q2: My assay shows an unusually high background signal. What are the common causes and solutions?

A2: High background can mask the true kinase activity signal, leading to a poor signal-to-noise ratio and inaccurate results.[8] This issue often arises from reagent contamination, compound interference, or suboptimal assay conditions.

Troubleshooting Steps:

  • Reagent Contamination: Buffers, ATP solutions, or even the kinase preparation itself may be contaminated with impurities that interfere with the detection method.[8]

    • Solution: Use fresh, high-purity reagents. Filter-sterilize buffers and prepare new ATP stocks. Ensure the kinase preparation is of high purity.[8]

  • Compound Interference (Inhibitor Screens): The test compound itself can interfere with the assay's detection system.

    • Autofluorescence: The compound may be fluorescent at the assay's wavelengths.[9]

    • Luciferase Inhibition: In luminescence assays like ADP-Glo™, the compound might directly inhibit the luciferase reporter enzyme.[9]

    • Solution: Run a "No Enzyme" control containing the test compound. Any signal generated in these wells points directly to compound interference.[9]

  • Suboptimal Reagent Concentrations: Using excessively high concentrations of detection reagents, ATP, or substrate can elevate the background.

    • Solution: Titrate each key reagent to find the optimal concentration that provides a robust signal window without increasing the background.[8]

  • Insufficient Washing (ELISA/Filter-Binding Assays): Inadequate washing steps can leave behind unbound antibodies or reagents, contributing to high background.[10]

    • Solution: Ensure the washing protocol is followed precisely, using the recommended wash buffer volume and number of cycles.[10]

  • Assay Plate Issues: Certain types of microplates can contribute to background signal due to inherent phosphorescence or non-specific binding.

    • Solution: Test different types of assay plates (e.g., from different manufacturers) or pre-read plates before adding reagents to establish a baseline.[1]

Section 2: Issues with Data Quality & Consistency

Q3: My results are highly variable between replicates. What can I do to improve consistency?

A3: High variability in results can undermine the reliability of your data. This issue often stems from technical execution, reagent instability, or cellular factors in cell-based assays.[5]

Troubleshooting Steps:

  • Pipetting and Mixing: Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of variability. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. Mix all reagents thoroughly but gently.

  • Reagent Stability: Repeated freeze-thaw cycles can degrade enzymes and other reagents.

    • Solution: Aliquot reagents into single-use volumes to minimize freeze-thaw cycles.[11] Prepare fresh serial dilutions of compounds for each experiment.[9]

  • Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can introduce variability.

    • Solution: Avoid using the outer wells for critical samples. Instead, fill them with buffer or media to create a humidity barrier.[2]

  • Incubation Times and Temperatures: Ensure that incubation times and temperatures are consistent across all plates and experiments.[2] Minor variations can significantly impact enzyme kinetics.[5]

  • Cell-Based Assay Factors:

    • Cell Health & Density: Use cells that are healthy and in the logarithmic growth phase. Inconsistent cell seeding density is a common cause of variability.[2]

    • Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit phenotypic drift and altered drug sensitivity.[11]

Q4: I'm performing an inhibitor screen and my IC50 curve is flat or does not reach 100% inhibition. How should I interpret this?

A4: An incomplete or flat IC50 curve suggests that the inhibitor has low potency, is not reaching its target, or is encountering solubility issues at higher concentrations.

Troubleshooting Steps:

  • Inhibitor Solubility and Integrity:

    • Solubility: Many kinase inhibitors have poor aqueous solubility. Visually inspect for compound precipitation in your assay buffer, especially at high concentrations.[2][3]

    • Integrity: Ensure the inhibitor has been stored correctly and has not degraded. If possible, verify its identity and purity.[9]

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[9] High ATP levels will make the inhibitor appear less potent.

    • Solution: For consistency and to better reflect the inhibitor's true affinity (Ki), run the assay with an ATP concentration at or near the Km value for DAPK.[1]

  • Assay Dynamic Range: If the maximum signal (0% inhibition) is not sufficiently high compared to the background (100% inhibition), the curve may appear compressed.

    • Solution: Optimize the assay to achieve a better signal-to-background ratio (ideally >10). This may involve adjusting enzyme or substrate concentrations.

  • Low Affinity Inhibitor: The compound may simply be a weak inhibitor, unable to achieve full inhibition at the concentrations tested.[3]

    • Solution: If solubility permits, extend the concentration range. It is also common practice to report the percent inhibition at a specific concentration (e.g., 10 µM) if a full IC50 curve cannot be generated.[3]

  • Use a Control Inhibitor: Include a known DAPK inhibitor with a well-established IC50 value in your experiments. This will help validate that the assay system itself is performing as expected.[9]

Quantitative Data Summary

The following tables provide key parameters and recommended concentrations for DAPK assays. These values should be used as starting points and may require optimization for your specific experimental setup.

Table 1: Recommended Reagent Concentrations & Conditions

ParameterRecommended Value/RangeNotes
DAPK Substrate (Peptide)~9 µM (Km)A synthetic peptide (KKRPQRRYSNVF) is a known DAPK substrate.[4][5]
ATP ConcentrationAt or near KmFor ATP-competitive inhibitors, this provides a more accurate measure of potency (Ki).[1]
DMSO Concentration< 1% (Biochemical Assays)High DMSO concentrations can inhibit enzyme activity.[6]
< 0.5% (Cell-Based Assays)Higher concentrations can be toxic to cells.[2]
Incubation Time30 - 60 minutesMust be within the linear range of the reaction. Perform a time-course experiment to determine.[2][12]
Incubation TemperatureRoom Temperature or 30°CMust be kept consistent across experiments.[2][6]

Table 2: Essential Controls for a DAPK Assay

Control TypePurposeExpected Outcome
Positive Control Represents 100% kinase activity.Maximum signal output.
(No Inhibitor, e.g., DMSO)
Negative Control Validates assay performance and defines 0% activity.Signal should be at or near background levels.
(Known Potent Inhibitor)
No Enzyme Control Identifies background signal from reagents or compound interference.Signal should be minimal. An increase with compound concentration indicates interference.[9]
No Substrate Control Measures kinase autophosphorylation.Signal should be significantly lower than the positive control.[9]

Experimental Protocols & Visualizations

Generic DAPK1 Kinase Assay Protocol (ADP-Glo™ Format)

This protocol provides a general framework for measuring DAPK1 activity by quantifying the amount of ADP produced.[2][3][13]

Methodology:

  • Reagent Preparation:

    • Thaw all reagents (DAPK1 enzyme, substrate, ATP, buffers, ADP-Glo™ reagents) on ice.

    • Prepare serial dilutions of your test inhibitor in the appropriate kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Kinase Reaction Setup (384-well plate):

    • Add 2 µL of DAPK1 enzyme to each well (except "No Enzyme" controls).

    • Add 1 µL of inhibitor dilution or vehicle (DMSO) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to all wells.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The reaction should be within the linear range, which should be determined empirically.[2]

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[2]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal positively correlates with the amount of ADP produced and thus with DAPK1 activity.[2]

Diagrams: Workflows and Pathways

DAPK_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection (ADP-Glo) cluster_analysis 4. Data Analysis p1 Prepare Serial Dilutions of Inhibitor r1 Add Kinase & Inhibitor to 384-well Plate p1->r1 p2 Prepare Kinase, Substrate & ATP Mix r3 Initiate Reaction with Substrate/ATP Mix p2->r3 r2 Pre-incubate r1->r2 r2->r3 r4 Incubate (e.g., 60 min) r3->r4 d1 Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) r4->d1 d2 Incubate (e.g., 40 min) d1->d2 d3 Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) d2->d3 d4 Incubate (e.g., 30 min) d3->d4 a1 Measure Luminescence (Plate Reader) d4->a1 a2 Calculate % Inhibition and Determine IC50 a1->a2 Troubleshooting_Tree start Unexpected Result? low_signal No / Low Signal start->low_signal high_bg High Background start->high_bg inconsistent Inconsistent Data start->inconsistent ls1 Check Enzyme Activity (Storage, Freeze-Thaw) low_signal->ls1 ls2 Verify Substrate & ATP Integrity low_signal->ls2 ls3 Confirm Buffer Composition & pH low_signal->ls3 ls4 Check Plate Reader Settings low_signal->ls4 hb1 Test for Compound Interference (No Enzyme Control) high_bg->hb1 hb2 Check for Reagent Contamination high_bg->hb2 hb3 Titrate Reagent Concentrations high_bg->hb3 hb4 Ensure Adequate Washing Steps high_bg->hb4 id1 Review Pipetting Technique & Calibration inconsistent->id1 id2 Aliquot Reagents (Avoid Freeze-Thaw) inconsistent->id2 id3 Avoid Plate Edge Effects inconsistent->id3 id4 Standardize Incubation Time & Temperature inconsistent->id4 DAPK_Signaling_Pathway cluster_upstream Upstream Death Stimuli cluster_downstream Downstream Cellular Processes tnf TNF-α / Fas dapk DAPK1 tnf->dapk activate ifn IFN-γ ifn->dapk activate er_stress ER Stress er_stress->dapk activate beclin1 Phosphorylates Beclin-1 dapk->beclin1 p53 Activates p53 Pathway dapk->p53 mlc Phosphorylates Myosin Light Chain (MLC) dapk->mlc autophagy Autophagy apoptosis Apoptosis beclin1->autophagy p53->apoptosis blebbing Membrane Blebbing mlc->blebbing blebbing->apoptosis

References

Validation & Comparative

Validating DAPK Substrate Peptide Assay Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a kinase assay is paramount for generating reliable and translatable data. This guide provides a comprehensive framework for validating the specificity of a Death-Associated Protein Kinase (DAPK) substrate peptide assay, comparing it with alternative approaches and providing detailed experimental protocols.

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in programmed cell death (apoptosis) and autophagy.[1] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, DAPK1 is a significant target for drug discovery. A widely used tool for measuring DAPK1 activity is the synthetic peptide substrate, commonly with the sequence KKRPQRRYSNVF, which has a reported Km of 9 μM.[2][3] While convenient, the specificity of any peptide-based kinase assay must be rigorously validated to avoid misleading results due to off-target phosphorylation by other kinases.

This guide outlines a series of experiments to thoroughly validate the specificity of a DAPK substrate peptide assay.

Comparative Analysis of DAPK Activity Assays

To ensure the chosen this compound assay is specific, its performance should be compared against assays employing a full-length, physiological protein substrate. Myosin Light Chain (MLC) and Beclin-1 are well-established DAPK1 substrates.

Assay TypePrincipleAdvantagesDisadvantages
This compound Assay Measures the phosphorylation of a short, synthetic peptide containing a DAPK consensus sequence. Typically detected via radiometric (³²P-ATP incorporation) or fluorescence-based methods.High-throughput, low cost, readily available materials.Potential for off-target phosphorylation by other kinases, may not reflect the regulation of a full-length protein substrate in a cellular context.
Full-Length Protein Substrate Assay (e.g., MLC, Beclin-1) Measures the phosphorylation of a full-length, biologically relevant protein substrate. Detection is often via western blotting with phospho-specific antibodies or radiometric methods.More physiologically relevant, provides information on how DAPK interacts with its natural substrates.Lower throughput, more complex to set up, requires purified protein substrates and specific antibodies.
ADP-Glo™ Kinase Assay A luminescent kinase assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.Universal for any kinase, non-radioactive, high-throughput compatible.Indirectly measures phosphorylation, may be susceptible to interference from compounds that affect ATP or ADP levels.

Experimental Validation of this compound Assay Specificity

A multi-pronged approach is essential to robustly validate the specificity of the this compound. The following experiments are recommended:

Kinase Specificity Profiling

The primary validation step is to assess the phosphorylation of the this compound by a panel of related and unrelated kinases.

Experimental Protocol:

  • Kinase Panel Selection:

    • DAPK Family Kinases: Include DAPK1, DAPK2 (DRP-1), and DAPK3 (ZIPk) to assess cross-reactivity within the family.

    • Other Serine/Threonine Kinases: Select a panel of kinases with known or potential overlapping substrate specificities, such as Protein Kinase A (PKA), Protein Kinase C (PKC), and other CaM Kinases.

  • Kinase Assay:

    • Perform in vitro kinase assays using the this compound (e.g., KKRPQRRYSNVF) and [γ-³²P]ATP.

    • Incubate each kinase with the peptide substrate under their respective optimal reaction conditions.

    • Separate the phosphorylated peptide from free [γ-³²P]ATP using phosphocellulose paper or other suitable methods.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the activity of each kinase to a positive control (DAPK1).

    • Present the data as a percentage of DAPK1 activity.

Expected Outcome: A highly specific this compound will be strongly phosphorylated by DAPK1 with minimal or no phosphorylation by other kinases in the panel.

Comparison with a Full-Length Protein Substrate

Directly compare the phosphorylation of the peptide substrate with a known physiological DAPK1 substrate, such as Myosin Light Chain (MLC).

Experimental Protocol:

  • Substrate Preparation:

    • Synthesize or purchase the this compound.

    • Purify recombinant full-length MLC.

  • Kinase Assay:

    • Perform parallel in vitro kinase assays with DAPK1 using either the peptide or MLC as the substrate.

    • For the peptide assay, follow the protocol described above.

    • For the MLC assay, after the kinase reaction, separate the proteins by SDS-PAGE, transfer to a membrane, and detect phosphorylated MLC using a phospho-specific antibody.

  • Kinetic Analysis (Km and Vmax):

    • Determine the Michaelis-Menten kinetics for both the peptide and MLC substrates by varying the substrate concentration while keeping the DAPK1 concentration constant.

    • Calculate the Km and Vmax for each substrate.

Expected Outcome: While the absolute kinetic parameters may differ, DAPK1 should efficiently phosphorylate both substrates. Comparing the kinetic parameters provides insight into the relative affinity and turnover rate for each.

SubstrateDAPK1 KmDAPK1 Vmax
This compound(Experimental Value)(Experimental Value)
Myosin Light Chain (MLC)(Experimental Value)(Experimental Value)
Validation with Kinase Inhibitors

Utilize known DAPK1 inhibitors and inhibitors of other kinases to confirm on-target activity.

Experimental Protocol:

  • Inhibitor Selection:

    • DAPK1-specific inhibitor: Use a well-characterized DAPK1 inhibitor.

    • Broad-spectrum kinase inhibitor: Use an inhibitor like Staurosporine.

    • Inhibitors of other kinases: Include inhibitors for kinases that showed some cross-reactivity in the specificity profiling.

  • IC50 Determination:

    • Perform DAPK1 kinase assays with the this compound in the presence of a serial dilution of each inhibitor.

    • Calculate the IC50 value for each inhibitor against DAPK1.

Expected Outcome: The DAPK1-specific inhibitor should potently inhibit the phosphorylation of the peptide substrate, while inhibitors of other kinases should have significantly higher IC50 values.

InhibitorTarget Kinase(s)IC50 against DAPK1 (Peptide Assay)
DAPK1 InhibitorDAPK1(Experimental Value)
StaurosporineBroad Spectrum(Experimental Value)
Other Kinase Inhibitor(e.g., PKA inhibitor)(Experimental Value)

DAPK Signaling Pathway and Assay Workflow

To provide context for these validation experiments, it is helpful to visualize the DAPK signaling pathway and the experimental workflow.

DAPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_dapk DAPK Activation cluster_downstream Downstream Effects IFN-gamma IFN-gamma DAPK1 DAPK1 IFN-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 TGF-beta TGF-beta TGF-beta->DAPK1 Ca2+ Ca2+ CaM CaM Ca2+->CaM Beclin1 Beclin1 DAPK1->Beclin1 Phosphorylates MLC MLC DAPK1->MLC Phosphorylates p53 p53 DAPK1->p53 Phosphorylates ZIPk ZIPk DAPK1->ZIPk Phosphorylates CaM->DAPK1 Activates Autophagy Autophagy Beclin1->Autophagy Membrane Blebbing Membrane Blebbing MLC->Membrane Blebbing Apoptosis Apoptosis p53->Apoptosis ZIPk->Apoptosis Assay_Validation_Workflow cluster_design Assay Design & Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation A Select this compound (e.g., KKRPQRRYSNVF) B Prepare Reagents: - Purified Kinases (DAPK1, Panel) - Peptide & Protein Substrates - [γ-³²P]ATP - Kinase Inhibitors A->B C Experiment 1: Kinase Specificity Profiling B->C D Experiment 2: Comparison with Full-Length Substrate B->D E Experiment 3: Validation with Kinase Inhibitors B->E F Quantify Phosphorylation (Radiometric, Western Blot) C->F D->F E->F G Calculate: - % Specificity - Km & Vmax - IC50 values F->G H Compare & Conclude on Assay Specificity G->H

References

A Head-to-Head Comparison: DAPK Substrate Peptide vs. Myelin Basic Protein for DAPK1 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Death-Associated Protein Kinase 1 (DAPK1), the choice of substrate for in vitro kinase assays is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used substrates: a specific DAPK substrate peptide and the more general substrate, myelin basic protein (MBP). This comparison is supported by a summary of available quantitative data, detailed experimental protocols, and visualizations of the DAPK1 signaling pathway and assay workflows.

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2][3][4][5] Accurate measurement of its kinase activity is essential for understanding its biological function and for the development of therapeutic inhibitors. The two primary choices for in vitro assays are synthetic peptide substrates, designed based on known DAPK1 phosphorylation sites, and generic protein substrates like myelin basic protein (MBP).

Executive Summary: Peptide vs. Protein Substrate

FeatureThis compoundMyelin Basic Protein (MBP)
Specificity High, designed for DAPK1Low, substrate for numerous kinases
Affinity (Km) Low µM range (e.g., 9 µM)[6]Higher µM range (variable)
Ease of Use High (soluble, defined concentration)Moderate (potential for batch variability)
Assay Development Simpler, lower backgroundMore complex, potential for higher background
Cost Generally higher per unit massGenerally lower per unit mass
Data Interpretation More straightforwardCan be confounded by other kinase activities

Quantitative Data Comparison

Direct side-by-side comparative studies detailing the kinetic parameters of DAPK1 with both the specific peptide substrate and MBP are limited in publicly available literature. However, by compiling data from various sources, a comparative overview can be established.

ParameterThis compound (KKRPQRRYSNVF)Myelin Basic Protein (MBP)Source
Km (Michaelis Constant) ~9 µMNot consistently reported for DAPK1[6]
Typical Concentration in Assay 10-50 µM0.1 - 1 mg/mL (~5.4 - 54 µM)[6],[7]

Note: The data presented is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

DAPK1 Kinase Assay using Synthetic Peptide Substrate (Radiometric)

This protocol is adapted from methodologies described for synthetic peptide kinase assays.[6]

Materials:

  • Recombinant active DAPK1 enzyme

  • This compound (e.g., KKRPQRRYSNVF)

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 10 mM ATP solution

  • [γ-³²P]ATP (10 µCi/µL)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Assay Buffer

    • 2.5 µL of this compound (stock solution to achieve a final concentration of 20-50 µM)

    • Recombinant DAPK1 (amount to be optimized by titration)

    • dH₂O to a volume of 20 µL

  • Initiate the reaction by adding 5 µL of ATP mix (a mixture of unlabeled ATP and [γ-³²P]ATP to achieve a final concentration of 100-200 µM).

  • Incubate the reaction at 30°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

  • Perform a final wash with acetone and let the papers dry.

  • Measure the incorporated radioactivity using a scintillation counter.

DAPK1 Kinase Assay using Myelin Basic Protein (MBP) (Non-Radiometric, Luminescence)

This protocol is a representative example based on commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[7]

Materials:

  • Recombinant active DAPK1 enzyme

  • Myelin Basic Protein (MBP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare the kinase reaction. In a 384-well plate, add the following in a 5 µL volume:

    • DAPK1 enzyme (amount to be optimized)

    • MBP (final concentration of 0.1 µg/µL)[7]

    • ATP (at a concentration near the Km for DAPK1, if known, or 10 µM as a starting point)

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP generated and thus to the kinase activity.

Signaling Pathway and Experimental Workflow Visualizations

DAPK1 Signaling Pathway

DAPK1 is a central regulator of cellular stress responses, integrating signals from various upstream stimuli to control apoptosis and autophagy. Key upstream activators include interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and loss of cell adhesion (anoikis). Downstream, DAPK1 phosphorylates a range of substrates, including Beclin-1 to induce autophagy and the myosin light chain (MLC) leading to membrane blebbing, a hallmark of apoptosis.

DAPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors & Cellular Response IFN_gamma IFN-γ DAPK1 DAPK1 IFN_gamma->DAPK1 TNF_alpha TNF-α TNF_alpha->DAPK1 Loss_of_Adhesion Loss of Adhesion (Anoikis) Loss_of_Adhesion->DAPK1 ER_Stress ER Stress ER_Stress->DAPK1 Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates MLC Myosin Light Chain (MLC) DAPK1->MLC phosphorylates p53 p53 DAPK1->p53 activates Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis (Membrane Blebbing) MLC->Apoptosis p53->Apoptosis

DAPK1 Signaling Cascade
Experimental Workflow: DAPK1 Kinase Assay

The following diagrams illustrate the generalized workflows for performing a DAPK1 kinase assay using either a synthetic peptide substrate with radiometric detection or myelin basic protein with luminescence-based detection.

Radiometric Assay Workflow (Peptide Substrate)

Radiometric_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Mix Prepare Reaction Mix: - DAPK1 Enzyme - Peptide Substrate - Kinase Buffer Initiate Initiate Reaction: Add [γ-³²P]ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Spot Spot onto P81 Paper Incubate->Spot Wash Wash Papers Spot->Wash Count Scintillation Counting Wash->Count

Radiometric DAPK1 Assay Workflow

Luminescence Assay Workflow (MBP Substrate)

Luminescence_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection1 Signal Generation cluster_detection2 Signal Measurement Mix Prepare Reaction Mix in Plate: - DAPK1 Enzyme - MBP Substrate - ATP & Buffer Incubate1 Incubate at RT Mix->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate at RT Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate at RT Add_Detection->Incubate3 Read Measure Luminescence Incubate3->Read

Luminescence DAPK1 Assay Workflow

Conclusion and Recommendations

The choice between a DAPK-specific peptide substrate and myelin basic protein depends on the specific requirements of the experiment.

  • For high-throughput screening of DAPK1 inhibitors and detailed kinetic studies, the this compound is the superior choice. Its high specificity and affinity result in a more sensitive and reproducible assay with lower background, providing clearer data for analysis.

  • Myelin basic protein may be a suitable, cost-effective option for initial, exploratory studies or when a generic kinase substrate is acceptable. However, researchers must be cautious of potential phosphorylation by contaminating kinases, which could lead to ambiguous results.

References

A Comparative Analysis of DAPK Substrate Peptide and Other Kinase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Death-Associated Protein Kinase (DAPK) substrate peptide with other well-characterized kinase substrates. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, apoptosis, and kinase inhibitor screening.

Introduction to DAPK and its Substrate

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in various cellular processes, including apoptosis (programmed cell death) and autophagy.[1] It functions as a tumor suppressor and is involved in cell death pathways initiated by various stimuli such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[1][2] Given its central role in cell death and its implications in cancer and neurodegenerative diseases, understanding its substrate specificity is of paramount importance for developing targeted therapies.

A commonly used tool for studying DAPK activity is a synthetic peptide substrate with the sequence KKRPQRRYSNVF.[3][4][5] This peptide has been optimized for in vitro kinase assays and exhibits a Michaelis constant (Km) of 9 µM, indicating a strong affinity for the DAPK enzyme.[3][5]

Performance Comparison of Kinase Substrates

The efficiency and specificity of a kinase-substrate interaction are quantified by kinetic parameters, primarily the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). A lower Km value signifies a higher affinity of the kinase for its substrate. The following table compares the DAPK substrate peptide with substrates of other well-known protein kinases from different families.

Substrate NameKinaseKinase ClassPeptide SequenceKm (µM)Catalytic Efficiency (kcat/Km)
This compound DAPK1Ser/Thr KinaseKKRPQRRYSNVF9[3][5]Not widely reported
Kemptide Protein Kinase A (PKA)Ser/Thr KinaseLRRASLG2 - 5[1][6][7]High
Optimal CDK2 Substrate CDK2/Cyclin ASer/Thr KinaseHHASPRK (Example)Motif-dependentHigh (dependent on S/T-P-X-K/R motif)[2][4][8]
Optimal Src Substrate Src Tyrosine KinaseTyrosine KinaseAEEEIYGEFEAKKKKGNot explicitly stated1.6 x 10⁵ M⁻¹min⁻¹[9]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context of DAPK and the experimental procedures for its study, the following diagrams are provided.

DAPK_Signaling_Pathway extracellular Apoptotic Stimuli (e.g., IFN-γ, TNF-α) receptor Cell Surface Receptors extracellular->receptor dapk DAPK1 receptor->dapk activates apoptosis Apoptosis dapk->apoptosis autophagy Autophagy dapk->autophagy ndrg2 NDRG2 dapk->ndrg2 phosphorylates mcm3 MCM3 dapk->mcm3 phosphorylates erk ERK erk->dapk phosphorylates & activates (Ser735)

Caption: DAPK1 signaling pathway in response to apoptotic stimuli.

Kinase_Assay_Workflow start Start prepare Prepare Reaction Mix: - Kinase - Substrate Peptide - Kinase Buffer start->prepare initiate Initiate Reaction: Add [γ-³²P]ATP prepare->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., add SDS buffer) incubate->stop separate Separate Products (SDS-PAGE or phosphocellulose paper) stop->separate quantify Quantify Phosphorylation (Autoradiography or scintillation counting) separate->quantify end End quantify->end

Caption: General workflow for an in vitro kinase assay.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase assay, which can be adapted for DAPK and other kinases.

Objective: To measure the phosphorylation of a peptide substrate by a specific kinase.

Materials:

  • Purified active kinase (e.g., DAPK1)

  • Synthetic peptide substrate (e.g., this compound)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Adenosine triphosphate (ATP)

  • [γ-³²P]ATP (radiolabeled)

  • Stopping solution (e.g., 4x Laemmli sample buffer)

  • Phosphocellulose paper or SDS-PAGE equipment

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the kinase reaction buffer, a specific concentration of the peptide substrate, and the purified kinase enzyme. It is recommended to prepare a master mix if running multiple reactions.

  • Pre-incubation: Incubate the reaction mixture for 5 minutes at 30°C to allow the components to equilibrate.

  • Initiation of Reaction: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and a tracer amount of [γ-³²P]ATP. The final concentration of ATP should be optimized for the specific kinase, often at or above its Km for ATP.

  • Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Termination of Reaction: Stop the reaction by adding the stopping solution. For SDS-PAGE analysis, heat the samples at 95°C for 5 minutes.[10]

  • Separation of Products:

    • Phosphocellulose Paper: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the components by electrophoresis. After electrophoresis, the gel can be stained with Coomassie blue to visualize proteins and then dried.[10]

  • Quantification:

    • Phosphocellulose Paper: The amount of incorporated ³²P on the paper is quantified using a liquid scintillation counter.

    • SDS-PAGE: The radioactivity in the peptide band on the dried gel is visualized and quantified using a phosphorimager.[11]

Data Analysis: To determine the kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of the peptide substrate while keeping the kinase and ATP concentrations constant.[12] The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.[12]

References

A Comparative Guide to Substrates for Measuring Death-Associated Protein Kinase (DAPK) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Death-Associated Protein Kinase (DAPK) activity is crucial for understanding its role in apoptosis, autophagy, and tumorigenesis. While a standard synthetic peptide substrate is widely used, a variety of natural protein substrates offer physiological relevance. This guide provides a comparative overview of alternatives to the conventional DAPK substrate peptide, supported by available experimental data and detailed protocols to aid in experimental design.

Executive Summary

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in cell death and tumor suppression. The most commonly used method to assay its activity involves a synthetic peptide substrate. However, numerous physiological substrates of DAPK have been identified, which can provide more biologically relevant insights. This guide compares the standard synthetic peptide with key natural protein substrates, presenting available kinetic data, phosphorylation sites, and detailed experimental protocols for their use in DAPK activity assays. Understanding the characteristics of these different substrates will enable researchers to select the most appropriate tool for their specific research questions.

Comparison of DAPK Substrates

The selection of a substrate for a DAPK kinase assay can significantly influence the experimental outcome and its physiological interpretation. Below is a comparison of the standard synthetic peptide and notable natural protein substrates.

SubstrateSequence/Phosphorylation SiteKmVmaxNotes
This compound KKRPQRRYSNVF9 µM[1][2]Not widely reportedStandard, commercially available synthetic peptide for in vitro kinase assays.
Myosin Light Chain (MLC) Ser19Data not availableData not availableOne of the first identified physiological substrates; its phosphorylation is linked to membrane blebbing during apoptosis.
Beclin-1 Thr119Data not availableData not availablePhosphorylation promotes the dissociation of Beclin-1 from Bcl-XL, inducing autophagy.
ZIP kinase (DAPK3) Multiple sites in the C-terminal domainData not availableData not availableDAPK phosphorylates and activates ZIP kinase, creating a kinase cascade to amplify cell death signals.
p53 Ser23 (mouse), Ser20 (human)Data not availableData not availableDAPK can directly phosphorylate p53, enhancing its pro-apoptotic functions.

Signaling Pathways Involving DAPK and its Substrates

DAPK is a central player in multiple signaling pathways that regulate critical cellular processes like apoptosis and autophagy. Understanding these pathways is essential for contextualizing the results of DAPK activity assays.

DAPK_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Regulation Death Receptors Death Receptors DAPK DAPK Death Receptors->DAPK Activates MLC MLC DAPK->MLC Phosphorylates (Ser19) p53 p53 DAPK->p53 Phosphorylates (Ser20/23) ZIPk ZIPk DAPK->ZIPk Phosphorylates Membrane Blebbing Membrane Blebbing MLC->Membrane Blebbing Apoptotic Gene Expression Apoptotic Gene Expression p53->Apoptotic Gene Expression Amplified Death Signal Amplified Death Signal ZIPk->Amplified Death Signal Cellular Stress Cellular Stress DAPK_auto DAPK Cellular Stress->DAPK_auto Activates Beclin-1 Beclin-1 DAPK_auto->Beclin-1 Phosphorylates (Thr119) Bcl-XL Bcl-XL Beclin-1->Bcl-XL Binding Autophagy Induction Autophagy Induction Beclin-1->Autophagy Induction Dissociates from Bcl-XL

Figure 1: DAPK signaling in apoptosis and autophagy.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for performing DAPK activity assays using both the standard synthetic peptide and a representative natural substrate, Myosin Light Chain (MLC).

General Experimental Workflow for a DAPK Kinase Assay

A typical workflow for measuring DAPK activity involves several key steps, from preparation of reagents to data analysis.

DAPK_Assay_Workflow Start Start Prepare Kinase Buffer Prepare Kinase Buffer Start->Prepare Kinase Buffer Prepare DAPK Enzyme Prepare DAPK Enzyme Prepare Kinase Buffer->Prepare DAPK Enzyme Prepare Substrate (Peptide or Protein) Prepare Substrate (Peptide or Protein) Prepare DAPK Enzyme->Prepare Substrate (Peptide or Protein) Prepare ATP Solution (with [γ-32P]ATP or for detection kit) Prepare ATP Solution (with [γ-32P]ATP or for detection kit) Prepare Substrate (Peptide or Protein)->Prepare ATP Solution (with [γ-32P]ATP or for detection kit) Set up Kinase Reaction Set up Kinase Reaction Prepare ATP Solution (with [γ-32P]ATP or for detection kit)->Set up Kinase Reaction Incubate at 30°C Incubate at 30°C Set up Kinase Reaction->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Detect Phosphorylation Detect Phosphorylation Stop Reaction->Detect Phosphorylation Data Analysis Data Analysis Detect Phosphorylation->Data Analysis End End Data Analysis->End

Figure 2: General workflow for a DAPK kinase assay.
Protocol 1: DAPK Activity Assay using Synthetic Substrate Peptide

This protocol describes a radioactive filter-binding assay using the standard this compound.

Materials:

  • Recombinant active DAPK

  • This compound (KKRPQRRYSNVF)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 10 µM ATP)

  • [γ-³²P]ATP (10 µCi/µl)

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mix by combining kinase assay buffer, this compound (final concentration ~10-100 µM), and recombinant DAPK enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and let the papers air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of DAPK (e.g., in pmol/min/µg).

Protocol 2: DAPK Activity Assay using Myosin Light Chain (MLC) as a Substrate

This protocol outlines an in vitro kinase assay using purified MLC as a substrate, with detection by autoradiography.

Materials:

  • Recombinant active DAPK

  • Purified Myosin Light Chain (from a commercial source or purified from tissue)

  • Kinase Assay Buffer (as above)

  • [γ-³²P]ATP (10 µCi/µl)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or X-ray film

Procedure:

  • Set up the kinase reaction by combining kinase assay buffer, purified MLC (final concentration to be optimized, e.g., 1-10 µM), and recombinant DAPK enzyme.

  • Start the reaction by adding [γ-³²P]ATP.

  • Incubate at 30°C for 20-30 minutes.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated MLC.

  • Quantify the band intensity to determine the relative DAPK activity.

Conclusion

While the standard this compound provides a convenient and reproducible method for assessing DAPK activity, the use of natural substrates such as Myosin Light Chain, Beclin-1, ZIP kinase, and p53 can offer more physiologically relevant data. The choice of substrate should be guided by the specific research question. For high-throughput screening of DAPK inhibitors, the synthetic peptide is often preferred due to its ease of use and availability in kit formats. However, for studies aiming to understand the regulation and downstream effects of DAPK in specific cellular pathways, employing a relevant natural substrate is more appropriate. The lack of comprehensive kinetic data for many natural substrates highlights an area for future research that would greatly benefit the field. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their experimental designs.

References

Cross-Validation of DAPK Substrate Peptide Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in multiple cellular processes, including apoptosis, autophagy, and tumor suppression. Identifying and validating DAPK substrates is crucial for understanding its signaling pathways and for the development of novel therapeutics. This guide provides a comparative overview of common DAPK substrate peptide assays and essential cross-validation methodologies, supported by experimental data and detailed protocols.

Comparison of DAPK Substrate Identification and Validation Methods

The identification of bona fide DAPK substrates requires a multi-faceted approach, often beginning with an initial screen followed by rigorous validation using orthogonal methods. The choice of assay depends on the experimental goals, available resources, and the desired level of confidence in the kinase-substrate relationship.

Method Principle Advantages Limitations Typical Application
In Vitro Kinase Assay with Synthetic Peptide Measures the transfer of a phosphate group from ATP to a synthetic peptide substrate containing a consensus DAPK phosphorylation motif.- High-throughput compatible- Quantitative- Allows for kinetic analysis- May not reflect in vivo phosphorylation status- Peptides may not adopt native conformation- High potential for false positives- Initial screening of potential substrates- High-throughput screening of DAPK inhibitors
In Vitro Kinase Assay with Recombinant Protein Uses a full-length purified recombinant protein as a substrate for in vitro phosphorylation by DAPK.- Substrate is in a more native conformation- Can identify specific phosphorylation sites via mass spectrometry- Lower throughput than peptide assays- Requires purification of both kinase and substrate- Validation of hits from peptide screens- Mapping of phosphorylation sites
Phosphoproteomics (Mass Spectrometry-based) Global identification and quantification of phosphorylation events in cell lysates following DAPK activation or inhibition.- Unbiased, global view of DAPK-dependent phosphorylation- Identifies endogenous substrates in their native cellular context- Technically demanding- May not distinguish between direct and indirect substrates- Requires sophisticated instrumentation and bioinformatics- Discovery of novel DAPK substrates- Systems-level analysis of DAPK signaling
In-Cell Western Blotting with Phospho-specific Antibodies Utilizes antibodies that specifically recognize the phosphorylated form of a putative DAPK substrate.- Provides in vivo evidence of phosphorylation- Relatively high throughput- Can be used to study signaling dynamics- Dependent on the availability of high-quality phospho-specific antibodies- Does not prove direct phosphorylation by DAPK- Validation of DAPK substrates in a cellular context- Studying the effect of DAPK modulators on substrate phosphorylation
siRNA/shRNA-mediated Knockdown Downregulation of DAPK expression to observe the effect on the phosphorylation of a putative substrate.- Establishes the necessity of DAPK for substrate phosphorylation in vivo- Potential for off-target effects- Incomplete knockdown can lead to ambiguous results- In vivo validation of DAPK-substrate relationship

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with DAPK activity and substrate phosphorylation.

Parameter Value Substrate/Conditions Reference
Specific Activity of DAPK ~0.053 pmol/min/ngMyosin II Regulatory Light Chain (RLC)[1]
Km for this compound 9 µMSynthetic peptide substrate[2]
In Vivo RLC Phosphorylation 0.46 to 0.72 mol of Pi/mol of RLCIncrease upon TNF stimulation in MDCK cells[1]
IC50 of Staurosporine (DAPK1 inhibitor) Varies with ATP concentrationDetermined using ADP-Glo™ Kinase Assay[3]
BI2536 Inhibition of DAPK Effective in vitroGST-MLC as substrate[4]

Experimental Protocols

In Vitro DAPK Kinase Assay

This protocol is adapted from standard kinase assay procedures and can be used with either peptide or protein substrates.

Materials:

  • Active DAPK1 enzyme

  • DAPK substrate (e.g., synthetic peptide or recombinant Myosin Light Chain)

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP or "cold" ATP

  • ATP solution (10 mM)

  • P81 phosphocellulose paper (for radioactive assay) or reagents for Western blotting/luminescence assay.

Procedure:

  • Prepare the kinase reaction mixture in the following order:

    • Kinase Assay Buffer

    • Substrate (final concentration typically 10-100 µM for peptides, 1-5 µg for proteins)

    • Active DAPK1 enzyme (final concentration 5-20 ng)

    • ATP (final concentration 10-100 µM, including [γ-³²P]ATP if using radioactive detection)

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction. For radioactive assays, spot the reaction mixture onto P81 paper and wash extensively with 0.75% phosphoric acid. For non-radioactive assays, add EDTA to a final concentration of 50 mM or proceed with the detection reagent (e.g., ADP-Glo™).

  • Quantify the phosphorylation by scintillation counting, Western blotting with a phospho-specific antibody, or measuring luminescence.

Cross-Validation by shRNA Knockdown and Western Blotting

This protocol describes the validation of a putative DAPK substrate in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line)

  • Lentiviral particles containing shRNA targeting DAPK1 and a non-targeting control

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-DAPK1, anti-phospho-substrate, anti-total-substrate, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Transduce HeLa cells with lentiviral particles for DAPK1 knockdown or control.

  • After 48-72 hours, treat cells with a known DAPK activator (e.g., TNF-α) if necessary.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against DAPK1 (to confirm knockdown), the phosphorylated substrate, the total substrate, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using chemiluminescence. A significant reduction in the phospho-substrate signal in DAPK1-knockdown cells compared to the control validates it as a downstream target.[2]

Mandatory Visualizations

DAPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes TNFa TNF-α DAPK DAPK TNFa->DAPK IFNg IFN-γ IFNg->DAPK FasL FasL FasL->DAPK TGFb TGF-β TGFb->DAPK CaM Ca²⁺/Calmodulin CaM->DAPK Activates Beclin1 Beclin-1 DAPK->Beclin1 Phosphorylates MLC Myosin Light Chain (MLC) DAPK->MLC Phosphorylates p53 p53 DAPK->p53 Activates ERK ERK DAPK->ERK Reciprocal Regulation ZIPk ZIP kinase DAPK->ZIPk Phosphorylates Autophagy Autophagy Beclin1->Autophagy MembraneBlebbing Membrane Blebbing MLC->MembraneBlebbing Apoptosis Apoptosis p53->Apoptosis ZIPk->Apoptosis

Caption: Simplified DAPK signaling pathway showing upstream activators and downstream effectors.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Primary Validation cluster_invivo In Vivo Cross-Validation PeptideAssay In Vitro Peptide Kinase Assay RecombinantAssay In Vitro Recombinant Protein Assay PeptideAssay->RecombinantAssay Validate Hits Proteomics Phosphoproteomics Screen MS_Validation Mass Spectrometry Site Identification Proteomics->MS_Validation Confirm Sites PhosphoAntibody Phospho-specific Antibody Western Blot RecombinantAssay->PhosphoAntibody Confirm in Cells MS_Validation->PhosphoAntibody Confirm in Cells siRNA siRNA/shRNA Knockdown PhosphoAntibody->siRNA Confirm DAPK Dependence

Caption: A logical workflow for the identification and cross-validation of DAPK substrates.

References

Validating DAPK Substrate Peptide Assays with Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of kinase inhibitors for the validation of Death-Associated Protein Kinase (DAPK) substrate peptide assays. This document outlines experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate research tools.

Death-Associated Protein Kinase (DAPK) is a family of serine/threonine kinases that play a crucial role in apoptosis (programmed cell death), autophagy, and tumor suppression.[1][2] Dysregulation of DAPK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for drug discovery.[3][4] Accurate and reliable assays are essential for screening and characterizing DAPK inhibitors. This guide focuses on the use of small molecule kinase inhibitors to validate DAPK substrate peptide assays, ensuring the accuracy and specificity of these screening platforms.

Comparative Analysis of DAPK Kinase Inhibitors

The validation of a this compound assay relies on the use of well-characterized inhibitors to demonstrate that the measured kinase activity is indeed from DAPK and can be specifically attenuated. The following table summarizes the inhibitory potency of several commercially available DAPK inhibitors. It is important to note that the IC50 values presented are compiled from various sources and may have been determined under different experimental conditions. Therefore, these values should be considered as a reference point for comparison.

InhibitorTarget(s)IC50 / Kd / KiVendor/Source
TC-DAPK 6 DAPK1, DAPK3IC50: 69 nM (DAPK1), 225 nM (DAPK3)MedchemExpress, TargetMol[5][6]
HS38 DAPK1, DAPK3 (ZIPK), PIM3Kd: 300 nM (DAPK1), 280 nM (DAPK3)MedchemExpress, TargetMol[5][6]
DAPK1-IN-1 DAPK1Kd: 0.63 µMMedchemExpress
DRAK2-IN-1 DRAK2, DRAK1IC50: 3 nM (DRAK2), 51 nM (DRAK1)MedchemExpress, TargetMol[3][5]
HS56 DAPK3, Pim-1, Pim-3Ki: 0.26 µM (DAPK3), 2.94 µM (Pim-1), 0.208 µM (Pim-3)TargetMol[5]
HS148 DAPK3Ki: 119 nMMedchemExpress, TargetMol[5][6]
Compound 4q DAPK1IC50: 1.09 µMHashem et al. (2022)[7][8]
Staurosporine Broad Spectrum Kinase Inhibitor-Promega[1]

Experimental Protocols

The validation of a this compound assay using kinase inhibitors typically involves determining the IC50 value of a reference inhibitor. Below are generalized protocols for conducting such an assay using commercially available kits.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • DAPK1 Kinase Enzyme System (Promega, Cat. No. V4096)

  • This compound (e.g., KKRPQRRYSNVF)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Kinase Inhibitor of choice

  • 384-well white assay plates

Procedure:

  • Reagent Preparation: Prepare Kinase Reaction Buffer, ATP, and this compound solution. Dilute the DAPK1 enzyme to the desired concentration. Prepare a serial dilution of the kinase inhibitor.

  • Kinase Reaction:

    • Add 1 µL of inhibitor or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.

    • Add 2 µL of DAPK1 enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Adapta™ Universal Kinase Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant DAPK1 enzyme

  • This compound (e.g., ZIPtide)

  • Adapta™ Universal Kinase Assay Kit

  • Kinase Inhibitor of choice

  • 384-well black assay plates

Procedure:

  • Reagent Preparation: Prepare Kinase Buffer, ATP, and substrate solution. Prepare a serial dilution of the kinase inhibitor.

  • Kinase Reaction:

    • Add 2.5 µL of the inhibitor solution (in 4% DMSO) to the assay wells.

    • Add 2.5 µL of the DAPK1 enzyme solution.

    • Add 5 µL of the substrate and ATP mixture to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of the Adapta™ Eu-anti-ADP Antibody and Alexa Fluor® 647 ADP Tracer mixture.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Visualizing Workflows and Pathways

To better understand the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.

G DAPK Signaling Pathway cluster_upstream Upstream Signals cluster_dapk DAPK Activation cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Interferon-gamma Interferon-gamma DAPK1 DAPK1 Interferon-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 Fas Ligand Fas Ligand Fas Ligand->DAPK1 p53 p53 DAPK1->p53 phosphorylates Beclin_1 Beclin_1 DAPK1->Beclin_1 phosphorylates Myosin Light Chain Myosin Light Chain DAPK1->Myosin Light Chain phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin_1->Autophagy Membrane Blebbing Membrane Blebbing Myosin Light Chain->Membrane Blebbing

Caption: DAPK1 signaling pathway illustrating upstream activators and downstream targets.

G Workflow for DAPK Assay Validation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Assay Reagents Prepare Assay Reagents Dispense Inhibitor Dispense Inhibitor Prepare Assay Reagents->Dispense Inhibitor Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions->Dispense Inhibitor Add DAPK Enzyme Add DAPK Enzyme Dispense Inhibitor->Add DAPK Enzyme Initiate Reaction with Substrate/ATP Initiate Reaction with Substrate/ATP Add DAPK Enzyme->Initiate Reaction with Substrate/ATP Incubate Incubate Initiate Reaction with Substrate/ATP->Incubate Add Detection Reagents Add Detection Reagents Incubate->Add Detection Reagents Read Plate Read Plate Add Detection Reagents->Read Plate Plot Dose-Response Curve Plot Dose-Response Curve Read Plate->Plot Dose-Response Curve Calculate IC50 Calculate IC50 Plot Dose-Response Curve->Calculate IC50

Caption: Experimental workflow for validating a this compound assay.

By utilizing the information and protocols in this guide, researchers can effectively validate their this compound assays, leading to more reliable and reproducible data in the pursuit of novel therapeutics targeting DAPK-related diseases.

References

A Comparative Guide: Synthetic DAPK Peptides Versus Protein Substrates in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic Death-Associated Protein Kinase (DAPK) peptides and its natural protein substrates. This document is intended to aid researchers in selecting the appropriate substrate for their experimental needs by presenting key performance data, detailed experimental protocols, and illustrating relevant biological pathways.

Introduction to DAPK and its Substrates

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cell signaling pathways, including apoptosis (programmed cell death) and autophagy.[1][2][3] Its activity and substrate phosphorylation are implicated in various diseases, making it a significant target in drug development. DAPK phosphorylates a range of protein substrates to execute its cellular functions. Understanding the kinetics of these phosphorylation events is critical for elucidating DAPK's biological roles and for the development of therapeutic inhibitors.

This guide focuses on comparing a commonly used synthetic DAPK peptide substrate to three key physiological protein substrates:

  • Myosin Light Chain (MLC): A component of the cytoskeleton, its phosphorylation by DAPK is involved in membrane blebbing during apoptosis.

  • Beclin-1: A key protein in the initiation of autophagy. DAPK-mediated phosphorylation of Beclin-1 promotes its pro-autophagic activity.[2][3]

  • p53: A tumor suppressor protein, p53 can be directly phosphorylated by DAPK, influencing its activity in promoting apoptosis.[1]

Data Presentation: A Comparative Look at Kinetic Parameters

The efficiency of a kinase reaction can be quantified by its kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic efficiency (kcat/Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate.

The following table summarizes the available kinetic data for the phosphorylation of a synthetic DAPK peptide and a known protein substrate, the 40S ribosomal protein S6. It is important to note that direct comparative kinetic data for all major DAPK substrates under identical experimental conditions is limited in the current literature. The data presented here is compiled from different studies and should be interpreted with this consideration.

SubstrateSequence/DescriptionKm (µM)Vmaxkcatkcat/KmSource
Synthetic DAPK PeptideKKRPQRRYSNVF9Not ReportedNot ReportedNot Reported--INVALID-LINK--
40S Ribosomal Protein S6Protein Substrate9Not ReportedNot ReportedNot Reported--INVALID-LINK--

Note: While specific Vmax and kcat values are not consistently reported across studies for a direct comparison, the identical Km values for the synthetic peptide and ribosomal protein S6 suggest that the synthetic peptide is a highly effective substrate mimic in terms of binding affinity to DAPK's active site. Further research is needed to establish a complete kinetic profile for all DAPK substrates under standardized assay conditions.

Experimental Protocols

This section provides detailed methodologies for two common types of in vitro kinase assays that can be adapted for comparing DAPK activity with synthetic peptides and protein substrates.

Radiometric Kinase Assay using [γ-32P]ATP

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from ATP into the substrate.

Materials:

  • Purified, active DAPK enzyme

  • DAPK substrate (synthetic peptide or purified protein)

  • [γ-32P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 1 µg/µl Calmodulin)

  • 100 mM unlabeled ATP stock solution

  • Stopping solution (75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, DAPK enzyme (e.g., 10-50 ng per reaction), and the desired concentration of the substrate.

  • Prepare the ATP Mix: Prepare a working solution of ATP by mixing unlabeled ATP and [γ-32P]ATP to achieve the desired final concentration and specific activity.

  • Initiate the Reaction: Start the kinase reaction by adding the ATP mix to the reaction mix. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range of phosphorylation.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: After a final wash with ethanol and air-drying, place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate incorporated into the substrate based on the specific activity of the ATP and the counts per minute (CPM) obtained.

Fluorescence-Based Kinase Assay (e.g., ADP-Glo™)

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Purified, active DAPK enzyme

  • DAPK substrate (synthetic peptide or purified protein)

  • Kinase reaction buffer (as described above)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP quantification kit

  • White, opaque 96- or 384-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Set up the Kinase Reaction: In a well of a multi-well plate, add the kinase reaction buffer, DAPK enzyme, and the substrate.

  • Initiate the Reaction: Add ATP to each well to start the reaction. The final volume is typically 5-25 µL.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Terminate the Kinase Reaction and Deplete Remaining ATP: Add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which convert the newly generated ADP back to ATP, and then the new ATP is used to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A standard curve with known ADP concentrations can be used for absolute quantification.

Mandatory Visualization

DAPK Signaling Pathway

The following diagram illustrates the central role of DAPK in apoptosis and autophagy, highlighting its upstream activators and key downstream substrates.

DAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects cluster_apoptosis Apoptosis cluster_autophagy Autophagy IFN-gamma IFN-gamma TNF-alpha TNF-alpha DAPK DAPK TNF-alpha->DAPK TGF-beta TGF-beta TGF-beta->DAPK Ca2+/CaM Ca2+/CaM Ca2+/CaM->DAPK Activates p53 p53 DAPK->p53 Phosphorylates MLC MLC DAPK->MLC Phosphorylates Beclin-1 Beclin-1 DAPK->Beclin-1 Phosphorylates (Thr119) Apoptosis Apoptosis p53->Apoptosis Membrane Blebbing Membrane Blebbing MLC->Membrane Blebbing Autophagy Autophagy Beclin-1->Autophagy

Caption: DAPK signaling in apoptosis and autophagy.

Experimental Workflow for Kinase Assay

This diagram outlines the general workflow for performing an in vitro kinase assay to measure DAPK activity.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prepare Reagents Prepare Kinase Buffer, Enzyme, Substrate, and ATP Initiate Reaction Combine reagents and initiate with ATP Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Terminate reaction Incubate->Stop Reaction Measure Signal Quantify substrate phosphorylation Stop Reaction->Measure Signal Calculate Activity Determine kinase activity (e.g., CPM or RLU) Measure Signal->Calculate Activity Kinetic Analysis Calculate Km, Vmax, kcat Calculate Activity->Kinetic Analysis

Caption: General workflow for an in vitro kinase assay.

Conclusion

Both synthetic DAPK peptides and full-length protein substrates are valuable tools for studying DAPK activity. Synthetic peptides offer convenience, high purity, and a simplified system for high-throughput screening of inhibitors. The available data suggests that the commonly used synthetic DAPK peptide effectively mimics the binding affinity of at least one physiological substrate. However, protein substrates are essential for studying the influence of tertiary and quaternary protein structure on kinase activity and for validating physiological relevance. The choice of substrate will ultimately depend on the specific research question and experimental design. This guide provides the foundational information to make an informed decision and to design robust and reliable DAPK kinase assays.

References

A Researcher's Guide: Evaluating the Use of DAPK Substrate Peptides in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a critical comparison of synthetic DAPK substrate peptides with alternative methods for assessing Death-Associated Protein Kinase (DAPK) activity. By presenting supporting data, detailed protocols, and clear visualizations, we aim to equip researchers with the knowledge to select the most appropriate assay for their scientific questions.

Introduction to DAPK and Substrate Peptides

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play pivotal roles in apoptosis, autophagy, and tumor suppression.[][2] The DAPK family includes DAPK1, DAPK2 (DRP-1), and DAPK3 (ZIPK), which share significant homology within their kinase domains and can phosphorylate common substrates.[2][3][4]

To study the enzymatic activity of kinases like DAPK, researchers frequently employ short, synthetic peptide substrates. These peptides are designed to contain the optimal phosphorylation consensus sequence for the kinase, offering a convenient and straightforward tool for in vitro assays.[5][6] They are relatively inexpensive, easy to synthesize and modify, and compatible with high-throughput screening (HTS) formats.[5][7] A commonly used synthetic peptide for DAPK has a Michaelis constant (Km) of approximately 9 μM, indicating a relatively high affinity.[8][9][10] However, the simplicity of these peptides is also the source of their primary limitations.

Core Limitations of Synthetic DAPK Substrate Peptides

While useful, synthetic peptides represent an artificial system that can produce data that does not accurately reflect the complex biological context within a cell.[11]

  • Lack of Physiological Context: Peptides are minimalist substrates, lacking the complex three-dimensional structure of their full-length protein counterparts. This simplification strips away crucial context, such as allosteric regulatory sites and docking domains for interacting proteins, which can significantly influence kinase activity and substrate recognition in vivo.[11][12]

  • Potential for Lower Specificity: In vitro assays using purified kinases at high concentrations can lead to lower specificity than what occurs physiologically.[11] While designed for DAPK, a short peptide sequence may be promiscuously phosphorylated by other kinases, particularly in complex biological mixtures like cell lysates.[7][13] This can result in misleading data, especially when screening for specific inhibitors.

  • Altered Enzyme Kinetics: The kinetic parameters (Km and Vmax) measured with a peptide substrate may not be representative of the interaction with the full-length native protein.[14] This discrepancy can affect the interpretation of inhibitor potency and the physiological efficiency of the kinase.

  • Assay-Dependent Artifacts: Many modern kinase assays require peptides to be labeled with fluorophores, biotin, or other tags for detection.[5][15] These modifications can sterically hinder the kinase-substrate interaction, potentially altering the measured activity and leading to artifacts.

  • Inability to Study Complex Regulation: DAPK activity is tightly regulated by mechanisms such as autophosphorylation and interactions with CaM and other proteins.[12][16] A simple peptide assay cannot capture these crucial layers of regulation, as it only presents the isolated phosphorylation site.

Comparative Analysis of Alternative Substrates

To overcome the limitations of synthetic peptides, researchers can employ several alternative substrates and methods, each with distinct advantages and disadvantages.

Method Substrate Type Advantages Disadvantages Typical Km Value
Peptide-Based Assay Synthetic Peptide (e.g., KKRKQSRRSTQGVTL for DAPK3)[17]High-throughput compatible, relatively low cost, easy to synthesize and modify.[5]Lacks physiological context, potential for off-target phosphorylation, cannot study complex regulation.[7][11]~9 μM for DAPK1[8][9]
Full-Length Protein Assay Native Protein (e.g., Myosin II RLC, Ribosomal Protein S6)[16][18]Physiologically relevant, includes all regulatory domains, allows for study of protein-protein interactions.Difficult and costly to produce and purify, lower throughput, may require more complex detection methods.[5]~9 μM for 40S ribosomal subunit (containing S6)[18]
Generic Substrate Assay Non-specific Protein (e.g., Myelin Basic Protein (MBP), Casein)[19]Readily available, inexpensive, useful for detecting general kinase activity.[13][20]Highly non-specific, not suitable for studying DAPK-specific activity or selective inhibitors.Not applicable (used for general activity)
Cell-Based Assay Endogenous ProteinHighest physiological relevance, measures activity in a native cellular environment.Low throughput, difficult to distinguish direct vs. indirect effects, complex data analysis.[11][21]Not applicable (measures downstream effects)

Visualization of Pathways and Workflows

DAPK_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_dapk DAPK Activation cluster_effects Cellular Outcomes Stimuli Interferon-γ TNF-α Fas Ligand CaM Ca²⁺/Calmodulin Stimuli->CaM Triggers Ca²⁺ influx DAPK DAPK Autophagy Autophagy DAPK->Autophagy Myosin Myosin Light Chain (Substrate) DAPK->Myosin Phosphorylates CaM->DAPK Activates Blebbing Membrane Blebbing Apoptosis Apoptosis Blebbing->Apoptosis Myosin->Blebbing

Experimental_Workflow cluster_setup Assay Setup cluster_peptide Peptide Substrate Arm cluster_protein Full-Length Substrate Arm cluster_analysis Data Analysis start Prepare Kinase Reaction Mix (DAPK, Buffer, ATP) peptide Add DAPK Substrate Peptide start->peptide protein Add Full-Length Protein Substrate (e.g., Myosin RLC) start->protein incubate_p Incubate peptide->incubate_p detect_p Detect Phosphorylation (e.g., ADP-Glo) incubate_p->detect_p compare Compare Kinetic Parameters & Inhibitor IC50 Values detect_p->compare incubate_f Incubate protein->incubate_f detect_f Detect Phosphorylation (e.g., Phos-tag / Western) incubate_f->detect_f detect_f->compare

Experimental Protocols

Protocol 1: In Vitro DAPK1 Kinase Assay Using a Synthetic Peptide Substrate

This protocol is adapted from a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[22]

Materials:

  • Recombinant active DAPK1 enzyme

  • DAPK Substrate Peptide (e.g., from APExBIO, Cat. No. A4469)[8]

  • DAPK1 Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT

  • Ca²⁺/Calmodulin solution (0.03µg/µl Calmodulin, 0.5mM CaCl₂)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Methodology:

  • Reagent Preparation: Dilute the DAPK1 enzyme, substrate peptide, and ATP to desired concentrations in the Kinase Buffer. The final reaction should include the Ca²⁺/Calmodulin solution for DAPK1 activation.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • 1 µl of inhibitor compound or DMSO vehicle (for control).

    • 2 µl of DAPK1 enzyme solution (e.g., 1.5 ng/µl final concentration).

    • 2 µl of a 2.5x mixture of substrate peptide and ATP (e.g., to achieve final concentrations of 25 µM peptide and 5 µM ATP).

  • Kinase Reaction: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection (Part 1): Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Part 2): Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to DAPK1 activity.

Protocol 2: In Vitro DAPK Kinase Assay Using Full-Length Myosin II Regulatory Light Chain (RLC)

This protocol is based on detecting the phosphorylation of a full-length protein substrate using phospho-specific antibodies.[16]

Materials:

  • Recombinant active DAPK enzyme

  • Purified Myosin II Regulatory Light Chain (RLC) protein

  • Kinase reaction buffer (as in Protocol 1)

  • ATP solution

  • SDS-PAGE loading buffer

  • PVDF membrane

  • Primary antibody: Anti-phospho-RLC (Ser19)

  • Primary antibody: Anti-total-RLC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Kinase Reaction Setup: In a microcentrifuge tube, combine:

    • Recombinant DAPK enzyme.

    • Purified RLC substrate.

    • Kinase reaction buffer with Ca²⁺/Calmodulin solution.

  • Initiate Reaction: Add ATP to a final concentration of 100-200 µM to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-RLC (Ser19) antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity corresponding to phosphorylated RLC. To normalize for loading, the membrane can be stripped and re-probed with an antibody against total RLC.

Conclusion and Recommendations

The use of DAPK substrate peptides offers a rapid, convenient, and high-throughput compatible method for measuring kinase activity. However, researchers must be acutely aware of their inherent limitations. Data generated from peptide assays, particularly regarding inhibitor specificity and potency, should be interpreted with caution.

For a more physiologically relevant understanding of DAPK function, regulation, and its role in disease, it is highly recommended to validate key findings using full-length protein substrates or cell-based assays. Combining the high-throughput nature of peptide screens for initial discovery with the biological relevance of full-length protein or cellular assays for validation provides a robust and comprehensive approach to studying DAPK signaling.

References

DAPK Substrate Peptide Specificity: A Comparative Analysis Against Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific targets of a protein kinase is paramount for elucidating its role in cellular signaling and for the development of targeted therapeutics. This guide provides an objective comparison of the substrate peptide specificity of Death-Associated Protein Kinase (DAPK) against other key serine/threonine kinases: cAMP-dependent Protein Kinase (PKA), Calcium/Calmodulin-dependent Protein Kinase (CaMK), and Rho-associated Protein Kinase (ROCK).

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin (CaM)-regulated serine/threonine kinase that plays a crucial role in programmed cell death (apoptosis) and autophagy.[1] Its substrate specificity is a key determinant of its biological function. This guide delves into the specifics of a known DAPK substrate peptide and presents a comparative, albeit indirect, analysis of its potential phosphorylation by other kinases based on their known substrate motifs.

Quantitative Comparison of Kinase Substrate Specificity

KinaseSubstrate Peptide SequencePhosphorylation SiteKm (µM)Consensus Phosphorylation Motif
DAPK KKRPQRRYSNVFS (Serine)9Basic residues (R/K) at P-2 and/or P-3, Hydrophobic residue at P+1
PKA LRRASLG ("Kemptide")S (Serine)~10R-R-X-S/T-Φ (Φ = Hydrophobic residue)
CaMKII LRRASLGS (Serine)~7.5R-X-X-S/T
ROCK ---R/K-X-S/T or R/K-X-X-S/T

Note: The Km values for PKA and CaMKII are for their preferred substrate, Kemptide, and not the this compound. A lower Km value indicates a higher affinity of the kinase for its substrate. The consensus motifs represent the ideal amino acid sequences surrounding the phosphorylation site for each kinase.

Signaling Pathways and Substrate Recognition

The specificity of a kinase for its substrate is determined by the amino acid sequence surrounding the phosphorylation site, as well as by higher-order structures and docking interactions.

Caption: Simplified signaling pathways of DAPK, PKA, CaMK, and ROCK, highlighting their primary cellular roles.

As the consensus motifs indicate, there are some similarities between the kinases. For instance, all prefer basic residues (Arginine - R or Lysine - K) near the phosphorylation site. However, the specific positions of these basic residues and the requirements for other amino acids, such as hydrophobic residues, contribute to their distinct substrate specificities. While some ROCK substrates can be phosphorylated by PKA and PKC, specific substrates for ROCK have been identified that show low phosphorylation efficiency by PKA and PKC.

Experimental Protocols

The determination of kinase substrate specificity relies on robust in vitro kinase assays. Below is a generalized protocol that can be adapted to compare the activity of different kinases on a specific peptide substrate.

In Vitro Kinase Assay for Substrate Specificity

Objective: To quantify and compare the phosphorylation of a synthetic peptide substrate by DAPK and other kinases (PKA, CaMK, ROCK).

Materials:

  • Purified, active DAPK, PKA, CaMK, and ROCK enzymes.

  • Synthetic peptide substrate (e.g., KKRPQRRYSNVF for DAPK).

  • Kinase reaction buffer (typically contains a buffer like HEPES or Tris-HCl, MgCl2, and ATP).

  • [γ-³²P]ATP (for radiometric detection) or non-radioactive ATP (for antibody-based or mass spectrometry detection).

  • Detection reagents (e.g., phosphospecific antibodies, reagents for ADP detection, or equipment for mass spectrometry).

  • 96-well plates.

  • Incubator.

  • Detection instrument (e.g., scintillation counter, plate reader, mass spectrometer).

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase Reaction Mix (Buffer, MgCl2, Peptide Substrate) D Add Kinase Reaction Mix to wells A->D B Prepare Kinase Dilutions E Add Kinase to wells B->E C Prepare ATP Solution (with [γ-³²P]ATP spike if radiometric) F Initiate reaction by adding ATP C->F D->E E->F G Incubate at 30°C for a defined time (e.g., 10-60 minutes) F->G H Stop Reaction (e.g., add EDTA or acid) G->H I Transfer to detection membrane/plate H->I J Wash to remove unincorporated ATP I->J K Quantify Phosphorylation (e.g., Scintillation Counting, ELISA, MS) J->K L Data Analysis (Calculate Km and Vmax) K->L

Caption: A generalized workflow for an in vitro kinase assay to determine substrate specificity.

Detailed Steps:

  • Reaction Setup: Prepare a master mix containing the kinase reaction buffer and the peptide substrate at the desired concentration.

  • Kinase Addition: Add the purified kinases to separate wells of a 96-well plate. Include a no-kinase control for background subtraction.

  • Initiation: Start the reaction by adding the ATP solution (spiked with [γ-³²P]ATP for radiometric assays) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. The incubation time should be within the linear range of the reaction.

  • Termination: Stop the reaction by adding a stop solution, such as EDTA (to chelate Mg²⁺) or a strong acid.

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Antibody-based Assay (ELISA): Use a phosphospecific antibody that recognizes the phosphorylated form of the substrate peptide. The amount of bound antibody is then quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.

    • Mass Spectrometry: Analyze the reaction mixture to determine the ratio of phosphorylated to unphosphorylated peptide. This method provides precise identification of the phosphorylation site.

  • Data Analysis: Determine the initial reaction velocities at various substrate concentrations to calculate the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The catalytic efficiency (kcat/Km) can then be calculated to compare the efficiency of different kinases on the same substrate.

Conclusion

The substrate specificity of DAPK is dictated by a preference for basic residues amino-terminal to the phosphorylation site and a hydrophobic residue in the +1 position. While other kinases like PKA, CaMK, and ROCK also favor basic residues, their precise positional requirements and overall consensus motifs differ, suggesting a degree of specificity for DAPK substrates. However, the lack of direct comparative quantitative studies highlights a gap in our understanding of the potential for cross-reactivity. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative analyses, which are essential for a comprehensive understanding of DAPK signaling and for the development of specific kinase inhibitors.

References

Confirming DAPK-Specific Peptide Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the specific phosphorylation of a peptide by Death-Associated Protein Kinase (DAPK) is a critical step in understanding its role in cellular signaling and disease. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

Method Comparison

Choosing the right method to confirm DAPK-specific phosphorylation depends on several factors, including the required sensitivity, throughput, and the nature of the research question. The following table summarizes the key characteristics of the most common techniques.

FeatureRadiometric Assay ([γ-32P]ATP)Non-Radioactive Kinase Assays (e.g., ADP-Glo™, Adapta™)Phospho-Specific Antibody (Western Blot)Mass Spectrometry (LC-MS/MS)
Principle Measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into the peptide substrate.[1]Measures a byproduct of the kinase reaction, such as ADP, using luminescence or fluorescence.[2][3]Uses antibodies that specifically recognize the phosphorylated form of the peptide.Identifies and quantifies the phosphorylated peptide based on its mass-to-charge ratio.[4]
Primary Output Quantitative (radioactivity count)Quantitative (luminescence/fluorescence signal)Semi-quantitative (band intensity)Quantitative (ion intensity) and qualitative (sequence with PTM site)
Sensitivity High[1]High, comparable to radiometric assays[5]Moderate to high, antibody-dependentVery high, can detect low-abundance phosphopeptides[6]
Throughput Low to medium (manual handling of radioactivity)[1]High (amenable to automation in 96- or 384-well plates)[7]Low to mediumLow to medium, depending on sample complexity and instrumentation
Specificity High for direct phosphorylation eventHigh for kinase activity, but susceptible to assay interferenceHigh, but dependent on antibody quality and potential cross-reactivityVery high, provides definitive identification of the phosphorylation site[8]
Cost Moderate (radioisotopes, disposal)High (proprietary reagents and kits)Moderate (antibodies, blotting reagents)High (instrumentation, specialized personnel)
Safety Requires handling of radioactive materials and specialized disposal.[1]Non-radioactive, safer handling.[3]Standard laboratory safety proceduresStandard laboratory safety procedures

Experimental Workflows

The selection of a method will dictate the experimental workflow. The following diagrams illustrate the general steps involved in each of the compared techniques.

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection start Prepare Kinase Reaction Mix (DAPK, Peptide, Buffer) atp Add [γ-32P]ATP start->atp Spike with radiolabel incubate Incubate at 30°C atp->incubate stop Stop Reaction (e.g., adding acid) incubate->stop separate Separate Peptide from ATP (e.g., P81 paper) stop->separate wash Wash to Remove Unincorporated ATP separate->wash scintillate Scintillation Counting wash->scintillate Non_Radioactive_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection start Prepare Kinase Reaction Mix (DAPK, Peptide, ATP, Buffer) incubate Incubate at RT start->incubate add_reagent1 Add ADP-Glo™ Reagent (Stop kinase, deplete ATP) incubate->add_reagent1 incubate2 Incubate at RT add_reagent1->incubate2 add_reagent2 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate2->add_reagent2 incubate3 Incubate at RT add_reagent2->incubate3 read Read Luminescence incubate3->read Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Detection start Perform in vitro kinase reaction sds Add SDS-PAGE Sample Buffer start->sds gel SDS-PAGE sds->gel transfer Transfer to Membrane gel->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-phospho-peptide) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect Signal wash2->detect Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_analysis Analysis start Perform in vitro kinase reaction digest Enzymatic Digestion (e.g., Trypsin) start->digest enrich Phosphopeptide Enrichment (e.g., TiO2, IMAC) digest->enrich lc Liquid Chromatography (LC) Separation digest->lc Total Peptides enrich->lc Enriched Peptides msms Tandem Mass Spectrometry (MS/MS) lc->msms data Data Analysis msms->data DAPK_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_substrates Downstream Substrates & Effectors cluster_outcomes Cellular Outcomes ifn Interferon-γ dapk DAPK ifn->dapk activate tnf TNF-α tnf->dapk activate fasl FasL fasl->dapk activate anoikis Anoikis anoikis->dapk activate beclin1 Beclin 1 dapk->beclin1 phosphorylates mlc Myosin Light Chain (MLC) dapk->mlc phosphorylates pkd Protein Kinase D (PKD) dapk->pkd phosphorylates nmda NMDA Receptor dapk->nmda phosphorylates autophagy Autophagy beclin1->autophagy blebbing Membrane Blebbing mlc->blebbing apoptosis Apoptosis pkd->apoptosis nmda->apoptosis blebbing->apoptosis

References

A Comparative Guide to DAPK1 Substrate Peptide Sequences for Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commonly used peptide substrates for Death-Associated Protein Kinase 1 (DAPK1), a critical enzyme in apoptosis, autophagy, and cancer research. The selection of an appropriate substrate is paramount for accurate and reproducible kinase activity assays. This document outlines the kinetic parameters of known DAPK1 peptide substrates, detailed experimental protocols for quantifying DAPK1 activity, and an overview of the key signaling pathways in which DAPK1 is involved.

Comparison of DAPK1 Substrate Peptide Sequences

The efficiency of a kinase-substrate interaction is quantitatively described by the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of the kinetic parameters for two commonly used DAPK1 peptide substrates:

Peptide Substrate SequenceAbbreviationKm (µM)kcat (min-1)Catalytic Efficiency (kcat/Km) (µM-1min-1)
KKRPQRRYSNVFDAPK Substrate Peptide6.883.912.3
KKRPQRRYSNVFThis compound9Not ReportedNot Reported
KKLNRTLSFAEPGZiptideNot ReportedNot ReportedNot Reported

Experimental Protocols for DAPK1 Kinase Assays

The choice of assay method depends on factors such as required sensitivity, throughput, and available equipment. Here, we provide detailed protocols for two common types of DAPK1 kinase assays: a radioactive assay using [γ-32P]ATP and a luminescence-based ADP-Glo™ assay.

Radioactive [γ-32P]ATP Filter Binding Assay

This method directly measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP onto the substrate peptide. It is a highly sensitive and direct method for quantifying kinase activity.

Materials:

  • Purified active DAPK1 enzyme

  • DAPK1 substrate peptide (e.g., KKRPQRRYSNVF)

  • Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 150 mM KCl, 15 mM NaCl)

  • ATP solution (10 mM)

  • [γ-32P]ATP (10 mCi/mL)

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation counter and scintillation fluid

  • Ice and a 30°C water bath

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For each 25 µL reaction, combine:

    • 5 µL of 5x Kinase Assay Buffer

    • x µL of DAPK1 substrate peptide (to achieve desired final concentration)

    • x µL of purified DAPK1 enzyme

    • x µL of sterile deionized water to bring the volume to 20 µL.

  • Prepare the ATP Mix: In a separate tube, prepare the ATP mix. For each reaction, you will need 5 µL. Dilute the [γ-32P]ATP in the cold 10 mM ATP solution to achieve the desired specific activity. The final ATP concentration in the reaction should be at or near the Km for ATP if determining inhibitor potency.

  • Initiate the Kinase Reaction: Add 5 µL of the ATP mix to each reaction tube to start the reaction. Mix gently by flicking the tube.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where less than 15-20% of the substrate is phosphorylated.

  • Stop the Reaction and Spot: Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the papers three times for 5-10 minutes each with gentle agitation in fresh phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Scintillation Counting: After the final wash, briefly rinse the P81 papers in acetone, let them air dry, and then place them in a scintillation vial with an appropriate amount of scintillation fluid.

  • Data Analysis: Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

ADP-Glo™ Luminescence-Based Kinase Assay

This commercially available assay from Promega measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a non-radioactive, high-throughput method.

Materials:

  • Purified active DAPK1 enzyme

  • DAPK1 substrate peptide (e.g., KKRPQRRYSNVF)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Set up the Kinase Reaction: In a 384-well plate, add the following components in a total volume of 5 µL per well:

    • 1 µL of test compound or vehicle (e.g., DMSO).

    • 2 µL of DAPK1 enzyme in kinase buffer.

    • 2 µL of a mix of DAPK1 substrate peptide and ATP in kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop the Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect Luminescence: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the DAPK1 activity.

DAPK1 Signaling Pathways

DAPK1 is a multifaceted kinase involved in several critical cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of DAPK1 activity assays and for the development of targeted therapeutics.

DAPK1 in Autophagy and mTORC1 Signaling

DAPK1 plays a dual role in the regulation of autophagy. It can promote autophagy by directly phosphorylating Beclin-1, a key component of the autophagy-initiating complex. This phosphorylation disrupts the inhibitory interaction between Beclin-1 and Bcl-2/Bcl-xL, thereby activating the autophagic process. Additionally, DAPK1 can influence the mTORC1 signaling pathway, a central regulator of cell growth and autophagy. DAPK1 can phosphorylate TSC2 (Tuberin), leading to the dissociation of the TSC1-TSC2 complex and subsequent activation of mTORC1. Activated mTORC1, in turn, inhibits autophagy. This complex interplay highlights the context-dependent role of DAPK1 in cellular homeostasis.

DAPK1_Autophagy_mTORC1_Pathway cluster_autophagy Autophagy Regulation cluster_mTORC1 mTORC1 Pathway Beclin1 Beclin-1 Autophagy Autophagy Beclin1->Autophagy promotes Bcl2 Bcl-2 / Bcl-xL Bcl2->Beclin1 inhibits TSC1_TSC2 TSC1-TSC2 Complex mTORC1 mTORC1 TSC1_TSC2->mTORC1 inhibits mTORC1->Autophagy inhibits DAPK1 DAPK1 DAPK1->Beclin1 phosphorylates DAPK1->TSC1_TSC2 phosphorylates TSC2 (disrupts complex)

Caption: DAPK1's dual role in autophagy and mTORC1 signaling.

DAPK1 and the ERK/MAPK Signaling Pathway

The extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, can interact with and phosphorylate DAPK1. This phosphorylation can enhance the catalytic activity of DAPK1, thereby promoting its pro-apoptotic functions. This interaction represents a crosstalk between growth factor-regulated pathways and cell death machinery, where a typically pro-survival kinase (ERK) can, under certain circumstances, activate a pro-death kinase (DAPK1).

DAPK1_ERK_Pathway GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK activates DAPK1 DAPK1 ERK->DAPK1 phosphorylates & activates Apoptosis Apoptosis DAPK1->Apoptosis promotes

Caption: DAPK1 activation through the ERK/MAPK signaling pathway.

Experimental Workflow for DAPK1 Kinase Assay

The following diagram illustrates a typical workflow for performing a DAPK1 kinase assay, from reagent preparation to data analysis. This workflow is applicable to both radioactive and non-radioactive assay formats, with specific steps adapted as described in the detailed protocols.

DAPK1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, ATP, and Compounds Reaction Set up Kinase Reaction in Assay Plate/Tubes Reagents->Reaction Incubate Incubate at Controlled Temperature Reaction->Incubate Stop Stop Reaction Incubate->Stop Signal Develop and Read Signal (Radioactivity or Luminescence) Stop->Signal Analyze Calculate Kinase Activity and Determine IC50 (if applicable) Signal->Analyze

Caption: General experimental workflow for a DAPK1 kinase assay.

Validating DAPK Activity: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of kinase activity is paramount. This guide provides a comprehensive comparison of orthogonal methods for validating the activity of Death-Associated Protein Kinase (DAPK), a key regulator of apoptosis, autophagy, and neuronal cell death. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can build a robust evidence base for their findings.

This guide details the experimental protocols for two primary orthogonal in vitro methods—the radiometric (³³P) kinase assay and the luminescence-based ADP-Glo™ assay—and a cell-based phospho-substrate analysis. It also presents comparative data for the well-characterized kinase inhibitor, Staurosporine, to illustrate the performance of these methods.

Data Presentation: Quantitative Comparison of DAPK1 Kinase Assays

The following table summarizes the performance of different in vitro assays for measuring the activity of DAPK1, using the broad-spectrum kinase inhibitor Staurosporine as a reference compound. These assays provide a direct measure of the enzymatic activity of purified DAPK1.

Assay MethodPrincipleSubstrateKey ParameterStaurosporine IC₅₀ (nM)Reference
Radiometric (³³P) Measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.Peptide: KKLNRTLSFAEPGEnzymatic Activity4.3
ADP-Glo™ Measures the amount of ADP produced in the kinase reaction via a luminescence-based assay.Myelin Basic Protein (MBP)LuminescenceNot explicitly stated for Staurosporine in the provided protocol, but the assay was used to generate a dose-response curve.[1][2]
Adapta™ TR-FRET A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects ADP formation.ZIPtide peptideTR-FRET Ratio16.7 (from Emission Ratio), 4.5 (from % Conversion)
³³PanQinase™ A radiometric assay that measures the incorporation of ³³P into a peptide substrate.RBER-GSK3(14-27)Enzymatic Activity14[3]

Note: IC₅₀ values can vary depending on experimental conditions such as ATP concentration, substrate concentration, and enzyme purity.

Signaling Pathway and Experimental Workflow

To understand the context of DAPK activity validation, it is crucial to visualize its signaling pathway and the general workflow for its orthogonal validation.

DAPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_substrates Substrates IFN-γ IFN-γ TNF-α TNF-α DAPK1 DAPK1 TNF-α->DAPK1 Fas Ligand Fas Ligand Fas Ligand->DAPK1 TGF-β TGF-β TGF-β->DAPK1 p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin1 DAPK1->Beclin1 phosphorylates MLC Myosin Light Chain (MLC) DAPK1->MLC phosphorylates NR2B NMDA Receptor (NR2B subunit) DAPK1->NR2B phosphorylates Apoptosis Apoptosis Autophagy Autophagy Neuronal Death Neuronal Death p53->Apoptosis Beclin1->Autophagy MLC->Apoptosis (Membrane Blebbing) NR2B->Neuronal Death

DAPK1 Signaling Pathway Overview

Orthogonal_Validation_Workflow cluster_invitro In Vitro Validation (Biochemical) cluster_cellbased In-Cell Validation (Functional) start Hypothesis: Compound inhibits DAPK1 radiometric Radiometric Assay (e.g., ³³P-ATP based) start->radiometric Test direct enzymatic inhibition luminescence Luminescence Assay (e.g., ADP-Glo™) start->luminescence Orthogonal direct enzymatic inhibition test phospho_substrate Phospho-Substrate Analysis (e.g., Western Blot for p-MLC) start->phospho_substrate Test target engagement in a cellular context phenotypic Phenotypic Assay (e.g., Apoptosis Assay) start->phenotypic Assess downstream cellular effects analysis Data Analysis: Compare IC₅₀/EC₅₀ values radiometric->analysis luminescence->analysis phospho_substrate->analysis phenotypic->analysis conclusion Conclusion: Validated DAPK1 Inhibitor analysis->conclusion

Orthogonal Validation Workflow for DAPK Inhibitors

Experimental Protocols

In Vitro Radiometric Kinase Assay (³³P)

This protocol is a "gold standard" method for directly measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.[4][5]

Materials:

  • Recombinant human DAPK1 enzyme

  • Peptide substrate (e.g., KKLNRTLSFAEPG)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]-ATP

  • 10 mM ATP stock solution

  • P81 phosphocellulose paper

  • 1% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase assay buffer, the desired concentration of the peptide substrate, and water.

  • Prepare Enzyme and Inhibitor: Dilute the DAPK1 enzyme to the desired concentration in kinase dilution buffer. Prepare serial dilutions of the test compound (e.g., Staurosporine) in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.

  • Set up the Reaction: To individual tubes, add the diluted inhibitor or vehicle control, followed by the diluted DAPK1 enzyme. Pre-incubate for 10 minutes at room temperature.

  • Initiate the Kinase Reaction: Start the reaction by adding the [γ-³³P]-ATP/ATP mix to each tube. The final ATP concentration should be close to the Kₘ of DAPK1 for ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro ADP-Glo™ Kinase Assay

This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][6][7]

Materials:

  • Recombinant human DAPK1 enzyme

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare serial dilutions of the test compound.

  • Set up the Kinase Reaction: In a 384-well plate, add the test compound or vehicle control, the DAPK1 enzyme, and the substrate/ATP mixture. The total reaction volume is typically 5 µL.[1]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • Convert ADP to ATP and Detect Luminescence: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[1][6]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC₅₀ value as described for the radiometric assay.

Cell-Based Phospho-Substrate Analysis

This method provides an orthogonal validation of DAPK activity by measuring the phosphorylation of a known DAPK substrate within a cellular context. This confirms target engagement and functional activity of an inhibitor in a more physiologically relevant system. A common substrate for this is Myosin Light Chain (MLC), which is phosphorylated by DAPK at Ser19.

Materials:

  • HeLa cells (or other suitable cell line expressing DAPK1)

  • Cell culture medium and reagents

  • DAPK activator (e.g., IFN-γ, TNF-α)

  • Test compound/inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MLC (Ser19) and anti-total-MLC or a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate HeLa cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the DAPK inhibitor or vehicle control for 1-2 hours.

  • Stimulation: Induce DAPK1 activity by treating the cells with a known activator, such as IFN-γ (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) in the continued presence of the inhibitor for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-MLC (Ser19) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody against total MLC or a loading control to normalize the phospho-signal.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MLC signal to the total MLC or loading control signal. Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of MLC (EC₅₀).

By combining direct enzymatic assays with cell-based functional readouts, researchers can achieve a high level of confidence in the validation of DAPK activity and the characterization of its inhibitors. This orthogonal approach is essential for robust and reproducible scientific findings.

References

Assessing the Purity and Identity of DAPK Substrate Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of Death-Associated Protein Kinase (DAPK) activity is crucial for understanding its role in apoptosis, autophagy, and tumorigenesis. Synthetic DAPK substrate peptides are vital tools in this endeavor. This guide provides a comparative overview of methodologies for assessing the purity and identity of a DAPK substrate peptide, alongside alternative approaches for measuring DAPK kinase activity, supported by experimental data and detailed protocols.

The most commonly utilized synthetic substrate for DAPK is a peptide with the sequence KKRPQRRYSNVF. The purity and identity of this peptide are paramount for obtaining reliable and reproducible results in kinase assays. This guide will first focus on the methods to ensure the quality of the this compound and then compare its use to other methods for quantifying DAPK activity.

I. Ensuring the Quality of this compound

The identity and purity of the this compound must be rigorously verified to ensure the accuracy of kinase assay results. The primary methods for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Data Presentation: Purity and Identity Analysis
Analytical MethodParameter MeasuredTypical Acceptance Criteria
Reverse-Phase HPLC (RP-HPLC) Purity>95% (for most research applications)
Mass Spectrometry (MS) Identity (Molecular Weight)Observed molecular weight should match the theoretical molecular weight of the peptide (C70H115N25O17; MW: 1578.82 Da)[1]
Experimental Protocols

1. Protocol for Purity Determination by RP-HPLC

This protocol outlines a general method for determining the purity of the this compound.

  • Sample Preparation:

    • Dissolve the lyophilized this compound in a suitable solvent, such as sterile, deionized water, to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of the this compound using the following formula: % Purity = (Area of the main peptide peak / Total area of all peaks) x 100

2. Protocol for Identity Confirmation by Mass Spectrometry

This protocol provides a general method for confirming the molecular weight of the this compound.

  • Sample Preparation:

    • Prepare the peptide sample as described in the RP-HPLC protocol. The sample can be analyzed directly or after separation by LC.

  • Mass Spectrometry Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 400-2000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the peptide.

    • Compare the observed molecular weight to the theoretical molecular weight of the this compound (1578.82 Da).

II. Comparative Analysis of DAPK Activity Assays

While a specific synthetic peptide is a valuable tool, other methods exist to assess DAPK activity. The choice of assay depends on the specific research question, required throughput, and available equipment.

Data Presentation: Comparison of DAPK Activity Assay Methods
Assay MethodPrincipleKey Performance ParameterTypical Value/Range for DAPK1AdvantagesDisadvantages
Specific Peptide Substrate (KKRPQRRYSNVF) Kinase Assay Measures the phosphorylation of a specific peptide by DAPK.Km: 9 µM[1][2][3][4][5]High specificity, allows for kinetic studies.Requires synthesis and purification of the peptide.
Generic Substrate Kinase Assay (e.g., Myelin Basic Protein - MBP) Measures the phosphorylation of a common, non-specific protein substrate.Km: Not readily available for DAPK1.Readily available substrate, can be used for multiple kinases.Lower specificity, potential for phosphorylation by other kinases in a complex sample.
DAPK1 ELISA Kit Sandwich immunoassay to quantify DAPK1 protein levels.Sensitivity: 7.81 pg/mL to 0.062 ng/mL[6][7][8]High sensitivity, measures total protein level, not just activity.Does not directly measure kinase activity.
ADP-Glo™ Kinase Assay Luminescent assay that measures ADP production during the kinase reaction.[9]Signal-to-background ratio: High.High throughput, non-radioactive, universal for any ADP-generating enzyme.[9]Indirect measurement of phosphorylation, may be susceptible to interference from ATPases.

III. Experimental Protocols for DAPK Activity Assays

1. Protocol for DAPK Kinase Assay using Specific Peptide Substrate (Radiometric)

This protocol describes a common method for measuring DAPK activity using a specific peptide substrate and radiolabeled ATP.

  • Reaction Mixture (per reaction):

    • 20 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl2

    • 1 mM DTT

    • 100 µM [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

    • 50 µM this compound (KKRPQRRYSNVF)

    • Recombinant DAPK1 enzyme (e.g., 50 ng)

    • Nuclease-free water to a final volume of 25 µL.

  • Procedure:

    • Prepare a master mix of the reaction components, excluding the enzyme.

    • Aliquot the master mix into reaction tubes.

    • Initiate the reaction by adding the DAPK1 enzyme.

    • Incubate the reaction at 30°C for 20 minutes.

    • Stop the reaction by adding 10 µL of 75 mM phosphoric acid.

    • Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

    • Wash once with acetone and let it air dry.

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

2. Protocol for DAPK1 ELISA

This protocol provides a general outline for using a sandwich ELISA kit to measure DAPK1 protein concentration. Refer to the specific manufacturer's instructions for detailed procedures.

  • Principle: A capture antibody specific for DAPK1 is coated on a 96-well plate. Samples containing DAPK1 are added, and the protein is captured. A biotin-conjugated detection antibody is then added, followed by streptavidin-HRP. The addition of a substrate results in a colorimetric signal proportional to the amount of DAPK1.

  • General Procedure:

    • Prepare standards and samples in the provided dilution buffer.

    • Add standards and samples to the pre-coated wells and incubate.

    • Wash the wells.

    • Add the biotin-conjugated detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-HRP and incubate.

    • Wash the wells.

    • Add the TMB substrate and incubate in the dark.

    • Stop the reaction with the provided stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and determine the concentration of DAPK1 in the samples.

IV. Mandatory Visualizations

DAPK Signaling Pathway

DAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Outcomes IFN-gamma IFN-gamma TNF-alpha TNF-alpha DAPK1 DAPK1 TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin1 DAPK1->Beclin1 phosphorylates MLC MLC DAPK1->MLC phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Membrane Blebbing Membrane Blebbing MLC->Membrane Blebbing

Caption: DAPK1 signaling cascade showing upstream activators and downstream effects.

Experimental Workflow: Peptide Purity and Identity Assessment

Peptide_QC_Workflow Start Synthetic DAPK Substrate Peptide Dissolution Dissolve in H2O Start->Dissolution RP_HPLC RP-HPLC Analysis Dissolution->RP_HPLC MS Mass Spectrometry Analysis Dissolution->MS Purity_Check Purity > 95%? RP_HPLC->Purity_Check Identity_Check Correct Mass? MS->Identity_Check Purity_Check->Identity_Check Yes Reject Reject Peptide Batch Purity_Check->Reject No Proceed Proceed to Kinase Assay Identity_Check->Proceed Yes Identity_Check->Reject No

Caption: Workflow for assessing the purity and identity of a synthetic peptide.

References

Safety Operating Guide

Navigating the Safe Disposal of DAPK Substrate Peptide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory reagents is a cornerstone of a safe and compliant research environment. This guide provides a detailed, step-by-step procedure for the proper disposal of DAPK Substrate Peptide, a synthetic peptide utilized in kinase activity assays. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, is paramount.

A critical initial step is to recognize the hazard classification of this compound. According to safety data sheets, this peptide is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1)[1]. Therefore, it is imperative to prevent its release into the environment[1].

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, a thorough hazard assessment must be conducted. Due to its toxicological profile, this compound should be handled as a hazardous chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A buttoned lab coat is essential to prevent skin contact.

All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary for Disposal

The following table summarizes key parameters for the handling and disposal of this compound waste.

ParameterGuidelineRationale
Hazard Classification Acute toxicity, Oral (Category 4); Acute/Chronic aquatic toxicity (Category 1)Harmful if swallowed, very toxic to aquatic life.
Inactivation Reagent 1 M HCl or 1 M NaOHTo hydrolyze and inactivate the peptide.
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.[2]
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is a general requirement for institutional wastewater streams.[2]
Waste Storage Labeled, sealed, leak-proof containers in a designated hazardous waste areaPrevents accidental exposure and ensures proper handling and disposal.[2]
Final Disposal Through institutional EHS or a licensed hazardous waste contractorEnsures compliance with all local, state, and federal regulations.[1][2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste is contingent on its form (liquid or solid). Under no circumstances should this peptide be disposed of directly down the drain or in regular trash.

  • Inactivation (Recommended): To mitigate the biological activity and toxicity of the peptide, an inactivation step is strongly advised.[2]

    • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[2]

    • Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[2]

  • Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[2]

    • For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide.

    • For basic solutions, slowly add an acid such as hydrochloric acid.

  • Collection and Storage: Collect the neutralized waste in a clearly labeled, sealed, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound, inactivated"), and the date.

  • Final Disposal: Store the container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal by a certified hazardous waste management service.[2]

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof hazardous waste container.[2]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly list the contaminant ("this compound").[2]

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's EHS department.[2]

Experimental Protocol: Chemical Inactivation of Peptide Waste

The primary method for rendering peptide waste less harmful is through chemical hydrolysis, which breaks the peptide bonds.

Materials:

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • pH indicator strips or a pH meter

  • Appropriate hazardous waste collection containers

  • Personal Protective Equipment (PPE)

Procedure:

  • Work within a certified chemical fume hood.

  • Carefully measure the volume of the liquid peptide waste to be inactivated.

  • In a separate, appropriately sized container, measure out a volume of either 1 M HCl or 1 M NaOH that is ten times the volume of the peptide waste.

  • Slowly and with stirring, add the peptide waste to the acid or base solution.

  • Loosely cap the container to allow for any potential off-gassing and let the mixture stand for at least 24 hours.

  • After the inactivation period, check the pH of the solution.

  • Neutralize the solution by slowly adding a neutralizing agent (base if acidified, acid if basified) until the pH is between 6.0 and 8.0.

  • Transfer the neutralized solution to a designated hazardous waste container, ensuring it is properly labeled for disposal.

Disposal Workflow Diagram

DAPK_Peptide_Disposal_Workflow cluster_waste_generation Waste Generation cluster_liquid_treatment Liquid Waste Treatment cluster_collection Waste Collection & Storage cluster_final_disposal Final Disposal liquid_waste Liquid Waste (e.g., buffers, solutions) inactivation Inactivation (1M HCl or NaOH, 24h) liquid_waste->inactivation Treat solid_waste Solid Waste (e.g., tips, gloves, vials) solid_collection Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_collection Segregate neutralization Neutralization (pH 6.0-8.0) inactivation->neutralization After 24h liquid_collection Collect in Labeled Liquid Hazardous Waste Container neutralization->liquid_collection storage Store in Designated Hazardous Waste Area liquid_collection->storage solid_collection->storage final_disposal Dispose via Institutional EHS or Licensed Contractor storage->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling DAPK Substrate Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DAPK Substrate Peptide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.

Hazard Identification and Classification

The this compound is classified with the following hazards according to the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The following PPE is recommended when handling this compound.[2][3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[2][4]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[2][3]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[4]

Operational Plan: Step-by-Step Handling Procedures

Proper handling from receipt to disposal is vital for both safety and experimental success.

Receiving and Storage
  • Inspect: Upon receipt, inspect the packaging for any signs of damage.

  • Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide in a dry, dark, and cool environment, with -20°C being the preferred temperature.[3] To prevent moisture contamination, allow the vial to warm to room temperature in a desiccator before opening.[3]

  • Storage of Reconstituted Peptide: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C.[3]

Preparation of Solutions
  • Designated Area: Conduct all handling of the peptide in a designated, clean laboratory area.[1]

  • Weighing: When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.[1]

  • Solubilization: Use high-purity water or a buffer recommended for laboratory use when reconstituting the peptide.[5]

Experimental Use
  • Avoid Cross-Contamination: Use fresh, sterile equipment for each peptide or experimental step.[1]

  • Labeling: Clearly label all containers with the peptide name, concentration, and date of preparation.[5]

Disposal Plan

The disposal of this compound and contaminated materials must comply with local, state, and federal regulations. Never dispose of peptides in regular trash or down the drain.[1][6]

Waste Segregation
  • Solid Waste: Collect all materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2]

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[2] Do not mix with incompatible waste streams.

Final Disposal
  • Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of hazardous waste.[6]

Experimental Workflow and Safety Procedures

The following diagram outlines the key steps and decision points for the safe handling of this compound.

DAPK_Substrate_Peptide_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect Package store Store at -20°C (Lyophilized) receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Powder in Fume Hood ppe->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute aliquot Aliquot and Store at -20°C reconstitute->aliquot experiment Perform Experiment aliquot->experiment collect_solid Collect Contaminated Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid ehs Contact EHS for Disposal collect_solid->ehs collect_liquid->ehs end End ehs->end start Start start->receive

Caption: Workflow for handling this compound from receipt to disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.